molecular formula C50H98N2O9 B10822185 ABX196 CAS No. 1161877-58-2

ABX196

Número de catálogo: B10822185
Número CAS: 1161877-58-2
Peso molecular: 871.3 g/mol
Clave InChI: VITDDUXZOHEQMU-BYSUZVQFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SOI87F7GN2 is the Unique Ingredient Identifier (UNII) for the compound known as ABX-196 . This compound is currently the subject of ongoing clinical research, with trials investigating its potential in therapeutic areas such as hepatocellular carcinoma . Researchers can utilize this compound in various experimental models. For instance, it can be applied in studies involving the U87 MG cell line, a well-characterized human primary glioblastoma model widely used in neuroscience and immuno-oncology research . This cell line is particularly valuable for investigating cancer biology, including processes like cell proliferation, migration, and invasion, as well as for drug discovery and screening purposes . Researchers should note that tunneling nanotubes (TNTs) in U87 MG cells facilitate intercellular communication, which can impact therapeutic outcomes and contribute to therapy resistance, a key consideration in experimental design . Please be advised that comprehensive data on the pharmacodynamics, mechanism of action, and absorption of ABX-196 is not publicly available at this time . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Número CAS

1161877-58-2

Fórmula molecular

C50H98N2O9

Peso molecular

871.3 g/mol

Nombre IUPAC

N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-(acetamidomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]tetracosanamide

InChI

InChI=1S/C50H98N2O9/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-34-36-38-45(55)52-42(40-60-50-49(59)48(58)47(57)44(61-50)39-51-41(3)53)46(56)43(54)37-35-33-31-29-27-17-15-13-11-9-7-5-2/h42-44,46-50,54,56-59H,4-40H2,1-3H3,(H,51,53)(H,52,55)/t42-,43+,44+,46-,47-,48-,49+,50-/m0/s1

Clave InChI

VITDDUXZOHEQMU-BYSUZVQFSA-N

SMILES isomérico

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CNC(=O)C)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

SMILES canónico

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CNC(=O)C)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origen del producto

United States

Foundational & Exploratory

The Immunostimulatory Power of ABX196: A Deep Dive into its Mechanism of Action in iNKT Cell Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MONTPELLIER, France – December 8, 2025 – ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, has demonstrated significant potential in cancer immunotherapy, primarily through its potent activation of the innate and adaptive immune systems. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in iNKT cell activation and the subsequent anti-tumor immune response. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Mechanism: Potent and Selective Activation of iNKT Cells

This compound is a novel analog of the α-galactosylceramide (α-GalCer) family of glycolipids.[1][2] Its primary mechanism of action is to act as a potent agonist for invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][4]

The activation process is initiated when this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), and presented on the cell surface by the CD1d molecule, a non-polymorphic MHC class I-like protein.[5] The invariant T-cell receptor (TCR) expressed by iNKT cells specifically recognizes the this compound-CD1d complex.[5] This interaction triggers a powerful signaling cascade within the iNKT cell, leading to its activation and the rapid secretion of a diverse array of cytokines.[2]

Preclinical studies have shown that this compound is more potent than the parent compound α-GalCer and induces a cytokine release profile comparable to the superagonist PBS-57.[1][2] A key feature of this compound-mediated iNKT cell activation is its Th1-biased cytokine storm, characterized by high levels of interferon-gamma (IFNγ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[2] This Th1 bias is crucial for effective anti-tumor immunity.

Data Presentation: Quantifying the Immunostimulatory Effects of this compound

The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the potency and efficacy of this compound in activating iNKT cells and eliciting an anti-tumor response.

Table 1: Comparative Cytokine Production in Mice

Treatment GroupMean IFNγ Concentration (pg/mL)Mean IFNγ Concentration (ng/mL)
Vehicle Control< 188Not Applicable
Anti-PD-1< 188Not Applicable
This compoundNot Applicable6.95
This compound + Anti-PD-1Not Applicable19.23
Data from a study in a hepatocellular carcinoma mouse model, measured on day 9 post-treatment.[3]

Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in Hepatocellular Carcinoma (HCC) Patients (NCT03897543)

ParameterValue
Number of Patients10
Median Age66 years (range: 49-76)
Prior Immune Checkpoint Inhibitor (ICI) Therapy9 patients
Maximum Administered Dose of this compound0.4 µg
Objective Response Rate (ORR)10% (1 Partial Response)
Stable Disease (SD)40% (4 patients)
Clinical Benefit Rate (ORR + SD)50%
Median Progression-Free Survival (PFS) - All Patients113.5 days (range: 49-450)
Median PFS - Patients with Clinical Benefit276 days (range: 172-450)
Data from a Phase 1 study in heavily pre-treated HCC patients.[6]

Table 3: In Vitro and In Vivo iNKT Cell Activation

AssayObservation
In Vitro iNKT Cell ProliferationExpansion of iNKT cells from adult PBMC was significantly higher with this compound compared to α-GalCer (100 ng/mL).[2]
In Vivo iNKT Cell Activation in HumansIn all individuals injected with this compound (0.2, 0.4, and 2.0 µg), peripheral blood iNKT cells displayed hallmarks of activation.[7] 45% of subjects had measurable circulating IFN-γ 24 hours after the first administration.[2][7]

Experimental Protocols: Methodologies for Key Experiments

The following sections provide an overview of the methodologies used in key preclinical studies to evaluate the efficacy of this compound.

In Vivo Hepatocellular Carcinoma (HCC) Mouse Model
  • Animal Model: C57BL/6 mice bearing orthotopic Hepa 1-6 hepatocarcinoma cells.

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • Anti-PD-1 monotherapy

    • This compound in combination with anti-PD-1

  • Outcome Measures:

    • Tumor growth and survival.

    • Analysis of immune cell populations in the tumor, spleen, and tumor-draining lymph nodes by flow cytometry.

    • Measurement of serum IFNγ levels.

  • Flow Cytometry Markers: Anti-CD45, anti-CD8, anti-CD4, anti-CD3, anti-CD19, anti-FoxP3, CD1d tetramer, and anti-programmed cell death protein 1 (PD-1).[4]

Cytokine Quantification
  • Method: Serum levels of IFNγ were quantified using standard enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays.

  • Sample Collection: Blood samples were collected from mice at specified time points after treatment.

  • Analysis: Cytokine concentrations were calculated based on a standard curve generated with recombinant cytokines.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental processes described in this guide.

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects This compound This compound CD1d CD1d This compound->CD1d Uptake & Presentation TCR Invariant TCR CD1d->TCR Recognition Activation Activation TCR->Activation Cytokines Cytokine Secretion (IFNγ, etc.) Activation->Cytokines NK_Cell NK Cell Activation Cytokines->NK_Cell CD8_T_Cell CD8+ T Cell Priming Cytokines->CD8_T_Cell B_Cell B Cell Help Cytokines->B_Cell Tumor_Lysis Tumor Cell Lysis NK_Cell->Tumor_Lysis CD8_T_Cell->Tumor_Lysis

Caption: this compound Mechanism of Action in iNKT Cell Activation.

Experimental_Workflow_HCC_Model start Orthotopic Implantation of Hepa 1-6 Tumor Cells in C57BL/6 Mice treatment Treatment Initiation (Vehicle, this compound, Anti-PD-1, Combination) start->treatment monitoring Tumor Growth and Survival Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint flow_cytometry Flow Cytometry of Tumor, Spleen, and Lymph Nodes endpoint->flow_cytometry cytokine_analysis Serum Cytokine Analysis (IFNγ) endpoint->cytokine_analysis data_analysis Data Analysis and Interpretation flow_cytometry->data_analysis cytokine_analysis->data_analysis

Caption: Experimental Workflow for In Vivo HCC Mouse Model.

Conclusion

This compound represents a promising advancement in cancer immunotherapy through its potent and selective activation of iNKT cells. Its ability to induce a robust, Th1-biased anti-tumor immune response, particularly in combination with checkpoint inhibitors, has been demonstrated in both preclinical and early clinical settings. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound across various oncology indications.

References

A New Wave in Cancer Immunotherapy: A Technical Guide to a Novel iNKT Cell Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Invariant Natural Killer T (iNKT) cells represent a unique population of T lymphocytes that bridge the innate and adaptive immune systems, making them a compelling target for cancer immunotherapy.[1][2][3] Their ability to rapidly release a cascade of cytokines upon activation allows them to orchestrate a broad anti-tumor response, activating dendritic cells (DCs), natural killer (NK) cells, and conventional T and B cells.[1] This whitepaper delves into the core aspects of a novel approach in cancer immunotherapy: the use of iNKT cell agonists that bypass traditional activation pathways, offering a potent and targeted anti-cancer strategy.

Overcoming Tumor Escape: The Rationale for Novel iNKT Cell Agonists

Conventional iNKT cell activation relies on the recognition of glycolipid antigens presented by the CD1d molecule on the surface of antigen-presenting cells. However, many tumor cells downregulate CD1d expression to evade immune surveillance, thereby diminishing the efficacy of iNKT cell-mediated anti-tumor responses.[1] To circumvent this significant barrier, a new class of iNKT cell agonists has been developed. These agents, such as the humanized monoclonal antibody NKTT320 and the murine-specific NKT14m, directly bind to and activate the invariant T cell receptor (iTCR) of iNKT cells, independent of CD1d presentation.[1][2] This direct engagement unleashes the therapeutic potential of iNKT cells even in the context of CD1d-deficient tumors.

Mechanism of Action: Direct iTCR Engagement and Immune Cascade Activation

The core mechanism of these novel agonists is the direct cross-linking of the iTCR on iNKT cells. This initiates a powerful downstream signaling cascade, leading to a multifaceted anti-tumor response.

Signaling Pathway of a Novel iNKT Cell Agonist

iNKT_Cell_Activation_Pathway cluster_0 iNKT Cell cluster_1 Bystander Immune Cells Agonist Novel iNKT Cell Agonist iTCR Invariant TCR Agonist->iTCR Binds Signaling Downstream Signaling Cascade iTCR->Signaling Activation iNKT Cell Activation (CD25, CD69) Signaling->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Release (IFN-γ, IL-2) Activation->Cytokines Cytotoxicity Enhanced Cytotoxicity (Granzyme B, CD107a) Activation->Cytotoxicity DC Dendritic Cell (DC) Cytokines->DC Activates NK Natural Killer (NK) Cell Cytokines->NK Activates Tumor Tumor Cell Cytotoxicity->Tumor Kills T_Cell CD8+ T Cell DC->T_Cell Primes NK->Tumor Kills T_Cell->Tumor Kills B_Cell B Cell

Caption: Direct iTCR engagement by a novel agonist initiates iNKT cell activation and a broad anti-tumor immune response.

Preclinical Evidence: Potent Anti-Tumor Efficacy

Preclinical studies utilizing novel iNKT cell agonists have demonstrated significant anti-tumor activity across various cancer models. These studies have consistently shown that these agonists can induce robust iNKT cell activation, proliferation, and cytokine production, leading to the suppression of tumor growth.

Key Preclinical Findings
ParameterAgonistModelKey FindingsReference
iNKT Cell Activation NKTT320In vitro human iNKT cellsUpregulation of CD25 and CD69[1]
iNKT Cell Proliferation NKTT320In vitro human iNKT cellsIncreased proliferation measured by CFSE dilution[1]
Cytokine Production NKTT320In vitro human iNKT cellsProduction of Th1 (IFN-γ) and Th2 cytokines[1]
Cytotoxicity NKTT320In vitro human iNKT cellsIncreased intracellular granzyme B and degranulation (CD107a exposure)[1]
Bystander Activation NKTT320In vitro co-cultureActivation of NK cells, T cells, and B cells[1]
In Vivo Efficacy NKT14mMurine B-cell lymphoma modelPromoted iNKT cell anti-tumor activity[2]
In Vivo Efficacy IMM60Murine PD-1 resistant models (e.g., B16-F10)Monotherapy activity and re-sensitization to PD-1 inhibition[3][4]

Clinical Development: A Promising Therapeutic Avenue

The promising preclinical data has paved the way for the clinical investigation of novel iNKT cell agonists. A notable example is IMM60 (also known as PORT-2), a synthetic iNKT cell agonist formulated in a liposome.[3][4]

IMM60 (PORT-2) Clinical Trial Overview

A Phase 1/2 clinical trial (IMPORT-201, NCT05709821) is currently evaluating the safety and efficacy of IMM60 as a monotherapy and in combination with the PD-1 inhibitor pembrolizumab in patients with advanced melanoma and non-small cell lung cancer (NSCLC).[4]

Initial Clinical Findings for IMM60

ParameterCohortKey FindingsReference
Safety and Tolerability Monotherapy and Combination with PembrolizumabWell-tolerated with mainly Grade 1 adverse events. No maximum tolerated dose (MTD) was determined.[3]
Immune Activation MonotherapyEvidence of iNKT and NK cell activation. Increases in dendritic and CD86+ B cells.[4]
Pharmacokinetics MonotherapyDose-proportionality with a terminal half-life of approximately 8 hours.[4]
Preliminary Efficacy MonotherapyReduction in the size of target lesions observed.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. Below are summaries of key experimental protocols.

In Vitro iNKT Cell Activation Assay

Experimental Workflow for In Vitro iNKT Cell Activation Assay

In_Vitro_Activation_Workflow Isolate_PBMCs 1. Isolate PBMCs from healthy donor blood Culture_iNKTs 2. Culture iNKT cells Isolate_PBMCs->Culture_iNKTs Add_iNKTs 4. Add iNKT cells to agonist-coated plates Culture_iNKTs->Add_iNKTs Immobilize_Agonist 3. Immobilize iNKT agonist (e.g., NKTT320) on plates Immobilize_Agonist->Add_iNKTs Incubate 5. Incubate for a defined period (e.g., 24-72h) Add_iNKTs->Incubate Analyze 6. Analyze for activation markers, cytokines, and proliferation Incubate->Analyze Flow_Cytometry Flow Cytometry (CD25, CD69, CFSE) Analyze->Flow_Cytometry ELISA ELISA / CBA (IFN-γ, IL-2) Analyze->ELISA

Caption: A streamlined workflow for assessing iNKT cell activation in vitro.

  • Preparation of Agonist-Coated Plates: 96-well flat-bottom plates are coated with the iNKT cell agonist (e.g., NKTT320) at a specified concentration and incubated overnight at 4°C. Plates are washed to remove unbound antibody.

  • iNKT Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. iNKT cells are then purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Stimulation: Purified iNKT cells are added to the agonist-coated plates and cultured in complete RPMI medium.

  • Analysis:

    • Activation Markers: After 24 hours, cells are harvested and stained with fluorescently labeled antibodies against CD25 and CD69 for analysis by flow cytometry.

    • Proliferation: iNKT cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation. After 72 hours, CFSE dilution is measured by flow cytometry to assess cell division.

    • Cytokine Production: Supernatants are collected after 48 hours of culture and analyzed for cytokine concentrations (e.g., IFN-γ, IL-2) using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA).

In Vivo Tumor Model Study

Experimental Workflow for In Vivo Tumor Model Study

In_Vivo_Tumor_Model_Workflow Implant_Tumor 1. Implant tumor cells (e.g., B16-F10) into mice Tumor_Growth 2. Allow tumors to establish Implant_Tumor->Tumor_Growth Randomize 3. Randomize mice into treatment groups Tumor_Growth->Randomize Treat 4. Administer iNKT agonist (e.g., IMM60) +/- PD-1 inhibitor Randomize->Treat Monitor 5. Monitor tumor growth and survival Treat->Monitor Analyze_Immune 6. Analyze tumor microenvironment and systemic immune response Monitor->Analyze_Immune Flow_Cytometry_Tumor Flow Cytometry (Tumor-infiltrating lymphocytes) Analyze_Immune->Flow_Cytometry_Tumor IHC Immunohistochemistry (PD-L1 expression) Analyze_Immune->IHC

Caption: A typical workflow for evaluating the in vivo efficacy of an iNKT cell agonist.

  • Tumor Cell Implantation: A specified number of tumor cells (e.g., B16-F10 melanoma cells) are subcutaneously injected into the flank of syngeneic mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, iNKT agonist monotherapy, PD-1 inhibitor monotherapy, combination therapy). The iNKT cell agonist is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal survival is also monitored.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested. Tumors are dissociated to analyze the composition of tumor-infiltrating lymphocytes by flow cytometry. Splenocytes are analyzed to assess the systemic immune response. Immunohistochemistry may be performed on tumor sections to evaluate the expression of markers such as PD-L1.

Future Directions and Conclusion

Novel iNKT cell agonists that directly engage the iTCR represent a powerful and promising strategy in cancer immunotherapy. By circumventing tumor-mediated immune evasion mechanisms, these agents can unleash a potent and broad anti-tumor response. The encouraging preclinical data and the promising initial clinical findings for agents like IMM60 highlight the significant therapeutic potential of this approach. Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers for patient selection, and exploring the efficacy of these agonists in a wider range of malignancies. The continued development of these novel iNKT cell agonists holds the promise of providing a new and effective treatment option for cancer patients, including those who are resistant to current immunotherapies.

References

The Role of ABX196 in Modulating the Tumor Microenvironment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, represents a promising immunotherapeutic agent with the potential to significantly alter the tumor microenvironment (TME). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on the TME as demonstrated in preclinical models, and detailed experimental protocols for key assays used in its evaluation. Quantitative data from these studies are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized to provide a clear understanding of its biological activity and investigational methodology.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. It plays a pivotal role in tumor progression, metastasis, and response to therapy. A key challenge in cancer immunotherapy is to overcome the immunosuppressive nature of the TME and stimulate a robust and durable anti-tumor immune response.

This compound is a novel investigational drug designed to modulate the TME by activating invariant Natural Killer T (iNKT) cells, a unique population of T lymphocytes that bridge the innate and adaptive immune systems.[1][2][3] This guide delves into the technical details of this compound's function and its evaluation in preclinical cancer models.

Mechanism of Action of this compound

This compound is a synthetic analog of α-galactosylceramide (α-GalCer), a potent iNKT cell agonist.[4] Its mechanism of action is initiated through its presentation by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells and macrophages, within the TME.

Signaling Pathway of iNKT Cell Activation

The binding of the this compound-CD1d complex to the invariant T-cell receptor (TCR) on iNKT cells triggers a signaling cascade that leads to their activation. This activation results in the rapid and abundant secretion of a diverse array of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4). These cytokines, in turn, modulate the activity of other immune cells within the TME, leading to a broad anti-tumor response.

ABX196_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant Natural Killer T (iNKT) Cell cluster_TME Tumor Microenvironment Modulation APC APC CD1d CD1d ABX196_CD1d This compound-CD1d complex CD1d->ABX196_CD1d This compound presentation TCR Invariant TCR ABX196_CD1d->TCR Binding iNKT iNKT Cell Activation iNKT Cell Activation TCR->Activation Signal Transduction Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines NK_activation NK Cell Activation Cytokines->NK_activation DC_maturation DC Maturation Cytokines->DC_maturation CD8_response Enhanced CD8+ T Cell Response Cytokines->CD8_response Macrophage_polarization Macrophage Polarization Cytokines->Macrophage_polarization

Caption: this compound presented by CD1d on APCs activates iNKT cells, leading to cytokine release and modulation of the tumor microenvironment.

Modulation of the Tumor Microenvironment by this compound in Preclinical Models

Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (orthotopic Hepa 1-6) have demonstrated the ability of this compound to favorably alter the TME, both as a monotherapy and in combination with checkpoint inhibitors (anti-PD-1).[5]

Quantitative Data on TME Modulation

The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: Effect of this compound on Tumor Growth and Survival in a Hepatocellular Carcinoma (HCC) Mouse Model [6]

Treatment GroupMean Liver Tumor Invasion (%)Survival at Day 61 (%)
Control5631
Sorafenib4342
Anti-PD-1792
This compound592
This compound + Anti-PD-10100

Table 2: Changes in Immune Cell Populations in the Tumor Microenvironment [5]

TreatmentChange in CD8+ T cellsChange in FoxP3+ Regulatory T cells (Tregs)Change in T-effector to Treg RatioChange in F4/80+ MacrophagesChange in PD-1+ and PD-L1+ cells
This compoundIncreasedDecreasedIncreasedIncreasedNo significant change
This compound + Anti-PD-1Significantly IncreasedSubstantially ReducedHighest IncreaseIncreasedSubstantially Reduced

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the key experiments cited in the preclinical evaluation of this compound.

Animal Models
  • Cell Line: B16F10 melanoma cells.

  • Mouse Strain: C57BL/6 mice.

  • Tumor Inoculation: Subcutaneous injection of 1 x 10^5 B16F10 cells in 100 µL of PBS into the right flank of each mouse.

  • Treatment: Once tumors reach a palpable size (approximately 50-100 mm³), treatment is initiated.

    • This compound is administered intravenously (i.v.) or intraperitoneally (i.p.).

    • Anti-PD-1 antibody is administered i.p.

  • Monitoring: Tumor volume is measured every 2-3 days using calipers. Survival is monitored daily.

  • Cell Line: Hepa 1-6 hepatocarcinoma cells.

  • Mouse Strain: C57BL/6 mice.

  • Tumor Inoculation: Surgical orthotopic implantation of 1 x 10^6 Hepa 1-6 cells in 20 µL of a 1:1 mixture of PBS and Matrigel into the left lobe of the liver.

  • Treatment: Treatment is initiated 7-10 days post-inoculation.

    • This compound is administered i.v. or i.p.

    • Anti-PD-1 antibody is administered i.p.

  • Monitoring: Tumor growth is monitored by Magnetic Resonance Imaging (MRI). Survival is monitored daily.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Tumor Cell Culture (B16F10 or Hepa 1-6) Tumor_Inoculation Tumor Cell Inoculation (Subcutaneous or Orthotopic) Cell_Culture->Tumor_Inoculation Animal_Prep C57BL/6 Mice Animal_Prep->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring (Calipers or MRI) Tumor_Inoculation->Tumor_Growth Treatment_Initiation Treatment Initiation Tumor_Growth->Treatment_Initiation Treatment_Groups Treatment Groups: - Vehicle - this compound - Anti-PD-1 - this compound + Anti-PD-1 Treatment_Initiation->Treatment_Groups Endpoint_Analysis Endpoint Analysis Treatment_Groups->Endpoint_Analysis Tumor_Volume Tumor Volume Measurement Endpoint_Analysis->Tumor_Volume Survival Survival Analysis Endpoint_Analysis->Survival TME_Analysis TME Analysis (Flow Cytometry, IHC) Endpoint_Analysis->TME_Analysis

Caption: General experimental workflow for preclinical evaluation of this compound in mouse tumor models.

Analysis of the Tumor Microenvironment
  • Tissue Preparation: Tumors are excised, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Antibody Staining:

    • Cells are stained with a panel of fluorescently labeled antibodies specific for various immune cell surface markers and intracellular proteins.

    • A typical panel for TME analysis in these models would include antibodies against:

      • T cells: CD45, CD3, CD4, CD8

      • Regulatory T cells: FoxP3

      • Macrophages: F4/80, CD11b

      • Checkpoint Molecules: PD-1, PD-L1

  • Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software (e.g., FlowJo) to quantify the different immune cell populations.

  • Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

  • Staining Procedure:

    • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

    • Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer.

    • Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is blocked using a serum-free protein block.

    • Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., CD8, FoxP3, F4/80).

    • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate for color development.

    • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

  • Image Analysis: Stained slides are imaged, and the number of positive cells is quantified in different regions of the tumor.

Conclusion

This compound demonstrates a potent ability to modulate the tumor microenvironment by activating iNKT cells, leading to a cascade of anti-tumor immune responses. The preclinical data strongly suggest that this compound, particularly in combination with checkpoint inhibitors, can shift the TME from an immunosuppressive to an immune-active state. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other iNKT cell agonists in oncology. The continued exploration of this novel immunotherapeutic agent holds promise for the development of more effective cancer treatments.

References

ABX196: A Technical Guide to its Biological Targets and Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABX196 is a synthetic glycolipid therapeutic agent designed to modulate the immune system for the treatment of cancer. It is an analog of the potent immunostimulatory glycolipid, α-galactosylceramide (α-GalCer). Developed by Abivax, this compound is currently under investigation for its potential to enhance anti-tumor immunity, particularly in combination with other cancer therapies like checkpoint inhibitors. This technical guide provides an in-depth overview of this compound's biological targets, mechanism of action, and the cellular signaling pathways it modulates, supported by preclinical and clinical data.

Core Concepts: Biological Targets and Mechanism of Action

The primary biological target of this compound is the CD1d protein , a non-polymorphic, MHC class I-like molecule expressed on the surface of antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells. This compound acts as a potent agonist for invariant Natural Killer T (iNKT) cells .[1]

The mechanism of action of this compound is initiated through its binding to CD1d molecules on APCs. The resulting this compound-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) expressed by iNKT cells. This interaction triggers the activation of iNKT cells, leading to a rapid and robust release of a diverse array of cytokines, including both T helper 1 (Th1) and T helper 2 (Th2) type cytokines.[2] This cytokine burst subsequently activates a downstream cascade of immune responses involving various immune cell types, ultimately leading to enhanced tumor cell recognition and elimination.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of this compound in Murine Cancer Models
Cancer ModelTreatment GroupKey FindingsReference
B16F10 MelanomaThis compound + anti-PD-1Significant increase in the percentage of iNKT cells in the spleen and tumor-draining lymph nodes.[3]Mol Cancer Ther
B16F10 MelanomaThis compound + anti-PD-1Increased ratio of CD8+ effector cells to FoxP3+ regulatory T cells (Tregs) in the tumor microenvironment.[3]Mol Cancer Ther
Hepa 1-6 Hepatocellular Carcinoma (HCC)This compound monotherapyStatistically significant reduction in tumor growth as measured by MRI and increased survival.[4][5]Abivax Press Release
Hepa 1-6 Hepatocellular Carcinoma (HCC)This compound + anti-PD-1Synergistic anti-tumor effects and sustained activation of iNKT cells, as indicated by IFNγ measurement in peripheral blood.Mol Cancer Ther
Table 2: Clinical Efficacy of this compound in Combination with Nivolumab in Hepatocellular Carcinoma (Phase 1/2, NCT03897543)
ParameterValueReference
Patient Population 10 heavily pre-treated HCC patientsAbivax Press Release[5]
Dose Escalation 0.1µg, 0.2µg, or 0.4µg this compoundAbivax Press Release[6]
Clinical Benefit 50% of patients (5 out of 10)Abivax Press Release[5][6]
Objective Response Rate (ORR) 10% (1 partial response)ASCO Abstract[7]
Disease Control Rate (DCR) 50% (1 partial response, 4 stable disease)ASCO Abstract[7]
Median Progression-Free Survival (PFS) - All Patients 113.5 days (range: 49-450)ASCO Abstract[7]
Median Progression-Free Survival (PFS) - Patients with Clinical Benefit 276 days (range: 172-450)ASCO Abstract[7]
Safety Well-tolerated with no dose-limiting toxicities. Common adverse events included diarrhea, fatigue, and AST/ALT increase.ASCO Abstract[7]

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published literature.

Protocol 1: In Vivo Antitumor Activity Assessment in Murine Models

Objective: To evaluate the antitumor efficacy of this compound alone and in combination with an anti-PD-1 antibody.

Animal Model: C57BL/6 mice.

Tumor Cell Lines: B16F10 melanoma cells or Hepa 1-6 hepatocellular carcinoma cells.

Procedure:

  • Tumor cells are implanted subcutaneously or orthotopically into the mice.

  • Once tumors are established, mice are randomized into treatment groups:

    • Vehicle control

    • This compound monotherapy

    • Anti-PD-1 antibody monotherapy

    • This compound and anti-PD-1 antibody combination therapy

  • This compound is administered via intramuscular injection. The anti-PD-1 antibody is administered intraperitoneally.

  • Tumor growth is monitored regularly using caliper measurements or MRI.

  • Survival of the mice is recorded.

  • At the end of the study, tumors, spleens, and tumor-draining lymph nodes are harvested for immunological analysis.

Immunological Analysis:

  • Flow Cytometry: Single-cell suspensions from tissues are stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, CD19, FoxP3) and CD1d tetramers to identify and quantify different immune cell populations, including iNKT cells, CD8+ T cells, and regulatory T cells.

  • Immunohistochemistry (IHC): Tumor tissues are sectioned and stained with antibodies to visualize the infiltration of different immune cells within the tumor microenvironment.

  • Cytokine Analysis: Blood samples are collected to measure the levels of circulating cytokines, such as IFNγ, using ELISA or other immunoassays.

Protocol 2: Phase 1/2 Clinical Trial in Hepatocellular Carcinoma (NCT03897543)

Objective: To evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with nivolumab in patients with HCC.

Study Design: Open-label, dose-escalation, and expansion phase study.

Patient Population: Patients with advanced HCC who have progressed on or are intolerant to at least one prior line of systemic therapy.

Treatment Regimen:

  • Nivolumab: Administered intravenously at a standard dose and schedule.

  • This compound: Administered as an intramuscular injection at escalating doses (0.1µg, 0.2µg, and 0.4µg) 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle.

Assessments:

  • Safety and Tolerability: Monitored through the recording of adverse events, laboratory tests, and physical examinations.

  • Efficacy: Assessed by tumor response according to RECIST criteria, progression-free survival (PFS), and overall survival (OS).

  • Pharmacodynamics: Blood samples are collected to evaluate the activation of iNKT cells and other immune markers.

Signaling Pathways and Visualizations

The activation of iNKT cells by this compound triggers a complex signaling cascade that bridges the innate and adaptive immune systems.

Diagram 1: this compound-Mediated iNKT Cell Activation

ABX196_iNKT_Activation cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT Cell (iNKT) This compound This compound CD1d CD1d This compound->CD1d Binding CD1d_this compound CD1d-ABX196 Complex CD1d->CD1d_this compound iNKT_TCR iNKT TCR CD1d_this compound->iNKT_TCR Presentation iNKT_activation iNKT Cell Activation iNKT_TCR->iNKT_activation Recognition Cytokines Cytokine Release (IFNγ, IL-4, etc.) iNKT_activation->Cytokines

Caption: this compound binds to CD1d on APCs, leading to iNKT cell activation.

Diagram 2: Downstream Immune Cascade Following iNKT Cell Activation

Downstream_Immune_Cascade cluster_cytokines Cytokine Release cluster_downstream Downstream Immune Cell Activation iNKT_activation Activated iNKT Cell IFNg IFNγ iNKT_activation->IFNg IL4 IL-4 iNKT_activation->IL4 DC_maturation Dendritic Cell Maturation IFNg->DC_maturation NK_activation NK Cell Activation IFNg->NK_activation B_cell_help B Cell Help IL4->B_cell_help CD8_activation CD8+ T Cell Activation DC_maturation->CD8_activation Tumor_killing Enhanced Tumor Cell Killing NK_activation->Tumor_killing CD8_activation->Tumor_killing

Caption: Activated iNKT cells orchestrate a broad anti-tumor immune response.

Conclusion

This compound is a promising immuno-oncology agent that leverages the potent anti-tumor capabilities of the iNKT cell population. By targeting CD1d and activating iNKT cells, this compound initiates a multifaceted immune response characterized by the production of key cytokines and the activation of various effector cells. Preclinical studies have demonstrated its ability to control tumor growth and improve survival, particularly in combination with checkpoint inhibitors. Early clinical data in heavily pre-treated HCC patients suggests that this compound is well-tolerated and can provide clinical benefit. Further clinical development is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer.

References

Preclinical Toxicology and Safety Profile of ABX196: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a critical role in bridging the innate and adaptive immune systems. Developed as an immuno-stimulatory agent, this compound is under investigation for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the preclinical toxicology and safety profile of this compound, based on publicly available data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the safety characteristics of this novel immunomodulator.

Mechanism of Action: iNKT Cell Activation

This compound functions by mimicking the endogenous ligands of iNKT cells. It is presented by the CD1d molecule on the surface of antigen-presenting cells (APCs), leading to the activation of the semi-invariant T-cell receptor (TCR) of iNKT cells. This activation triggers a downstream signaling cascade, resulting in the rapid release of a broad spectrum of cytokines, including interferon-gamma (IFN-γ) and various interleukins. This cytokine burst subsequently activates other immune cells, such as natural killer (NK) cells, T cells, and B cells, orchestrating a robust and multifaceted anti-tumor immune response.

Signaling Pathway of this compound-Mediated iNKT Cell Activation

ABX196_Mechanism_of_Action cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_ImmuneResponse Downstream Immune Response This compound This compound CD1d CD1d This compound->CD1d Binding TCR iNKT TCR CD1d->TCR Presentation & Recognition Signaling Cascade Signaling Cascade TCR->Signaling Cascade Cytokine Release Cytokine Release (IFN-γ, IL-4, etc.) Signaling Cascade->Cytokine Release NK Cell Activation NK Cell Activation Cytokine Release->NK Cell Activation T Cell Activation T Cell Activation Cytokine Release->T Cell Activation B Cell Activation B Cell Activation Cytokine Release->B Cell Activation

Caption: this compound binds to CD1d on APCs, activating the iNKT cell TCR and downstream signaling.

Preclinical Toxicology Studies

A series of preclinical toxicology studies were conducted to evaluate the safety profile of this compound in various animal models, primarily in mice and non-human primates (monkeys). These studies were designed to identify potential target organs of toxicity, determine a safe starting dose for clinical trials, and understand the dose-response relationship for any observed adverse effects.

Data Presentation: Summary of Quantitative Toxicology Data

The following table summarizes the key quantitative findings from preclinical toxicology studies of this compound. It is important to note that comprehensive, detailed reports from these studies are often proprietary and not fully available in the public domain. The data presented here are compiled from published research and public announcements.

SpeciesDose RouteDose RangeKey FindingsReference
MouseIntramuscularUp to 10 µ g/mouse No increase in transaminase activities observed two weeks after the last injection at therapeutic doses. At very high doses, a moderate elevation of hepatic enzymes was seen.[1]
MonkeyIntramuscularUp to 1.5 µg/kg (in combination with HBsAg)No modification of liver biology was observed. No increase in transaminases was noted with this compound alone in preliminary studies.[1]

Note: The available data suggests a favorable safety profile, particularly in non-human primates, with a potential for transient liver enzyme elevation at very high doses in mice.

Experimental Protocols

While specific, detailed protocols for the this compound toxicology studies are not publicly available, a general methodology for such preclinical evaluations can be outlined based on standard industry practices and regulatory guidelines.

General Experimental Workflow for Preclinical Toxicology Assessment

Preclinical_Toxicology_Workflow Dose Range Finding 1. Dose Range-Finding Studies (Rodent/Non-rodent) Single Dose Toxicity 2. Single-Dose Toxicity Studies Dose Range Finding->Single Dose Toxicity Repeat Dose Toxicity 3. Repeat-Dose Toxicity Studies (e.g., 28-day) Single Dose Toxicity->Repeat Dose Toxicity Safety Pharmacology 4. Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat Dose Toxicity->Safety Pharmacology Genotoxicity 5. Genotoxicity Assays (Ames, MNA, etc.) Safety Pharmacology->Genotoxicity IND Submission Investigational New Drug (IND) Application Submission Genotoxicity->IND Submission

Caption: A typical workflow for preclinical safety evaluation of a new drug candidate.

Key Methodological Considerations:
  • Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., mouse or rat) and one non-rodent (e.g., monkey or dog), as required by regulatory agencies. The choice of species is based on similarities in metabolism and physiological response to the drug compared to humans.

  • Dose Selection: Dose levels are selected to include a therapeutic dose, a maximally tolerated dose (MTD), and intermediate doses to characterize the dose-response curve for any toxicities.

  • Administration Route: The route of administration in animal studies is the same as the intended clinical route, which for this compound is intramuscular injection.

  • Parameters Monitored: A comprehensive set of parameters are monitored throughout the studies, including:

    • Clinical Observations: Daily checks for any signs of illness or distress.

    • Body Weight and Food Consumption: Measured regularly to assess general health.

    • Hematology and Clinical Chemistry: Blood samples are collected at various time points to assess effects on blood cells, liver enzymes, kidney function, and other metabolic parameters.

    • Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and all major organs and tissues are examined microscopically for any treatment-related changes.

Safety Profile Summary

Based on the available preclinical data, this compound demonstrates a generally favorable safety profile. The main points are:

  • Good Tolerability in Non-Human Primates: Monkeys tolerated this compound well, with no significant adverse effects on liver function observed at the tested doses.[1]

  • Dose-Dependent Liver Effects in Mice: In mice, liver toxicity, as indicated by elevated hepatic enzymes, was observed only at very high doses.[1] This suggests a dose-dependent effect and a safety margin at therapeutic doses.

  • Clinical Confirmation: A Phase 1/2 clinical trial of this compound in combination with nivolumab in patients with hepatocellular carcinoma (HCC) has shown the combination to be well-tolerated.[2][3][4][5]

Conclusion

The preclinical toxicology and safety evaluation of this compound in mice and monkeys has provided essential information supporting its clinical development. The compound has demonstrated a good safety profile, with the primary observation being a dose-dependent and species-specific effect on liver enzymes in mice at high doses. The lack of significant toxicity in non-human primates is particularly encouraging. These preclinical findings, coupled with the positive safety data from early clinical trials, suggest that this compound is a promising immunotherapeutic agent with a manageable safety profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential and long-term safety in humans.

References

Unraveling the Immunomodulatory Landscape of ABX196: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABX196 is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells. By binding to the CD1d molecule on antigen-presenting cells, this compound initiates a cascade of immune responses, positioning it as a promising immunomodulatory agent for applications in both oncology and vaccinology. Preclinical and clinical investigations have demonstrated its ability to elicit a robust and Th1-biased cytokine response, enhance antigen-specific immunity, and synergize with other immunotherapies, such as checkpoint inhibitors. This technical guide provides an in-depth overview of the immunomodulatory properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Core Mechanism of Action: iNKT Cell Activation

This compound's immunomodulatory effects are primarily driven by its specific activation of iNKT cells.[1][2] These innate-like T lymphocytes recognize glycolipid antigens presented by the non-classical MHC class I-like molecule, CD1d.[1]

The activation process can be summarized as follows:

  • Uptake and Presentation: Antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, internalize this compound.

  • CD1d Loading: Inside the APC, this compound is loaded onto CD1d molecules.

  • TCR Recognition: The this compound-CD1d complex is then presented on the APC surface, where it is recognized by the semi-invariant T-cell receptor (TCR) of iNKT cells.

  • iNKT Cell Activation: This recognition event triggers the activation of iNKT cells, leading to their proliferation and the rapid secretion of a diverse array of cytokines.[1]

cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell ABX196_uptake This compound CD1d CD1d ABX196_uptake->CD1d Loading ABX196_CD1d This compound-CD1d Complex CD1d->ABX196_CD1d iNKT_TCR iNKT TCR ABX196_CD1d->iNKT_TCR Recognition Activation Activation iNKT_TCR->Activation Cytokines Cytokine Release (IFNγ, etc.) Activation->Cytokines

Figure 1: this compound-mediated iNKT cell activation pathway.

Preclinical Immunomodulatory Profile

Preclinical studies in murine models have been instrumental in characterizing the immunomodulatory properties of this compound, demonstrating its superiority over the parent compound α-GalCer and its synergy with other cancer therapies.

In Vitro and In Vivo iNKT Cell Activation and Cytokine Profile

In vitro experiments have shown that this compound is a more potent activator of iNKT cells compared to α-GalCer, leading to greater proliferation of peripheral blood mononuclear cell (PBMC)-derived iNKT cells.[3] In vivo studies in mice have consistently shown that this compound induces a strong, Th1-biased cytokine response, characterized by high levels of interferon-gamma (IFNγ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[3] This IFNγ production is comparable to that induced by the superagonist PBS-57.[3]

Adjuvant Properties in Vaccination Models

The potent immunomodulatory effects of this compound make it an effective vaccine adjuvant. In a mouse model of prophylactic vaccination against Hepatitis B Virus (HBV), this compound at very low doses induced specific cellular and humoral responses.[3] Furthermore, this compound demonstrated adjuvant properties for antigen-specific cytolytic CD8+ T cell responses.[3]

Anti-Tumor Efficacy in Syngeneic Mouse Models

This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors (ICIs).

In a B16F10 melanoma model in C57BL/6 mice, combination therapy with this compound and an anti-PD-1 antibody resulted in a significant synergistic anti-tumor effect.[4] This was evidenced by a reduction in tumor volume and an increase in survival time compared to either treatment alone.[4] The anti-tumor effect was associated with an increased ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) within the tumor microenvironment.[5]

In an orthotopic Hepa 1-6 HCC model, this compound monotherapy and combination therapy with an anti-PD-1 antibody resulted in significant anti-tumor effects.[4] A synergistic effect of the combination was observed with increased IFNγ levels in peripheral blood.[4] Treatment with this compound, both alone and in combination with anti-PD-1, led to a significant reduction in tumor invasion as measured by MRI and improved survival.[4][6] Histopathological analysis of the tumor microenvironment revealed that the combination treatment led to a decrease in PD-L1+, PD-1+, and FoxP3+ cells, and an increased recruitment of CD4+ cells.[4]

This compound This compound iNKT_Activation iNKT Cell Activation This compound->iNKT_Activation IFNy_Release IFNγ Release (Th1 Bias) iNKT_Activation->IFNy_Release Treg_Suppression Reduced Treg Function/Infiltration iNKT_Activation->Treg_Suppression CD8_Response Enhanced CD8+ T Cell Response IFNy_Release->CD8_Response Anti_Tumor_Effect Anti-Tumor Effect CD8_Response->Anti_Tumor_Effect Treg_Suppression->Anti_Tumor_Effect Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->CD8_Response Synergy

Figure 2: Synergistic anti-tumor mechanism of this compound and checkpoint inhibitors.

Quantitative Data from Preclinical and Clinical Studies

Table 1: Preclinical Anti-Tumor Efficacy of this compound in Murine Models
ModelTreatment GroupOutcomeResultSignificanceCitation
B16F10 Melanoma This compound + anti-PD-1Tumor Volume (Day 15)Significant Reductionp < 0.05 vs. control[4]
This compound + anti-PD-1Tumor Volume (Day 15 & 17)Significant Reductionp < 0.01 vs. anti-PD-1 alone[4]
This compound + anti-PD-1Survival TimeIncreasedp < 0.05 vs. control[4]
Hepa 1-6 HCC This compoundSurvivalSignificant Improvementp < 0.005 vs. control[4]
anti-PD-1SurvivalSignificant Improvementp < 0.005 vs. control[4]
This compound + anti-PD-1SurvivalSignificant Improvementp < 0.001 vs. control[4]
This compoundMetastatic Invasion (MRI)Significant Reductionp < 0.01 vs. control[6]
anti-PD-1Metastatic Invasion (MRI)Significant Reductionp < 0.01 vs. control[6]
This compound + anti-PD-1Metastatic Invasion (MRI)Significant Reductionp < 0.001 vs. control[6]
Table 2: Clinical Trial Data for this compound
Trial PhasePopulationTreatmentKey FindingsCitation
Phase I/II Healthy Volunteers (n=44)This compound (0.2, 0.4, 2.0 µg) as adjuvant to HBsAg- Peripheral blood iNKT cells showed activation in all subjects.- 45% of subjects had measurable circulating IFN-γ at 24h post-first administration.- Majority of patients developed protective anti-HBs antibody responses.[1][3]
Phase 1 HCC Patients (n=10)This compound (0.1, 0.2, 0.4 µg) + Nivolumab (240mg)- Well tolerated, MTD not reached.- Clinical benefit in 50% of patients (1 Partial Response, 4 Stable Disease).- Median PFS (all patients): 113.5 days.- Median PFS (patients with clinical benefit): 276 days.[7][8]

Experimental Protocols

Murine B16F10 Melanoma Model
  • Cell Culture: B16F10 melanoma cells are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Implantation: 6-8 week old female C57BL/6 mice are subcutaneously injected in the right flank with 1 x 10^5 to 5 x 10^5 B16F10 cells in 100 µL of sterile PBS.

  • Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), treatment is initiated.

    • This compound is administered intravenously or intraperitoneally at a specified dose (e.g., 2 µ g/mouse ).

    • Anti-PD-1 antibody is administered intraperitoneally at a specified dose (e.g., 200 µ g/mouse ).

    • Treatment schedules can vary, but a typical regimen may involve administration every 3-4 days for a total of 3-4 doses.

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers, and calculated using the formula: (length x width²)/2.

  • Survival Analysis: Mice are monitored daily and euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or necrosis, and the date of euthanasia is recorded for survival analysis.

  • Immunophenotyping: At the end of the study, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) for analysis by flow cytometry.

Start Start Cell_Culture Culture B16F10 Cells Start->Cell_Culture Tumor_Implantation Implant Tumors in C57BL/6 Mice Cell_Culture->Tumor_Implantation Tumor_Growth Allow Tumors to Grow Tumor_Implantation->Tumor_Growth Treatment Administer this compound +/- anti-PD-1 Tumor_Growth->Treatment Monitoring Monitor Tumor Growth and Survival Treatment->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Analyze Tumors and Spleens (Flow Cytometry) Endpoint->Analysis End End Analysis->End

Figure 3: Experimental workflow for the B16F10 melanoma model.

Murine Hepa 1-6 Hepatocellular Carcinoma Model
  • Cell Culture: Hepa 1-6 cells are cultured in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Orthotopic Tumor Implantation: 6-8 week old female C57BL/6 mice are anesthetized, and a small incision is made in the abdomen to expose the liver. A single-cell suspension of Hepa 1-6 cells (e.g., 1 x 10^6 cells in 20-50 µL of PBS/Matrigel) is injected into the left lobe of the liver. The incision is then closed.

  • Treatment: Treatment is initiated a few days post-implantation.

    • This compound is administered intravenously or intraperitoneally.

    • Anti-PD-1 antibody is administered intraperitoneally.

  • Tumor Monitoring: Tumor growth is monitored non-invasively using imaging techniques such as MRI or ultrasound at regular intervals.

  • Survival Analysis: Mice are monitored for signs of morbidity, and survival is recorded.

  • Histopathological and Immunohistochemical Analysis: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with H&E for histopathological examination and with antibodies against immune cell markers (e.g., CD4, CD8, F4/80, PD-1, PD-L1, FoxP3) for immunohistochemical analysis.

In Vitro iNKT Cell Proliferation Assay
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in complete RPMI-1640 medium supplemented with 10% human AB serum, 2 mM L-glutamine, and antibiotics.

  • Stimulation: PBMCs are stimulated with varying concentrations of this compound or a vehicle control in the presence of a low concentration of IL-2 (e.g., 10 U/mL).

  • Proliferation Measurement: After a defined incubation period (e.g., 5-7 days), iNKT cell proliferation is assessed. This can be done by:

    • Flow Cytometry: Staining cells with an iNKT cell marker (e.g., Vα24-Jα18 TCR antibody) and a proliferation marker (e.g., Ki-67) or by using a cell proliferation dye (e.g., CFSE) at the beginning of the culture.

    • [³H]-thymidine incorporation assay: Pulsing the cells with [³H]-thymidine for the final 18-24 hours of culture and measuring its incorporation into the DNA of proliferating cells.

Conclusion

This compound is a potent immunomodulatory agent that activates iNKT cells to elicit a Th1-biased immune response. This property has been leveraged to demonstrate significant anti-tumor efficacy in preclinical models, particularly in combination with checkpoint inhibitors, and to enhance immune responses in a clinical vaccination study. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the therapeutic potential of this compound. Future research will likely focus on optimizing combination therapies, exploring its efficacy in a broader range of cancers, and further elucidating the downstream effects of this compound-mediated iNKT cell activation.

References

ABX196: A Technical Whitepaper on a Novel iNKT Agonist Adjuvant for Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABX196 is a synthetic glycolipid analogue of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells. By activating this unique lymphocyte population, this compound serves as a powerful vaccine adjuvant, capable of enhancing both cellular and humoral immune responses. Preclinical and clinical data have demonstrated its ability to induce protective immunity, particularly with a Th1-biased cytokine profile, when combined with antigens. This document provides a comprehensive technical overview of this compound, summarizing key data, outlining experimental methodologies, and visualizing its mechanism of action and experimental application.

Core Mechanism of Action

This compound functions by engaging the semi-invariant T-cell receptor (TCR) of iNKT cells.[1] This interaction is not direct; instead, this compound is first taken up by antigen-presenting cells (APCs), such as dendritic cells, and loaded onto the CD1d molecule, a non-polymorphic MHC class I-like protein.[1][2] The this compound-CD1d complex is then presented on the APC surface, leading to the potent activation of iNKT cells.[2]

Activated iNKT cells rapidly release a cascade of cytokines, bridging the innate and adaptive immune systems. This compound has been shown to induce a Th1-skewed response, characterized by high levels of interferon-gamma (IFN-γ) and comparatively lower levels of interleukin-4 (IL-4).[1] This cytokine milieu promotes the maturation of dendritic cells, enhances the activation and cytotoxic potential of CD8+ T cells, and provides help to B cells for antibody production.[1][3]

ABX196_MoA cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Adaptive Adaptive Immune Response apc_internal This compound loaded onto CD1d cd1d_complex CD1d-ABX196 Complex apc_internal->cd1d_complex Presentation inkt_cell iNKT Cell Activation (via TCR) cd1d_complex->inkt_cell Activation cytokines Release of IFN-γ (Th1 Bias) inkt_cell->cytokines b_cell B Cell Help & Antibody Production cytokines->b_cell Stimulation cd8_t_cell CD8+ T Cell Priming & Cytotoxicity cytokines->cd8_t_cell Enhancement This compound This compound This compound->apc_internal Uptake

Caption: Signaling pathway of this compound-mediated iNKT cell activation.

Preclinical Data Summary

Preclinical studies in both mice and monkeys have established the potency and safety profile of this compound. It has been shown to be more potent than its parent compound, α-GalCer, inducing a cytokine release profile comparable to the superagonist PBS-57.[3]

Table 1: Preclinical Efficacy and Cytokine Profile
Model/AssayFindingImplicationReference
Mouse ModelMore potent than α-GalCer in activating iNKT cells.Higher adjuvant potential at lower doses.[3]
Mouse ModelInduced cytokine release comparable to superagonist PBS-57.Strong immunostimulatory capacity.[3]
Mouse ModelSignificantly reduced IL-4 secretion compared to α-GalCer.Promotes a Th1-biased immune response.[1][3]
Mouse HBV ModelInduced specific cellular (CD8+) and humoral responses.Effective as a vaccine adjuvant for viral antigens.[3]
Mouse Cancer ModelsReduced tumor growth and increased survival, alone and with anti-PD-1.Potential application in therapeutic cancer vaccines.[4][5]
Table 2: Preclinical Safety and Formulation Data
ModelFindingImplicationReference
Mice & MonkeysExcellent toxicity profile at doses required for immune response.Favorable therapeutic window.[3]
Mice (High Doses)Moderate, transient elevation of hepatic enzymes (ALT).Potential for liver toxicity at high systemic exposures.[1][3]
MonkeysSome animals developed elevated transaminase levels.Liver safety is a key monitoring parameter.[1]
Mice (Formulation)Emulsion formulation greatly diminished systemic IFN-γ and blood ALT levels compared to liposomal delivery, while preserving cytotoxic activity.Formulation can mitigate systemic side effects and liver toxicity.[3]

Clinical Data Summary: Phase I/II HBV Vaccine Study

A Phase I/II dose-escalation study was conducted in 44 healthy volunteers to evaluate the safety and adjuvant activity of this compound with a poorly immunogenic Hepatitis B surface antigen (HBsAg).[3][6]

Table 3: Clinical Trial Design and Dosing
ParameterDescription
Study ID Eudra-CT 2012-001566-15
Phase I/II
Population 44 Healthy Volunteers
Antigen Hepatitis B Surface Antigen (HBsAg)
This compound Doses 0.2 µg, 0.4 µg, 2.0 µg
Objectives Evaluate safety, tolerability, and adjuvant effect on HBsAg immunogenicity.
Table 4: Clinical Efficacy and Biomarker Response
MetricDose GroupResultConclusionReference
iNKT Cell Activation All dosesHallmarks of activation observed in all subjects.Confirms in vivo biological activity in humans.[3][6]
Circulating IFN-γ All doses45% of subjects had measurable IFN-γ at 24 hours post-first administration.Demonstrates rapid systemic Th1-type immune activation.[3][6]
Protective Anti-HBsAg Immunity 0.4 µg (single injection)83% (5 out of 6 subjects) developed protective antibody responses.Potent adjuvant effect capable of inducing protection with a single vaccine dose.[3]
Protective Anti-HBsAg Immunity 0.4 µg (two injections)75% (3 out of 4 subjects) developed protective antibody responses.Confirms strong adjuvant activity.[3]

A key finding was the potential for a single vaccine administration to provide protection when adjuvanted with this compound, a significant advantage over the standard three-injection regimen for hepatitis B.[3][6] Adverse events were noted and linked to the systemic delivery of this compound and its access to the liver, underscoring the importance of formulation strategies to optimize local adjuvant activity in lymphoid tissues.[3][6]

Experimental Protocols and Methodologies

Protocol 1: In Vivo Cytotoxicity Assay (VITAL Assay)

This protocol outlines the method used in preclinical mouse studies to assess antigen-specific CD8+ T cell cytotoxic activity.[3]

  • Animal Model: C57BL/6 mice.

  • Immunization: Mice are immunized via intramuscular (I.M.) injection with the antigen (e.g., OVA) combined with the this compound adjuvant formulation. Control groups receive PBS, antigen alone, or adjuvant alone.

  • Target Cell Preparation: Fourteen days post-immunization, splenocytes from naive mice are prepared and split into two populations.

    • Target Population: Labeled with a high concentration of a fluorescent dye (e.g., CFSE) and pulsed with the specific peptide antigen (e.g., SIINFEKL).

    • Control Population: Labeled with a low concentration of the same dye and pulsed with an irrelevant peptide.

  • Target Cell Injection: The two labeled cell populations are mixed in a 1:1 ratio and injected intravenously (I.V.) into the immunized mice.

  • Analysis: After 18-24 hours, blood or spleen is collected from the recipient mice. The ratio of target to control fluorescent cells is analyzed by flow cytometry.

  • Endpoint: Specific cytotoxicity is calculated as the percentage reduction of the target cell population relative to the control population.

VITAL_Assay_Workflow cluster_targets Day 14: Target Cell Preparation start Day 0: Immunize Mice (e.g., OVA + this compound) mix_inject Mix 1:1 and Inject I.V. into Immunized Mice start->mix_inject splenocytes Naive Splenocytes target_cells Pulse with Specific Peptide + High CFSE splenocytes->target_cells control_cells Pulse with Irrelevant Peptide + Low CFSE splenocytes->control_cells analyze Day 15: Analyze Blood/Spleen by Flow Cytometry mix_inject->analyze endpoint Calculate % Specific Lysis analyze->endpoint

References

Early Preclinical Research on ABX196 in Hepatocellular Carcinoma: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the foundational preclinical research of ABX196 in hepatocellular carcinoma (HCC) models. This compound is a synthetic, liposomal formulation of a glycolipid agonist that potently stimulates invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems. Early studies have demonstrated its potential as an immunotherapeutic agent, particularly in enhancing anti-tumor immunity within the unique microenvironment of liver cancer.

Mechanism of Action: Activating the Anti-Tumor Immune Response

This compound functions as a first-in-class agonist of iNKT cells.[1] Its mechanism centers on activating these cells to initiate a cascade of immune responses against cancer cells. In preclinical HCC models, treatment with this compound has been shown to increase the presence of CD4+ T helper cells and cells expressing Programmed Death-Ligand 1 (PD-L1) in liver tissue.[1] This modulation of the tumor microenvironment from an immunosuppressive to an inflammatory state is key to its anti-tumor effect. Furthermore, research indicates that this compound, particularly in combination with anti-PD-1 checkpoint inhibitors, leads to a significant increase in the ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs), a critical factor in overcoming tumor-induced immune tolerance.[2][3]

In Vivo Efficacy in an Orthotopic HCC Mouse Model

The primary early in vivo research on this compound in HCC utilized an orthotopic Hepa 1-6 hepatocarcinoma cell-bearing C57BL/6 mouse model.[2][3] This model mimics human HCC by implanting murine hepatoma cells directly into the liver. The anti-tumor activity of this compound was evaluated as a monotherapy and in combination with an anti-PD-1 antibody, with key findings summarized below.

Quantitative Analysis of Anti-Tumor Response

While specific quantitative data on tumor volume reduction and survival rates from the definitive preclinical study by Scherrer et al. (2022) were not publicly available in the search results, press releases and study descriptions consistently report a "statistically highly significant therapeutic effect in reducing tumor growth as measured by MRI and increasing survival in mice with HCC" for both this compound monotherapy and in combination with a checkpoint inhibitor.[4][5][6] The combination therapy, in particular, was noted for its synergistic effects.[2][3]

The following table summarizes the observed changes in the tumor microenvironment based on immunohistochemical (IHC) analysis of liver tissue from the treated mice.

Treatment GroupKey Immunological Changes in Tumor Microenvironment
Vehicle (Control) Predominantly PD-1+ and FoxP3+ cells, indicating an unresponsive immune status.
Sorafenib High levels of PD-1+ and FoxP3+ cells, similar to the control group.
This compound Increased recruitment of F4/80+ cells (macrophages), suggesting enhanced dendritic cell activity and inflammatory responses.[2]
Anti-PD-1 Enhanced infiltration of PD-1+ cells and decreased CD8+ cell recruitment.
This compound + Anti-PD-1 A decrease in PD-L1+, PD-1+, and FoxP3+ cells, with an increased recruitment of CD4+ cells, shifting the microenvironment from suppressive to inflammatory.[2]

Experimental Protocols

Orthotopic Hepa 1-6 HCC Mouse Model

The in vivo efficacy of this compound was assessed in a well-established mouse model of HCC.

  • Animal Model: C57BL/6 mice were used.[2][3]

  • Tumor Cell Line: Hepa 1-6, a murine hepatoma cell line, was used to induce tumors.[2][3]

  • Tumor Implantation: An orthotopic model was established by implanting the Hepa 1-6 cells into the livers of the mice.[2][3]

  • Treatment Groups: The study included several treatment arms: a vehicle control, sorafenib (a standard-of-care tyrosine kinase inhibitor), this compound monotherapy, anti-PD-1 monotherapy, and a combination of this compound and anti-PD-1.[1][2]

  • Endpoints: The primary endpoints for assessing anti-tumor response were:

    • Tumor growth, as measured by Magnetic Resonance Imaging (MRI).[4][6][7]

    • Overall survival.[1][4][5][6][7]

    • Liver weight at the end of the study.[2][3]

    • Immunohistochemical (IHC) analysis of liver and tumor tissue.[2][3]

Immunohistochemical (IHC) Analysis

To characterize the changes in the tumor immune microenvironment, IHC staining was performed on liver and tumor tissue sections.

  • Tissue Preparation: Tumor and liver tissues were fixed in 4% neutral buffered formalin and embedded in paraffin.[2]

  • IHC Markers: A panel of antibodies was used to detect key immune cell populations and checkpoint molecules, including:

    • CD4 (T helper cells)

    • CD8 (cytotoxic T cells)

    • F4/80 (macrophages)

    • PD-1 (programmed cell death protein 1)

    • PD-L1 (programmed death-ligand 1)

    • Ki67 (a marker of cell proliferation)

    • FoxP3 (regulatory T cells)[2][3]

Visualizing the Core Concepts

This compound Mechanism of Action in the HCC Tumor Microenvironment

ABX196_Mechanism_of_Action This compound Signaling Pathway in HCC cluster_0 This compound Administration cluster_1 Immune Cell Activation cluster_2 Tumor Microenvironment This compound This compound (iNKT Agonist) iNKT Invariant Natural Killer T (iNKT) Cell This compound->iNKT Activates Treg Regulatory T Cell (Treg) This compound->Treg Reduces Suppression (via TME shift) DC Dendritic Cell (Antigen Presenting Cell) iNKT->DC Activates CD8 CD8+ T Cell (Cytotoxic T Lymphocyte) DC->CD8 Presents Tumor Antigens & Activates CD4 CD4+ T Cell (Helper T Cell) DC->CD4 Activates HCC Hepatocellular Carcinoma (HCC) Cell CD8->HCC Kills CD4->CD8 Helps Treg->CD8 Suppresses

Caption: this compound activates iNKT cells, leading to a cascade of anti-tumor immune responses.

Experimental Workflow for In Vivo HCC Model

HCC_Model_Workflow Experimental Workflow for this compound in an Orthotopic HCC Model cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Implantation Orthotopic Implantation of Hepa 1-6 cells into C57BL/6 mice Treatment Administration of Treatment Groups: - Vehicle - Sorafenib - this compound - Anti-PD-1 - this compound + Anti-PD-1 Implantation->Treatment Monitoring Tumor Growth Monitoring (MRI) & Survival Analysis Treatment->Monitoring Endpoint Endpoint Analysis: - Liver Weight - Immunohistochemistry (IHC) Monitoring->Endpoint

Caption: Workflow of the preclinical evaluation of this compound in a mouse model of HCC.

Conclusion

The early preclinical research on this compound in hepatocellular carcinoma models has laid a strong foundation for its clinical development. The studies have demonstrated that by activating iNKT cells, this compound can effectively modulate the tumor microenvironment to promote a robust anti-tumor immune response. This is evidenced by the reduction in tumor growth and increased survival in mouse models, particularly when used in combination with checkpoint inhibitors.[1][4][5][6][7] These promising preclinical findings have led to the initiation of Phase 1/2 clinical trials to evaluate the safety and efficacy of this compound in combination with nivolumab for the treatment of patients with HCC.[4][5][7][8]

References

Methodological & Application

Developing a Stable Liposomal Formulation of ABX196: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, showing promise as a potent enhancer of cancer immunotherapy.[1][2] Its mechanism of action involves the activation of iNKT cells, which play a crucial role in orchestrating both innate and adaptive immune responses against tumor cells.[1][2] To enhance its therapeutic potential, this compound has been developed in a liposomal formulation.[3][4][5] Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic molecules, offering advantages such as improved drug solubility, extended circulation time, and targeted delivery.[6][7][8] This document provides detailed application notes and protocols for the development of a stable liposomal formulation of this compound, intended to guide researchers in the pharmaceutical sciences.

Mechanism of Action of this compound

This compound functions by binding to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a broad range of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[4] This cytokine burst subsequently activates downstream immune effector cells, such as natural killer (NK) cells, CD8+ T cells, and B cells, culminating in a robust anti-tumor immune response.

ABX196_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Cytokines Cytokine Release cluster_Immune_Response Downstream Immune Response This compound This compound CD1d CD1d This compound->CD1d Binds to ABX196_CD1d_Complex This compound-CD1d Complex iNKT_TCR iNKT TCR ABX196_CD1d_Complex->iNKT_TCR Recognized by Activated_iNKT Activated iNKT Cell iNKT_TCR->Activated_iNKT Activates IFN-gamma IFN-gamma Activated_iNKT->IFN-gamma Secretes IL-4 IL-4 Activated_iNKT->IL-4 Secretes NK_Cell NK Cell Activation IFN-gamma->NK_Cell CD8_T_Cell CD8+ T Cell Activation IFN-gamma->CD8_T_Cell B_Cell B Cell Activation IL-4->B_Cell Antitumor_Response Antitumor Response NK_Cell->Antitumor_Response CD8_T_Cell->Antitumor_Response Liposome_Preparation_Workflow Start Start Lipid_Dissolution Dissolve Lipids and this compound in Organic Solvent Start->Lipid_Dissolution Film_Formation Thin Film Formation (Rotary Evaporation) Lipid_Dissolution->Film_Formation Hydration Hydration with Aqueous Buffer (Formation of MLVs) Film_Formation->Hydration Sonication Sonication (Size Reduction) Hydration->Sonication Extrusion Extrusion through 100 nm Membrane Sonication->Extrusion Purification Purification (Removal of Free Drug) Extrusion->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization Final_Product Sterile Liposomal this compound Sterilization->Final_Product

References

ABX196 dosage and administration guidelines for preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABX196 is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] By activating iNKT cells, this compound stimulates the secretion of a cascade of cytokines, leading to the activation of various downstream immune cells and enhancing the anti-tumor immune response.[2][3] These application notes provide detailed dosage and administration guidelines for this compound in preclinical mouse models of melanoma and hepatocellular carcinoma, both as a monotherapy and in combination with immune checkpoint inhibitors.

Product Information

CharacteristicDescription
Product Name This compound
Synonyms iNKT cell agonist this compound
Chemical Class Synthetic Glycolipid
Formulation Liposomal suspension[4]
Storage Store at 2-8°C. Do not freeze.

Mechanism of Action

This compound is a synthetic glycolipid that is presented by CD1d molecules on the surface of antigen-presenting cells (APCs). This complex is recognized by the T-cell receptor (TCR) of invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes. This interaction leads to the rapid activation of iNKT cells, which then release large quantities of pro-inflammatory cytokines, including interferon-gamma (IFN-γ). This cytokine cascade subsequently activates other immune cells such as natural killer (NK) cells, T cells, and dendritic cells (DCs), leading to a broad anti-tumor immune response.

ABX196_Mechanism_of_Action This compound Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant NKT (iNKT) Cell cluster_downstream Downstream Effects CD1d CD1d CD1d_this compound CD1d-ABX196 Complex CD1d->CD1d_this compound This compound This compound This compound->CD1d Binding iNKT_TCR iNKT TCR CD1d_this compound->iNKT_TCR Recognition Activated_iNKT Activated iNKT Cell iNKT_TCR->Activated_iNKT Activation Cytokine_Release IFN-γ, etc. Activated_iNKT->Cytokine_Release Stimulates NK_Cell NK Cell Cytokine_Release->NK_Cell Activates T_Cell T Cell Cytokine_Release->T_Cell Activates DC Dendritic Cell Cytokine_Release->DC Activates Anti_Tumor_Response Anti-Tumor Immune Response NK_Cell->Anti_Tumor_Response T_Cell->Anti_Tumor_Response DC->Anti_Tumor_Response

This compound Mechanism of Action

Preclinical Dosage and Administration

Table 1: this compound Monotherapy in Murine Cancer Models
ParameterB16F10 Melanoma ModelOrthotopic Hepa 1-6 Hepatocarcinoma Model
Mouse Strain C57BL/6C57BL/6
This compound Dose 100 ng per animal100 ng per animal
Administration Route Intravenous (i.v.) via tail veinIntravenous (i.v.) via tail vein
Vehicle 100 µL sterile solution (e.g., PBS)100 µL sterile solution (e.g., PBS)
Dosing Schedule Single dose on day 10 post-tumor implantationSingle dose on day 5 post-tumor implantation
Table 2: this compound Combination Therapy in Murine B16F10 Melanoma Model
ParameterExperimental Arm
Mouse Strain C57BL/6
This compound Dose 100 ng per animal
This compound Administration Single i.v. dose on day 10
Combination Agent Anti-PD-1 Antibody
Combination Agent Dose 100 µg per animal
Combination Agent Administration Intraperitoneal (i.p.) on days 6, 9, 12, 15, and 18
Vehicle This compound: 100 µL sterile solution (e.g., PBS)Anti-PD-1: 100 µL sterile solution (e.g., PBS)

Experimental Protocols

Protocol 1: Evaluation of this compound in a Syngeneic B16F10 Melanoma Mouse Model

This protocol describes the evaluation of this compound as a monotherapy and in combination with an anti-PD-1 antibody in a subcutaneous B16F10 melanoma model.[1]

Materials:

  • B16F10 melanoma cells

  • 8-week-old female C57BL/6 mice

  • This compound (liposomal formulation)

  • Anti-PD-1 antibody

  • Sterile PBS

  • Cell culture medium

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture B16F10 cells in appropriate medium until they reach the desired confluence.

  • Tumor Implantation: On day 0, implant 1 x 106 B16F10 cells suspended in 100 µL of sterile PBS subcutaneously into the right flank of each mouse.[1]

  • Animal Randomization: Once tumors are established, randomize mice into treatment groups (n=14 per group):

    • Group 1: Vehicle control (100 µL PBS i.v. on day 10 and 100 µL PBS i.p. on days 6, 9, 12, 15, 18)

    • Group 2: this compound monotherapy (100 ng this compound in 100 µL PBS i.v. on day 10)

    • Group 3: Anti-PD-1 monotherapy (100 µg anti-PD-1 in 100 µL PBS i.p. on days 6, 9, 12, 15, 18)

    • Group 4: Combination therapy (100 µg anti-PD-1 i.p. on days 6, 9, 12, 15, 18 and 100 ng this compound i.v. on day 10)[1]

  • Treatment Administration: Administer treatments according to the schedule outlined above.

  • Monitoring: Measure tumor volume and body weight three times per week. Tumor volume can be calculated using the formula: (width2 x length) / 2.

  • Endpoint: Euthanize mice when tumor volume exceeds 2,000 mm3 or if other humane endpoints are reached.[1] Survival should be monitored and recorded.

  • Immunophenotyping (Optional): At a predetermined time point (e.g., day 14), a subset of mice can be euthanized to collect tumors, spleens, and tumor-draining lymph nodes for flow cytometric analysis of immune cell populations (e.g., CD8+, FoxP3+ T cells).[1]

B16F10_Workflow B16F10 Melanoma Model Workflow Day_0 Day 0: Implant 1x10^6 B16F10 cells s.c. Day_6_18 Days 6, 9, 12, 15, 18: Administer Anti-PD-1 (100 µg i.p.) Day_0->Day_6_18 Day_10 Day 10: Administer this compound (100 ng i.v.) Day_6_18->Day_10 Monitoring Monitor Tumor Volume and Survival 3x/week Day_10->Monitoring Endpoint Endpoint: Tumor Volume > 2000 mm^3 or Humane Endpoint Monitoring->Endpoint

B16F10 Experimental Workflow
Protocol 2: Evaluation of this compound in an Orthotopic Hepa 1-6 Hepatocarcinoma Mouse Model

This protocol outlines the use of this compound in an orthotopic model of hepatocellular carcinoma.[1]

Materials:

  • Hepa 1-6 hepatocarcinoma cells

  • 8-week-old female C57BL/6 mice

  • This compound (liposomal formulation)

  • Sterile PBS

  • Surgical instruments for orthotopic implantation

  • Imaging equipment (e.g., MRI) for tumor monitoring

Procedure:

  • Cell Culture: Maintain Hepa 1-6 cells in appropriate culture conditions.

  • Orthotopic Tumor Implantation: On day 0, surgically implant Hepa 1-6 cells into the liver of C57BL/6 mice. The exact number of cells and surgical procedure should be optimized for consistency.

  • Animal Randomization: Divide mice into treatment groups:

    • Group 1: Vehicle control (100 µL PBS i.v. on day 5)

    • Group 2: this compound monotherapy (100 ng this compound in 100 µL PBS i.v. on day 5)[1]

    • Additional groups for combination with other agents (e.g., sorafenib, anti-PD-1) can be included.[1]

  • Treatment Administration: Administer this compound or vehicle via the tail vein on day 5 post-implantation.[1]

  • Monitoring: Monitor tumor growth using non-invasive imaging such as MRI. Also, monitor animal health and survival.

  • Endpoint: The primary endpoint is typically survival. Liver weight at the end of the study can also be used as a measure of tumor burden.[1]

  • Immunohistochemistry (Optional): At the study endpoint, liver tumors can be harvested and processed for immunohistochemical analysis of immune cell infiltration (e.g., CD4+, CD8+, F4/80+ cells).[1]

Hepa1_6_Workflow Hepa 1-6 Orthotopic Model Workflow Day_0 Day 0: Orthotopic Implantation of Hepa 1-6 cells Day_5 Day 5: Administer this compound (100 ng i.v.) Day_0->Day_5 Monitoring Monitor Tumor Growth (MRI) and Survival Day_5->Monitoring Endpoint Endpoint: Survival Analysis Liver Weight Measurement Monitoring->Endpoint

Hepa 1-6 Experimental Workflow

References

Application Note: ABX196 In Vitro Assay for T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ABX196 is a synthetic glycolipid agonist designed to activate invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[1][2] The mechanism of action involves the presentation of this compound by the CD1d molecule on antigen-presenting cells (APCs) to the invariant T-cell receptor (TCR) of iNKT cells.[2] Upon activation, iNKT cells rapidly secrete large amounts of various cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[2][3] This cytokine release leads to the subsequent activation and proliferation of other key immune cells, including conventional CD4+ and CD8+ T cells and NK cells.[3]

This indirect, or "transactivation," mechanism makes this compound a potent enhancer of cellular immunity. In preclinical and clinical settings, this compound has demonstrated the ability to boost anti-tumor responses, particularly when used in combination with other immunotherapies like checkpoint inhibitors.[1][4][5][6]

The following protocol describes a robust in vitro assay to measure the ability of this compound to induce T-cell proliferation within a mixed population of human Peripheral Blood Mononuclear Cells (PBMCs). The assay utilizes Carboxyfluorescein Succinimidyl Ester (CFSE), a fluorescent dye that allows for the tracking of cell divisions by flow cytometry.[7][8][9][10] This method provides a quantitative measure of the immunostimulatory potential of this compound and is suitable for dose-response studies and mechanistic investigations.

Mechanism of Action: this compound-Mediated T-Cell Proliferation

The assay relies on a coordinated interaction between multiple immune cell types present in PBMCs. The process is initiated by APCs, which are essential for presenting this compound to iNKT cells.

ABX196_Pathway cluster_0 Antigen Presenting Cell (APC) cluster_1 iNKT Cell cluster_2 Conventional T-Cell APC CD1d CD1d TCR iTCR CD1d->TCR  Recognition iNKT iNKT Cell Activation Activation & Cytokine Release (IFN-γ, IL-2) iNKT->Activation T_Cell CD8+ T-Cell Proliferation Proliferation T_Cell->Proliferation This compound This compound This compound->CD1d  Uptake & Presentation Activation->T_Cell  Stimulation

Caption: this compound signaling pathway leading to T-cell proliferation.

Experimental Protocol

Principle

This protocol measures T-cell proliferation using the CFSE dilution assay.[8] PBMCs are labeled with the fluorescent dye CFSE, which covalently binds to intracellular proteins.[7] With each cell division, the CFSE fluorescence is halved and distributed equally between daughter cells.[9] After a 5-7 day culture period with this compound, the cells are stained with fluorescently-conjugated antibodies to identify specific T-cell subsets (e.g., CD3+CD8+). Proliferation is quantified by analyzing the progressive reduction in CFSE intensity via flow cytometry, where distinct peaks represent successive generations of divided cells.[11]

Materials and Reagents
  • Cells: Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Compound: this compound (liposomal formulation or as specified by the manufacturer).

  • Reagents for Cell Isolation:

    • Ficoll-Paque PLUS (or equivalent density gradient medium).

    • Phosphate-Buffered Saline (PBS), sterile.

    • Heparinized blood collection tubes.

  • Reagents for Cell Culture:

    • RPMI-1640 medium.

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution (100X).

    • Complete Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Proliferation Dye:

    • CellTrace™ CFSE Cell Proliferation Kit (or equivalent).

    • Dimethyl sulfoxide (DMSO).

  • Controls:

    • Positive Control: Anti-CD3/CD28 T-cell activator beads or Phytohemagglutinin (PHA).

    • Vehicle Control: Same buffer/vehicle used to dilute this compound.

  • Flow Cytometry:

    • Fluorescently-conjugated antibodies (e.g., Anti-Human CD3, CD8, CD4).

    • Viability Dye (e.g., 7-AAD or a live/dead fixable dye).

    • FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide).

  • Equipment:

    • Laminar flow hood, 37°C/5% CO₂ incubator, centrifuge, flow cytometer.

    • 96-well U-bottom cell culture plates.

Experimental Workflow

Workflow cluster_prep Day 0: Assay Setup cluster_culture Day 1-7: Incubation cluster_analysis Day 7: Analysis pbmc_iso Isolate PBMCs via Ficoll Gradient cfse_label Label PBMCs with CFSE Dye pbmc_iso->cfse_label plate_cells Plate Cells in 96-Well Plate cfse_label->plate_cells add_stim Add this compound & Controls plate_cells->add_stim incubate Incubate at 37°C, 5% CO₂ (5-7 Days) add_stim->incubate harvest Harvest Cells incubate->harvest stain Stain with Antibodies (CD3, CD8, Viability Dye) harvest->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze CFSE Dilution to Quantify Proliferation acquire->analyze

Caption: Workflow for the this compound T-cell proliferation assay.
Step-by-Step Protocol

Day 0: Cell Preparation and Culture Setup

  • Isolate PBMCs: Isolate PBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with sterile PBS.

  • Count and Resuspend: Perform a cell count using a hemocytometer or automated cell counter. Resuspend the cell pellet in pre-warmed PBS at a concentration of 1-2 x 10⁷ cells/mL.

  • CFSE Labeling:

    • Prepare a 5 µM working solution of CFSE in pre-warmed PBS.[7]

    • Add the cell suspension to an equal volume of the CFSE working solution (final concentration ~2.5 µM).[10] Mix gently but thoroughly.

    • Incubate for 10-20 minutes at 37°C, protected from light.[7]

    • Quench the staining reaction by adding 5 volumes of ice-cold Complete Medium.

    • Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant.

    • Wash the cells once more with Complete Medium to remove any residual unbound dye.

  • Plating and Stimulation:

    • Resuspend the CFSE-labeled PBMCs in Complete Medium at a final concentration of 1 x 10⁶ cells/mL.[10]

    • Add 200 µL of the cell suspension to each well of a 96-well U-bottom plate (2 x 10⁵ cells/well).

    • Prepare serial dilutions of this compound and control stimuli at 10X the final concentration.

    • Add 20 µL of the 10X stimuli to the appropriate wells.

    • Suggested Plate Layout:

      • Unstimulated Control (cells with vehicle only).

      • Positive Control (e.g., Anti-CD3/CD28 beads).

      • This compound at various concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Day 5-7: Cell Staining and Flow Cytometry

  • Harvest Cells: Gently resuspend the cells in each well. Transfer the cell suspension to FACS tubes or a V-bottom 96-well plate.

  • Antibody Staining:

    • Centrifuge the cells and discard the supernatant.

    • Resuspend the cell pellet in 50 µL of FACS buffer containing the pre-titrated fluorescent antibodies (e.g., anti-CD3, anti-CD8) and the viability dye.

    • Incubate for 20-30 minutes at 4°C, protected from light.

    • Wash the cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.

    • Resuspend the final cell pellet in 200 µL of FACS buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer. Ensure a sufficient number of events (e.g., 10,000-20,000 events in the CD8+ T-cell gate) are collected for robust analysis.

    • Gating Strategy:

      • Gate on lymphocytes using FSC vs. SSC.

      • Gate on singlets (FSC-A vs. FSC-H).

      • Gate on live cells using the viability dye.

      • Gate on the T-cell population of interest (e.g., CD3+ and CD8+).

    • Proliferation Analysis:

      • On the final gated population (e.g., Live, Single, CD8+ T-cells), view the CFSE histogram.

      • Use the unstimulated control to set a gate (M1) on the non-proliferated parent generation (brightest CFSE peak).

      • The percentage of proliferated cells is the percentage of cells that have a lower CFSE intensity than the M1 gate.

Data Presentation

Quantitative results from the assay can be summarized to compare the effects of different this compound concentrations.

Table 1: Representative Data for this compound-Induced Proliferation of CD8+ T-Cells

ConditionConcentration% Proliferated CD8+ T-Cells (Mean ± SD)
Unstimulated Control-2.5 ± 0.8
Positive Control (Anti-CD3/28)1 bead:2 cells85.4 ± 4.2
This compound10 ng/mL15.7 ± 2.1
This compound100 ng/mL42.3 ± 5.5
This compound1000 ng/mL68.9 ± 6.1

Note: The data presented above is for illustrative purposes only and should be generated empirically.

References

Application of ABX196 in Preclinical Mouse Models: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Mechanism of Action: ABX196, an analog of the α-galactosylceramide (α-GalCer), is presented by CD1d molecules on antigen-presenting cells to the T-cell receptor of iNKT cells.[1][4] This interaction leads to the rapid activation of iNKT cells, resulting in the secretion of a variety of cytokines, including IFN-γ.[1][2] This cytokine burst can enhance the activity of other immune cells, such as natural killer (NK) cells and CD8+ T cells, and promote a shift in the tumor microenvironment from an immunosuppressive to an inflammatory state.[1] The activation of iNKT cells by this compound has been shown to increase the ratio of effector T cells to regulatory T cells (Tregs) within the tumor, a key indicator of an effective anti-tumor immune response.[1][2]

Applications in Preclinical Mouse Models:

  • Evaluating Anti-Tumor Efficacy: this compound has been investigated in syngeneic mouse models of melanoma (B16F10) and hepatocellular carcinoma (Hepa 1-6) to assess its ability to control tumor growth and improve survival.[1][2]

  • Combination Therapy Studies: A significant focus of preclinical research has been the evaluation of this compound in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[1][2] These studies have demonstrated synergistic effects, leading to enhanced tumor control compared to either agent alone.[1]

  • Immunophenotyping and Mechanistic Studies: Mouse models are instrumental in dissecting the immunological changes induced by this compound.[1] Techniques like flow cytometry and immunohistochemistry are used to analyze the infiltration and activation of various immune cell populations within the tumor and secondary lymphoid organs.[1][2]

Data Presentation

Table 1: Summary of Anti-Tumor Efficacy of this compound in a Hepatocellular Carcinoma (HCC) Mouse Model

Treatment GroupMean Liver Tumor Invasion (%)Survival at Day 61 (%)Statistical Significance (vs. Control)
Control5631-
Sorafenib4342Not Significant
anti-PD-1792p < 0.01
This compound592p < 0.01
This compound + anti-PD-10100p < 0.001

Data sourced from a preclinical study in an HCC mouse model with 13 mice per group.

Experimental Protocols

Protocol 1: Evaluation of this compound Anti-Tumor Activity in a Syngeneic Melanoma Mouse Model

1. Cell Culture and Tumor Implantation:

  • Culture B16F10 melanoma cells in appropriate media and conditions.
  • Harvest cells during the exponential growth phase and resuspend in a suitable buffer (e.g., PBS) at a concentration of 1 x 10^6 cells/100 µL.
  • Subcutaneously inject 100 µL of the cell suspension into the flank of C57BL/6 mice.

2. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1).
  • Administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
  • Administer anti-PD-1 antibody according to established protocols.

3. Tumor Growth Monitoring and Survival:

  • Measure tumor volume using calipers every 2-3 days.
  • Monitor animal health and body weight regularly.
  • Record survival data and euthanize animals when tumors reach a predetermined endpoint.

4. Immunophenotyping (Optional):

  • At the end of the study, or at specified time points, harvest tumors, spleens, and tumor-draining lymph nodes.
  • Prepare single-cell suspensions from the harvested tissues.
  • Stain cells with fluorescently labeled antibodies against immune cell markers (e.g., CD8, CD4, FoxP3, CD1d tetramer) for analysis by flow cytometry.[1][2]

Protocol 2: Orthotopic Hepatocellular Carcinoma (HCC) Mouse Model

1. Cell Culture and Implantation:

  • Culture Hepa 1-6 hepatocarcinoma cells.
  • Surgically implant the cells into the liver of C57BL/6 mice.

2. Treatment and Monitoring:

  • Administer this compound and/or other therapies as described in Protocol 1.
  • Monitor tumor growth using imaging techniques such as MRI.[3]
  • Monitor survival as the primary endpoint.

3. Immunohistochemical Analysis:

  • At the end of the study, harvest liver tumors and fix in formalin.
  • Embed tissues in paraffin and prepare sections for immunohistochemical staining.
  • Stain for markers of interest, such as CD4, CD8, F4/80 (macrophages), PD-1, PD-L1, Ki67 (proliferation), and FoxP3 (Tregs), to assess the tumor microenvironment.[1][2]

Visualizations

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC APC CD1d CD1d TCR TCR CD1d->TCR Presents to iNKT iNKT Cell Cytokines Cytokine Release (e.g., IFN-γ) iNKT->Cytokines Releases TCR->iNKT Activates This compound This compound This compound->CD1d Binds to Immune_Activation Downstream Immune Activation (NK cells, CD8+ T cells) Cytokines->Immune_Activation Leads to Experimental_Workflow start Tumor Cell Culture (e.g., B16F10 or Hepa 1-6) implant Tumor Implantation (Subcutaneous or Orthotopic) start->implant randomize Randomization into Treatment Groups implant->randomize treat Treatment Administration (this compound, anti-PD-1, etc.) randomize->treat monitor Tumor Growth & Survival Monitoring treat->monitor analysis Endpoint Analysis: - Immunophenotyping (Flow Cytometry) - Immunohistochemistry monitor->analysis data Data Interpretation analysis->data

References

Application Notes and Protocols for Evaluating ABX196 Efficacy in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ABX196 is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, a subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[1][2] Upon activation, iNKT cells can orchestrate a potent anti-tumor immune response.[1][2] Syngeneic tumor models, which involve transplanting mouse tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for evaluating the efficacy of immunotherapies like this compound.[3][4][5][6] These models maintain a fully functional immune system, allowing for the comprehensive assessment of an agent's ability to modulate the tumor microenvironment and induce anti-tumor immunity.[4][5][6]

These application notes provide a detailed protocol for evaluating the efficacy of this compound in preclinical syngeneic mouse tumor models, both as a monotherapy and in combination with immune checkpoint inhibitors.

Signaling Pathway of this compound

ABX196_Signaling_Pathway cluster_ImmuneResponse Downstream Immune Response APC APC CD1d CD1d APC->CD1d TCR TCR CD1d->TCR iNKT iNKT Cell Activation Activation & Proliferation iNKT->Activation TCR->iNKT Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines DC_maturation DC Maturation Activation->DC_maturation NK_activation NK Cell Activation Activation->NK_activation CD8_activation CD8+ T Cell Activation DC_maturation->CD8_activation This compound This compound This compound->APC

Caption: Mechanism of action of this compound in activating iNKT cells.

Experimental Protocols

A generalized workflow for evaluating the efficacy of this compound in syngeneic tumor models is outlined below. Specific parameters for melanoma and hepatocellular carcinoma models are provided.

Experimental_Workflow cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Endpoints cluster_Analysis Data Analysis Cell_Culture Tumor Cell Culture Tumor_Implantation Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation Animal_Acclimation->Tumor_Implantation Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization Treatment_Admin Treatment Administration (this compound +/- anti-PD-1) Randomization->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Survival_Monitoring Survival Monitoring Tumor_Measurement->Survival_Monitoring Tissue_Collection Tissue Collection at Endpoint Survival_Monitoring->Tissue_Collection Flow_Cytometry Immune Cell Profiling (Flow Cytometry) Tissue_Collection->Flow_Cytometry IHC Immunohistochemistry Tissue_Collection->IHC Data_Analysis Statistical Analysis Flow_Cytometry->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for this compound evaluation in syngeneic models.

Materials
  • Cell Lines: B16F10 (melanoma), Hepa 1-6 (hepatocellular carcinoma)[1][7]

  • Mice: C57BL/6 mice[1][7]

  • This compound: Synthetic glycolipid iNKT agonist[1][7]

  • Checkpoint Inhibitor: Anti-mouse PD-1 antibody

  • Reagents for Flow Cytometry: Antibodies against CD45, CD3, CD4, CD8, FoxP3, CD1d tetramer, PD-1[8]

  • Reagents for Immunohistochemistry: Antibodies against CD4, CD8, F4/80, PD-1, PD-L1, Ki67, FoxP3[1]

Procedure
  • Tumor Cell Culture and Implantation:

    • Culture B16F10 or Hepa 1-6 cells in appropriate media.

    • Harvest cells and resuspend in sterile PBS.

    • Subcutaneously inject tumor cells into the flank of C57BL/6 mice. For an orthotopic model, inject Hepa 1-6 cells directly into the liver.[1][7]

  • Animal Grouping and Treatment:

    • Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups.[9]

    • Treatment groups may include:

      • Vehicle control

      • This compound monotherapy

      • Anti-PD-1 monotherapy

      • This compound and anti-PD-1 combination therapy[1]

    • Administer treatments as per the experimental design (e.g., intraperitoneal or intravenous injections).

  • Efficacy Evaluation:

    • Measure tumor volume regularly (e.g., three times per week) using calipers.[10]

    • Monitor animal body weight and overall health.[10]

    • Record survival data.

  • Immunophenotyping:

    • At the study endpoint, collect tumors, spleens, and tumor-draining lymph nodes.[1]

    • Prepare single-cell suspensions for flow cytometry.

    • Stain cells with fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, iNKT cells).[1][8]

    • Analyze data to determine changes in immune cell infiltration and activation.

  • Immunohistochemistry:

    • Fix and paraffin-embed tumor tissues.[9]

    • Perform immunohistochemical staining to visualize the spatial distribution of immune cells and expression of key markers within the tumor microenvironment.[1]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Antitumor Efficacy of this compound in B16F10 Melanoma Model

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Median Survival (days)
Vehicle Control
This compound
Anti-PD-1
This compound + Anti-PD-1

Table 2: Immune Cell Infiltration in B16F10 Tumors

Treatment Group% CD8+ of CD3+ T cells% FoxP3+ of CD4+ T cellsCD8+/Treg Ratio% iNKT cells
Vehicle Control
This compound
Anti-PD-1
This compound + Anti-PD-1

Expected Outcomes

  • Monotherapy: this compound monotherapy is expected to induce a transient antitumor effect and increase the proportion of iNKT cells in the spleen, tumor, and tumor-draining lymph nodes.[1] It may also lead to an increase in the CD8+ T cell to regulatory T cell (Treg) ratio within the tumor.[1][7]

  • Combination Therapy: The combination of this compound with an anti-PD-1 antibody is anticipated to result in a synergistic antitumor effect, with significant reductions in tumor growth and improved survival compared to either monotherapy.[1][7] This enhanced efficacy is associated with a shift in the tumor microenvironment from immunosuppressive to inflammatory, characterized by increased infiltration of effector T cells and a decrease in Tregs.[1] Specifically, the combination treatment has been shown to substantially reduce the percentage of FoxP3+, PD-1+, and PD-L1+ cells, while increasing the recruitment of CD4+ cells.[1]

Conclusion

References

Troubleshooting & Optimization

troubleshooting ABX196 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABX196. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound.

I. FAQs on this compound Solubility

Q1: My this compound is precipitating out of solution in my aqueous assay buffer. What can I do?

A1: Precipitation is a common issue for poorly soluble compounds like this compound. Here are several troubleshooting steps you can take:

  • pH Adjustment: this compound is a weakly basic compound. Its solubility is highly dependent on pH. Try lowering the pH of your buffer to increase the ionization and, consequently, the solubility of the compound.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can significantly improve solubility.[1] However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Employ Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.[1]

  • Gentle Heating and Sonication: These methods can aid in the dissolution of the compound.[1] However, prolonged exposure to heat should be avoided to prevent degradation.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its hydrophobic nature, this compound is practically insoluble in water. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For most in vitro assays, a high-concentration stock in DMSO is prepared first, which is then diluted into the aqueous assay buffer.[2][3][4]

Q3: How can I determine the kinetic solubility of this compound in my specific buffer?

A3: A kinetic solubility assay can be performed to determine the maximum concentration of this compound that can be achieved by diluting a DMSO stock solution into your aqueous buffer before precipitation occurs.[2][3][4] This is a rapid method suitable for high-throughput screening.[2][3][5]

II. FAQs on this compound Stability

Q1: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?

A1: To assess the stability of this compound, a forced degradation study is recommended.[6][7][8] This involves subjecting the compound to various stress conditions to identify potential degradation pathways and products.[7][8]

Q2: What are the typical stress conditions used in a forced degradation study?

A2: Typical stress conditions include:

  • Acid and Base Hydrolysis: Treatment with acidic and basic solutions (e.g., 0.1 N HCl, 0.1 N NaOH) at room and elevated temperatures.[9]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide.[6]

  • Thermal Stress: Heating the compound in both solid and solution forms.

  • Photostability: Exposing the compound to UV and visible light.[7]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]

Q3: My results suggest this compound is degrading. What are the common causes and how can I mitigate this?

A3: this compound, as a kinase inhibitor, may be susceptible to hydrolysis and oxidation. To mitigate degradation:

  • pH Control: Maintain the pH of your solutions within a stable range for this compound, which should be determined through stability studies.

  • Light Protection: Store stock solutions and experimental samples protected from light, for example, by using amber vials or covering with aluminum foil.

  • Temperature Control: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For experiments, use appropriate temperature controls.

  • Use of Antioxidants: If oxidative degradation is a concern, consider the addition of antioxidants, though their compatibility with your assay must be verified.

III. Data Presentation

Table 1: Kinetic Solubility of this compound in Various Buffers

Buffer System (pH)Co-solvent (v/v %)Temperature (°C)Kinetic Solubility (µM)
PBS (7.4)1% DMSO255.2
PBS (7.4)5% DMSO2528.7
Acetate Buffer (5.0)1% DMSO2545.1
Tris Buffer (8.0)1% DMSO252.3

Table 2: Stability of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradant(s) Identified
0.1 N HCl24 hours6015.2Hydrolysis Product 1
0.1 N NaOH24 hours608.9Hydrolysis Product 2
3% H₂O₂8 hours2518.5Oxidation Product 1, Oxidation Product 2
Heat (Solid)48 hours803.1Thermal Degradant 1
Light (UV/Vis)7 days2512.7Photodegradant 1

IV. Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines the steps for determining the kinetic solubility of this compound using a plate-based method with UV-Vis spectrophotometry.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO concentration to a 96-well clear-bottom plate.

  • Buffer Addition and Mixing: Add the desired aqueous buffer (e.g., 198 µL) to each well to achieve the final compound concentrations. Mix thoroughly.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for precipitation to reach equilibrium.[5]

  • Measurement: Measure the absorbance of each well at the λmax of this compound using a plate reader. The highest concentration that does not show a significant decrease in absorbance compared to the expected value is considered the kinetic solubility.

Protocol 2: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent system for each stress condition.

  • Application of Stress:

    • Acid/Base Hydrolysis: Add an equal volume of 0.2 N HCl or 0.2 N NaOH to the this compound solution to achieve a final acid/base concentration of 0.1 N. Incubate at a specified temperature (e.g., 60°C).

    • Oxidation: Add an appropriate volume of hydrogen peroxide to the this compound solution to achieve the desired final concentration (e.g., 3%). Incubate at room temperature.

    • Thermal Stress: Place a solution and solid sample of this compound in a temperature-controlled oven.

    • Photostability: Expose a solution and solid sample of this compound to a light source that provides both UV and visible output.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating method, such as reverse-phase HPLC with UV or mass spectrometry detection, to quantify the remaining this compound and detect any degradation products.

V. Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors This compound This compound This compound->Raf Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.[10][11][12][13]

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM this compound in 100% DMSO Start->Prepare_Stock Serial_Dilute Serially dilute stock in DMSO Prepare_Stock->Serial_Dilute Transfer_to_Assay_Plate Transfer 2 µL to 96-well plate Serial_Dilute->Transfer_to_Assay_Plate Add_Buffer Add 198 µL of aqueous buffer Transfer_to_Assay_Plate->Add_Buffer Incubate Incubate for 2 hours at 25°C Add_Buffer->Incubate Measure_Absorbance Read absorbance at λmax Incubate->Measure_Absorbance Determine_Solubility Precipitate Observed? Measure_Absorbance->Determine_Solubility Soluble Solubility Limit Determined Determine_Solubility->Soluble No Insoluble Concentration above Solubility Limit Determine_Solubility->Insoluble Yes

Caption: Workflow for the kinetic solubility assay of this compound.

Troubleshooting_Guide Start This compound Precipitation in Aqueous Buffer? Check_pH Is buffer pH < 7.0? Start->Check_pH Yes Re-evaluate_Concentration Re-evaluate required concentration vs. kinetic solubility Start->Re-evaluate_Concentration No Lower_pH Lower buffer pH (e.g., to 5.0-6.5) Check_pH->Lower_pH No Use_Cosolvent Is a co-solvent (e.g., 1-5% DMSO) being used? Check_pH->Use_Cosolvent Yes Lower_pH->Use_Cosolvent Add_Cosolvent Add a water-miscible co-solvent Use_Cosolvent->Add_Cosolvent No Consider_Surfactant Is a surfactant present? Use_Cosolvent->Consider_Surfactant Yes Add_Cosolvent->Consider_Surfactant Add_Surfactant Add a non-ionic surfactant (e.g., 0.01% Tween-20) Consider_Surfactant->Add_Surfactant No Consider_Surfactant->Re-evaluate_Concentration Yes Add_Surfactant->Re-evaluate_Concentration End Problem Resolved Re-evaluate_Concentration->End

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing ABX196 for Maximal iNKT Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ABX196 to achieve maximal invariant Natural Killer T (iNKT) cell activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it activate iNKT cells?

A1: this compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves binding to the CD1d molecule on the surface of antigen-presenting cells (APCs). This this compound-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) on iNKT cells, leading to their activation. Upon activation, iNKT cells rapidly secrete a variety of cytokines, which in turn modulate the activity of other immune cells, bridging the innate and adaptive immune responses.[2]

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: Preclinical studies have shown that this compound is more potent than its parent compound, α-GalCer.[1] For in vitro stimulation of human peripheral blood mononuclear cell (PBMC)-derived iNKT cells, a common starting concentration for α-GalCer is 100 ng/mL.[1] Given that this compound demonstrates greater potency, a starting concentration range of 10-200 ng/mL is recommended for initial optimization experiments. The optimal concentration will be dependent on the specific cell type, experimental conditions, and desired endpoint.

Q3: How can I measure iNKT cell activation in my experiment?

A3: iNKT cell activation can be assessed through several methods, primarily using flow cytometry. Key markers of activation include the upregulation of surface proteins such as CD69 and CD25 , and the intracellular production of cytokines like Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4) . Proliferation of iNKT cells can also be measured using assays such as CFSE dilution.

Q4: What are the appropriate controls to include in my experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Unstimulated Control: iNKT cells and APCs cultured without this compound to establish a baseline level of activation.

  • Vehicle Control: Cells treated with the same vehicle used to dissolve this compound to control for any effects of the solvent.

  • Positive Control: A known iNKT cell agonist, such as α-GalCer, can be used to confirm that the experimental system is responsive.

  • Antigen-Presenting Cell (APC) Only Control: APCs cultured with this compound in the absence of iNKT cells to ensure that the observed effects are iNKT cell-dependent.

Data Summary Tables

Table 1: In Vivo Dosage of this compound in Human Clinical Trials

Clinical Trial PhasePatient/Volunteer PopulationDoses AdministeredReference
Phase I/IIHealthy Volunteers0.2 µg, 0.4 µg, 2.0 µg[1][3]
Phase 1Hepatocellular Carcinoma Patients0.1 µg, 0.2 µg, 0.4 µg[4]

Note: These are in vivo dosages and should be used as a general reference. In vitro concentrations require separate optimization.

Table 2: Recommended Starting Range for In Vitro Optimization of this compound

ParameterRecommended RangeNotes
This compound Concentration 10 - 200 ng/mL A dose-response curve should be generated to determine the optimal concentration for your specific experimental setup.
Incubation Time 24 - 72 hoursOptimal time may vary depending on the activation marker being assessed (e.g., early activation markers vs. cytokine production or proliferation).
Cell Density Varies by cell type and culture vesselFollow standard cell culture protocols for iNKT cells and APCs.

Experimental Protocols

Protocol: Optimizing this compound Concentration for Maximal iNKT Cell Activation In Vitro

This protocol outlines a method to determine the optimal concentration of this compound for activating iNKT cells in a co-culture system with antigen-presenting cells (APCs).

Materials:

  • This compound

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) or isolated iNKT cells and APCs (e.g., dendritic cells or a CD1d-expressing cell line)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)

  • Recombinant human Interleukin-2 (IL-2)

  • 96-well flat-bottom cell culture plates

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against: CD3, iNKT cell-specific marker (e.g., Vα24-Jα18 TCR), CD69, CD25, IFN-γ, IL-4

  • Fixation/Permeabilization buffer

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Flow cytometer

Methodology:

  • Preparation of Cells:

    • Thaw cryopreserved PBMCs and culture them overnight in complete RPMI-1640 medium.

    • Alternatively, if using isolated populations, prepare iNKT cells and APCs according to your standard laboratory protocols.

  • Plating of Cells:

    • Seed the APCs in a 96-well plate at an appropriate density. If using PBMCs, they can be plated directly.

    • Add iNKT cells to the wells containing APCs at a suitable Effector:Target ratio (e.g., 10:1).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in complete RPMI-1640 medium to create a serial dilution series (e.g., 200 ng/mL, 100 ng/mL, 50 ng/mL, 25 ng/mL, 12.5 ng/mL, and a vehicle control).

  • Stimulation:

    • Add the different concentrations of this compound to the respective wells of the 96-well plate.

    • Include unstimulated and vehicle control wells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 72 hours.

  • Intracellular Cytokine Staining (if applicable):

    • Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor to the cell cultures to allow for the intracellular accumulation of cytokines.

  • Cell Staining for Flow Cytometry:

    • Harvest the cells from the wells and wash them with flow cytometry staining buffer.

    • Perform surface staining by incubating the cells with antibodies against CD3, the iNKT cell-specific TCR, CD69, and CD25.

    • If measuring intracellular cytokines, fix and permeabilize the cells according to the manufacturer's instructions.

    • Perform intracellular staining with antibodies against IFN-γ and IL-4.

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Gate on the iNKT cell population (e.g., CD3+ and Vα24-Jα18 TCR+).

    • Analyze the expression levels of CD69, CD25, IFN-γ, and IL-4 within the iNKT cell gate for each concentration of this compound.

    • Plot the percentage of positive cells or the mean fluorescence intensity (MFI) against the this compound concentration to determine the optimal dose for maximal activation.

Visualizations

ABX196_Activation_Pathway This compound Signaling Pathway for iNKT Cell Activation cluster_iNKT iNKT Cell APC APC CD1d CD1d TCR Invariant TCR CD1d->TCR Presents this compound to iNKT iNKT Cell Activation iNKT Cell Activation TCR->Activation Triggers This compound This compound This compound->CD1d Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines

Caption: this compound binds to CD1d on APCs, activating iNKT cells via their TCR.

Optimization_Workflow Experimental Workflow for Optimizing this compound Concentration start Start prep_cells Prepare iNKT Cells and APCs start->prep_cells plate_cells Plate Cells in 96-well Plate prep_cells->plate_cells prep_abx Prepare Serial Dilutions of this compound plate_cells->prep_abx stimulate Add this compound and Incubate prep_abx->stimulate add_pti Add Protein Transport Inhibitor (optional, for cytokine analysis) stimulate->add_pti stain Stain Cells for Flow Cytometry add_pti->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Activation Markers acquire->analyze end Determine Optimal Concentration analyze->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No iNKT Cell Activation 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high (leading to activation-induced cell death).2. Poor APC Function: The antigen-presenting cells may not be efficiently presenting this compound.3. Low iNKT Cell Frequency: The starting population may have a very low percentage of iNKT cells.4. Incorrect Incubation Time: The incubation period may be too short to observe the desired activation marker.1. Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1-500 ng/mL).2. Use a different source of APCs or ensure their viability and CD1d expression. Consider using a CD1d-expressing cell line as a positive control for presentation.3. Enrich for iNKT cells before the experiment or increase the total number of PBMCs plated.4. Optimize the incubation time based on the kinetics of the specific activation marker being measured (e.g., CD69 is an early marker, while proliferation is a later event).
High Background Activation in Unstimulated Controls 1. Contamination: Mycoplasma or other microbial contamination in the cell culture.2. Cell Stress: Over-manipulation of cells during preparation or plating.3. Serum Variability: Some lots of fetal bovine serum (FBS) can cause non-specific T-cell activation.1. Regularly test cell cultures for mycoplasma contamination.2. Handle cells gently and minimize centrifugation steps.3. Test different lots of FBS or use serum-free medium if possible.
High Variability Between Replicates 1. Pipetting Errors: Inconsistent volumes of cells or reagents added to wells.2. Uneven Cell Distribution: Cells not being evenly distributed in the wells of the culture plate.3. Edge Effects: Wells on the outer edges of the plate may experience different temperature and humidity conditions.1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently mix cell suspensions before plating and ensure even distribution in each well.3. Avoid using the outermost wells of the plate for critical experimental samples, or fill them with sterile medium to maintain humidity.
Difficulty Detecting Intracellular Cytokines 1. Ineffective Protein Transport Inhibitor: The protein transport inhibitor was not added or was not active.2. Insufficient Incubation with Inhibitor: The incubation time with the protein transport inhibitor was too short.3. Permeabilization Issues: The fixation and permeabilization step was not effective.1. Ensure the protein transport inhibitor is added at the correct concentration and is not expired.2. Incubate with the protein transport inhibitor for at least 4-6 hours.3. Use a commercially available and validated fixation/permeabilization kit and follow the manufacturer's protocol carefully.

References

Technical Support Center: ABX196 in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ABX196 in cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Q2: We are observing limited efficacy of our primary cancer therapy. How can this compound help overcome this resistance?

Q3: What is the rationale for combining this compound with an anti-PD-1 antibody?

Q4: What are the expected immunological changes in the tumor microenvironment following this compound treatment?

A4: In preclinical models, successful treatment with this compound, particularly in combination with an anti-PD-1 antibody, has been associated with several key changes in the tumor microenvironment. These include an increase in the infiltration of CD8+ cytotoxic T cells and a more favorable ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs).[4][5] In some models, a decrease in PD-L1+, PD-1+, and FoxP3+ cells, along with an increase in CD4+ T cells and F4/80+ macrophages, has also been observed.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Limited or no anti-tumor response with this compound monotherapy. iNKT cell anergy (unresponsiveness) can occur after initial activation.[4] The tumor microenvironment may be highly immunosuppressive.Consider a combination therapy approach, particularly with an anti-PD-1 checkpoint inhibitor, to overcome immunosuppression and prevent iNKT cell anergy.[4][5]
High variability in response between experimental animals. Differences in the baseline immune status or tumor model heterogeneity. The number of iNKT cells can vary between mice and humans, which may affect translatability.[9]Ensure consistent animal age, sex, and health status. Increase sample size to account for variability. When comparing to human studies, be mindful of potential differences in iNKT cell prevalence.[9]
Difficulty in detecting a synergistic effect with combination therapy in the HCC model. High response levels to either this compound or the combination agent as monotherapy can mask a synergistic effect in certain models.[4][5]Measure other markers of immune activation, such as peripheral blood IFNγ, which may reveal a synergistic effect even if survival differences are not significant.[4][5]
Uncertainty about the optimal dosing and timing of this compound and combination agents. The timing of administration can be critical. Pre-administration of anti-PD-1 has been suggested to prevent iNKT cell anergy.[4][7][8]Refer to established protocols from preclinical and clinical studies. For example, in a Phase 1 clinical trial, this compound was administered 120 minutes after nivolumab infusion.[7][8]

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in a Mouse Hepatocellular Carcinoma (HCC) Model [9]

Treatment GroupMacroscopic Liver Tumor Invasion (%) (Day 61 or at death)
Vehicle Only58%
Sorafenib (Nexavar)40%
Anti-PD-1 Alone6%
This compound + Anti-PD-1 0%

Table 2: Clinical Benefit of this compound in Combination with Nivolumab in a Phase 1 Study in Heavily Pre-treated HCC Patients [2][7][8]

MetricValue
Number of Patients10
Overall Response Rate (ORR)10% (1 Partial Response)
Disease Control Rate (DCR)50% (1 Partial Response + 4 Stable Disease)
Median Progression-Free Survival (All Patients)113.5 days
Median Progression-Free Survival (Patients with Clinical Benefit)276 days

Experimental Protocols

Protocol 1: In Vivo Murine Melanoma Model [4]

  • Cell Line: B16F10 melanoma cells.

  • Animals: C57BL/6 mice.

  • Tumor Implantation: Subcutaneous injection of B16F10 cells.

  • Treatment Groups:

    • Vehicle control

    • This compound monotherapy

    • Anti-PD-1 antibody monotherapy

    • This compound and anti-PD-1 combination therapy

  • Drug Administration: Specific dosages and schedules as described in the primary study.

  • Efficacy Endpoints:

    • Tumor volume measurement at regular intervals.

    • Overall survival.

  • Immunological Analysis:

    • Immunofluorescence staining and flow cytometry of tumor tissue and spleen for immune cell populations (CD45, CD8, CD4, CD3, CD19, FoxP3, CD1d tetramer).

Protocol 2: Phase 1 Clinical Trial of this compound with Nivolumab in HCC [7][8]

  • Patient Population: Patients with hepatocellular carcinoma previously treated with at least one line of prior systemic therapy.

  • Study Design: 3+3 dose escalation design.

  • Treatment Regimen:

    • Nivolumab (240mg) administered intravenously on day 1 and 15 of each 28-day cycle.

    • This compound (0.1, 0.2, or 0.4 µg) administered intramuscularly 120 minutes after Nivolumab infusion on day 1 of every other 28-day cycle.

  • Primary Objectives: Assess safety and determine the maximum tolerated dose (MTD).

  • Secondary Objectives: Evaluate signs of clinical benefit (e.g., overall response rate, progression-free survival).

Visualizations

ABX196_Mechanism_of_Action cluster_APCs Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_ImmuneResponse Anti-Tumor Immune Response APC CD1d iNKT iNKT TCR APC->iNKT presents to Cytokines Cytokine Release (e.g., IFNγ) iNKT->Cytokines activates CD8 CD8+ T Cell Activation iNKT->CD8 activates NK NK Cell Activation iNKT->NK activates TumorCell Tumor Cell Death Cytokines->TumorCell CD8->TumorCell NK->TumorCell This compound This compound This compound->APC binds to

Caption: Mechanism of action of this compound in activating an anti-tumor immune response.

Combination_Therapy_Workflow Start Patient with Resistant Tumor AntiPD1 Administer Anti-PD-1 (Nivolumab) Start->AntiPD1 This compound Administer This compound AntiPD1->this compound 120 min later Block Block PD-1/PD-L1 Immunosuppression AntiPD1->Block Activate Activate iNKT Cells This compound->Activate Synergy Synergistic Anti-Tumor Response Block->Synergy Activate->Synergy Outcome Tumor Regression & Improved Survival Synergy->Outcome

Caption: Experimental workflow for this compound and anti-PD-1 combination therapy.

Signaling_Pathway cluster_TME Tumor Microenvironment cluster_Therapy Combination Therapy Effect Tumor Tumor Cell PDL1 PD-L1 Tumor->PDL1 PD1 PD-1 PDL1->PD1 inhibits Treg Treg Cell (FoxP3+) CD8_inactive Exhausted CD8+ T Cell Treg->CD8_inactive suppresses PD1->CD8_inactive ABX196_drug This compound iNKT_active Activated iNKT Cell ABX196_drug->iNKT_active activates AntiPD1_drug Anti-PD-1 Ab AntiPD1_drug->PD1 blocks iNKT_active->Treg reduces CD8_active Active CD8+ T Cell iNKT_active->CD8_active promotes CD8_active->Tumor kills

Caption: Signaling pathways in the tumor microenvironment affected by this compound and anti-PD-1.

References

managing off-target effects of ABX196 in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with ABX196 in a preclinical setting. The information is designed to help manage and mitigate potential off-target effects observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1][2] Upon administration, this compound is presented by the CD1d molecule on antigen-presenting cells (APCs) and directly activates iNKT cells.[1][2] This activation leads to a rapid release of a broad range of cytokines, which in turn can modulate the activity of other immune cells, including NK cells, T cells, and B cells, bridging the innate and adaptive immune responses.[3] In the context of cancer, activated iNKT cells can exert direct cytotoxic effects on tumor cells and enhance anti-tumor immunity.[1][2]

Q2: What are the most common off-target effects observed with this compound in preclinical studies?

A2: The primary off-target effects of this compound are extensions of its on-target pharmacology, resulting from systemic iNKT cell activation and subsequent cytokine release. In preclinical mouse models, the most notable off-target effect observed at very high doses was a moderate elevation of hepatic enzymes (transaminitis), indicative of liver toxicity.[4] However, this was not observed in monkeys.[4] In clinical studies with human subjects, common adverse events at therapeutic doses included diarrhea, fatigue, and transient increases in AST/ALT levels.[5][6]

Q3: Are there species-specific differences in the response to this compound?

A3: Yes, significant species-specific differences have been reported. Preclinical studies in mice and monkeys were not predictive of the maximal effective dose in humans.[4] This discrepancy is thought to be due to differences in lipid composition and transport in the serum between species.[4] Therefore, researchers should be cautious when extrapolating dosage and toxicity findings from animal models to humans.

Q4: Can this compound be combined with other therapies?

A4: Yes, preclinical and clinical studies have shown that this compound can be effectively combined with other cancer therapies, particularly immune checkpoint inhibitors like anti-PD-1 antibodies.[1] The combination has been shown to have synergistic anti-tumor effects in mouse models of melanoma and hepatocellular carcinoma.[1][7]

Troubleshooting Guide

Issue 1: Elevated Liver Enzymes (Transaminitis) in Mice
  • Description: A dose-dependent, transient increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels is observed following this compound administration. This was noted to be moderate in mice at very high doses in preclinical studies.[4]

  • Possible Cause: Systemic activation of iNKT cells can lead to cytokine-mediated inflammation in the liver.

  • Troubleshooting Steps:

    • Dose Titration: Perform a dose-response study to identify the optimal therapeutic window with minimal hepatotoxicity.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of peak liver enzyme elevation with the peak of cytokine release and iNKT cell activation.

    • Histopathological Analysis: Collect liver tissue for histological examination to assess the extent of inflammation and cellular infiltration.

    • Cytokine Profiling: Measure serum levels of key cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-6) to understand the inflammatory milieu.

Issue 2: Systemic Cytokine Release and General Morbidity
  • Description: Animals exhibit signs of systemic inflammation, such as weight loss, lethargy, or ruffled fur, shortly after this compound administration.

  • Possible Cause: Bolus administration of a potent iNKT cell agonist can lead to a "cytokine storm," a rapid and excessive release of pro-inflammatory cytokines.

  • Troubleshooting Steps:

    • Modified Dosing Regimen: Investigate alternative dosing schedules, such as staggered or lower, more frequent doses, to mitigate the peak cytokine release.

    • Supportive Care: Provide supportive care to the animals as per institutional guidelines, including hydration and nutritional support.

    • Corticosteroid Co-administration: In cases of severe cytokine release, consider the prophylactic or therapeutic co-administration of corticosteroids to dampen the inflammatory response. Note that this may also impact the anti-tumor efficacy.

    • Monitoring of Clinical Signs: Implement a robust clinical scoring system to objectively assess and monitor animal well-being.

Data Presentation

Table 1: Summary of Preclinical and Clinical Observations for this compound

ParameterMouse ModelMonkey ModelHuman (Healthy Volunteers)Human (HCC Patients)
Primary Effect iNKT cell activation, adjuvant effect, anti-tumor activity[1][4]iNKT cell activation, adjuvant effect[4]iNKT cell activation, adjuvant effect[4][8]Well-tolerated in combination with nivolumab, signs of clinical benefit[5]
Observed Off-Target Effects/Adverse Events Moderate elevation of hepatic enzymes at very high doses[4]No appreciable toxicity at doses used to promote immune responses[4][8]Transient flu-like symptoms, injection site reactions[4]Diarrhea, malaise/fatigue, AST/ALT increase (Grade 1/2)[5][6]
Dose Translation Not predictive of human maximal effective dose[4]Not predictive of human maximal effective dose[4]N/AN/A

Experimental Protocols

Protocol 1: Monitoring for Hepatotoxicity in Mice
  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • This compound Administration: Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection at various dose levels. Include a vehicle control group.

  • Sample Collection:

    • Collect blood samples via retro-orbital or submandibular bleeding at baseline (pre-dose) and at 2, 6, 24, 48, and 72 hours post-administration.

    • At the study endpoint, euthanize animals and collect liver tissue.

  • Serum Analysis:

    • Separate serum from blood samples by centrifugation.

    • Analyze serum for ALT and AST levels using a clinical chemistry analyzer.

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and immune cell infiltration.

  • Data Analysis: Compare the mean ALT and AST levels between the this compound-treated groups and the vehicle control group. Correlate biochemical findings with histopathological observations.

Protocol 2: Cytokine Release Assay
  • Animal Model and Administration: As described in Protocol 1.

  • Sample Collection: Collect blood samples at baseline and at 2, 6, 12, and 24 hours post-ABX196 administration.

  • Serum Preparation: Prepare serum as described in Protocol 1.

  • Cytokine Measurement:

    • Use a multiplex immunoassay (e.g., Luminex-based assay) to simultaneously measure the concentrations of multiple cytokines and chemokines in the serum. Key analytes should include IFN-γ, TNF-α, IL-2, IL-4, IL-6, IL-10, and MCP-1.

  • Data Analysis: Plot the cytokine concentrations over time for each dose group to characterize the kinetics and magnitude of the cytokine response.

Visualizations

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR presents to Activation Activation & Proliferation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines AntiTumor Anti-Tumor Effects Activation->AntiTumor Direct Cytotoxicity This compound This compound This compound->CD1d binds to ImmuneModulation Modulation of Innate & Adaptive Immunity Cytokines->ImmuneModulation ImmuneModulation->AntiTumor

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Observe Off-Target Effect (e.g., Elevated Liver Enzymes) Dose Is the dose within the expected therapeutic range? Start->Dose HighDose Consider Dose Reduction or Modified Dosing Schedule Dose->HighDose No TherapeuticDose Characterize the Effect Dose->TherapeuticDose Yes Monitor Implement Enhanced Monitoring (Biochemistry, Histology, Cytokines) HighDose->Monitor TherapeuticDose->Monitor Mitigate Consider Mitigation Strategies (e.g., Supportive Care) Monitor->Mitigate Analyze Analyze Data to Understand Mechanism and Inform Go/No-Go Decision Mitigate->Analyze

Caption: Troubleshooting workflow for managing off-target effects.

References

Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of ABX196

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working to improve the in vivo delivery and bioavailability of the synthetic glycolipid NKT cell agonist, ABX196. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1][2][3] Its mechanism of action involves binding to the CD1d molecule on antigen-presenting cells, which then presents this compound to the T-cell receptor of iNKT cells. This activation stimulates the iNKT cells to rapidly produce a variety of cytokines, which can modulate both innate and adaptive immune responses to exert anti-tumor effects.[4][5][6]

Q2: Why is this compound formulated in a liposome?

A2: this compound is a lipophilic molecule with poor water solubility. A liposomal formulation helps to solubilize this compound, improving its stability and enabling parenteral administration.[1][2] The formulation can also influence its biodistribution and, consequently, its efficacy and potential for side effects.

Q3: I am observing lower than expected anti-tumor efficacy in my in vivo model. What are the potential causes?

A3: Lower than expected efficacy can stem from several factors:

  • Suboptimal Formulation: Issues with the liposomal formulation, such as particle aggregation, drug leakage, or inappropriate size, can lead to poor bioavailability.

  • Dosing and Administration: The dose, route, and frequency of administration may not be optimal for your specific model.

  • iNKT Cell Anergy: Repeated stimulation of iNKT cells with glycolipid agonists can lead to a state of hypo-responsiveness or anergy, diminishing the therapeutic effect upon subsequent doses.

  • Animal Model Variability: The specific tumor model and animal strain can influence the response to iNKT cell activation.

Q4: I am observing signs of toxicity (e.g., elevated liver enzymes) in my animal models. What could be the cause?

A4: Toxicity, such as elevated liver enzymes, can be related to the systemic delivery of this compound and the subsequent activation of liver-resident iNKT cells. The choice of delivery vehicle can significantly impact the biodistribution of this compound and its accumulation in the liver. Different formulations, such as emulsions versus liposomes, have been shown to alter the systemic effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Poor In Vivo Efficacy
Potential Cause Troubleshooting Steps
Liposomal Formulation Integrity 1. Characterize Liposomes: Before in vivo administration, confirm the physicochemical properties of your this compound formulation (see Experimental Protocols section). Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. 2. Assess Stability: Evaluate the stability of the formulation under your storage and experimental conditions. Look for signs of aggregation or drug leakage over time.
Suboptimal Dosing Regimen 1. Dose-Response Study: Perform a dose-response study to determine the optimal dose of this compound in your specific tumor model. 2. Route of Administration: If feasible, compare different routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to assess their impact on efficacy. 3. Dosing Frequency: Investigate different dosing schedules. Be mindful of the potential for iNKT cell anergy with frequent dosing.
iNKT Cell Anergy 1. Pharmacodynamic Analysis: Measure iNKT cell activation markers (e.g., cytokine levels) after single and repeated doses to assess for a diminished response. 2. Combination Therapy: Consider combining this compound with other immunotherapies, such as checkpoint inhibitors, which may help to overcome iNKT cell anergy.
Issue 2: Formulation Instability (Precipitation, Aggregation)
Potential Cause Troubleshooting Steps
Incorrect Storage Conditions 1. Follow Manufacturer's Recommendations: Store the liposomal this compound formulation at the recommended temperature and protect it from light. 2. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can disrupt liposomal integrity. Aliquot the formulation if necessary.
Incompatible Diluents 1. Use Recommended Diluents: Only use diluents that are compatible with the liposomal formulation. Avoid buffers with high salt concentrations or extreme pH values unless specified. 2. Gentle Mixing: When diluting, mix gently by inversion rather than vigorous vortexing, which can shear the liposomes.
Poor Quality Lipids or Reagents 1. High-Purity Components: If preparing your own liposomes, use high-purity lipids and reagents. 2. Proper Formulation Technique: Follow established protocols for liposome preparation to ensure homogeneity and stability.

Experimental Protocols

Protocol 1: Physicochemical Characterization of Liposomal this compound
  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Method: Dynamic Light Scattering (DLS).

    • Procedure:

      • Dilute a small sample of the liposomal this compound formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

      • Transfer the diluted sample to a disposable cuvette.

      • Measure the particle size and PDI using a DLS instrument.

      • Perform measurements in triplicate and report the average and standard deviation.

  • Zeta Potential Measurement:

    • Method: Laser Doppler Velocimetry.

    • Procedure:

      • Dilute the liposomal formulation in a low ionic strength buffer (e.g., 10 mM NaCl).

      • Inject the sample into the measurement cell of the zeta potential analyzer.

      • Apply an electric field and measure the electrophoretic mobility of the particles.

      • The instrument software will calculate the zeta potential. Perform measurements in triplicate.

  • Encapsulation Efficiency (%EE):

    • Method: Centrifugation or Size Exclusion Chromatography followed by Quantification.

    • Procedure (Centrifugation):

      • Place a known amount of the liposomal formulation in a centrifugal filter unit.

      • Centrifuge at a speed and time sufficient to separate the liposomes from the unencapsulated this compound.

      • Collect the filtrate containing the free drug.

      • Quantify the concentration of this compound in the filtrate and in the original formulation using a suitable analytical method (e.g., HPLC).

      • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100

Parameter Typical Acceptable Range
Particle Size 80 - 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential -30 mV to +30 mV (depending on lipid composition)
Encapsulation Efficiency (%EE) > 80%
Protocol 2: In Vivo Biodistribution and Pharmacokinetic (PK) Study
  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice).

  • Dosing: Administer a single dose of liposomal this compound via the desired route (e.g., intravenous injection).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-injection), collect blood samples via cardiac puncture or tail vein bleeding. Euthanize the animals and harvest major organs (liver, spleen, lungs, kidneys, tumor).

  • Sample Processing:

    • Blood: Process to obtain plasma.

    • Organs: Weigh the organs and homogenize them in a suitable buffer.

  • Quantification of this compound: Extract this compound from plasma and tissue homogenates and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Pharmacokinetics: Plot the plasma concentration of this compound versus time and use pharmacokinetic modeling software to calculate key parameters (e.g., Cmax, t1/2, AUC).

    • Biodistribution: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

PK/PD Parameter Description
Cmax Maximum plasma concentration
t1/2 Half-life
AUC Area under the plasma concentration-time curve
%ID/g Percentage of injected dose per gram of tissue

Visualizations

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_this compound CD1d-ABX196 Complex CD1d->CD1d_this compound ABX196_internal This compound ABX196_internal->CD1d Loading TCR TCR CD1d_this compound->TCR Presentation Activation Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Immune_Modulation Immune Modulation & Anti-Tumor Effect Cytokines->Immune_Modulation ABX196_external Liposomal this compound ABX196_external->ABX196_internal Uptake

Caption: Mechanism of action of this compound.

Caption: Troubleshooting workflow for inconsistent in vivo results.

References

addressing variability in experimental results with ABX196

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential variability in experimental results when working with ABX196.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What are the intended applications of this compound?

Q3: In which formulations is this compound available?

Troubleshooting Guide: Addressing Experimental Variability

Variability in experimental outcomes with this compound can arise from several factors. This guide provides potential sources of variability and troubleshooting suggestions.

Issue 1: Inconsistent iNKT Cell Activation

If you are observing variable levels of iNKT cell activation in your experiments, consider the following factors:

  • Formulation and Delivery: The formulation of this compound can significantly impact its systemic effects and toxicity.[6] Preclinical data shows that an emulsion formulation can lead to diminished IFN-γ secretion and blood ALT levels compared to a liposomal formulation.[6]

    • Troubleshooting:

      • Ensure consistent preparation and handling of the this compound formulation.

      • Verify the stability and integrity of the liposomal or emulsion vehicle.

      • Consider the route of administration (e.g., intramuscular vs. intravenous) as this can influence biodistribution and efficacy.

  • Dosage: The dose of this compound is a critical parameter. Clinical trials in HCC have explored a dose escalation from 0.1µg to 0.4µg.[7]

    • Troubleshooting:

      • Perform a thorough dose-response study to determine the optimal concentration for your specific model system.

      • Ensure accurate and consistent dosing across all experimental groups.

  • Timing of Administration and Measurement: The timing of this compound administration, especially in combination therapies, and the time points for measuring immune responses are crucial. In a clinical trial, this compound was administered 120 minutes after nivolumab infusion.[7]

    • Troubleshooting:

      • Optimize the timing of this compound administration relative to other treatments (e.g., checkpoint inhibitors).

      • Establish a time-course experiment to identify the peak of iNKT cell activation and downstream cytokine production in your model.

Issue 2: Variable Anti-Tumor Efficacy in Preclinical Models

Inconsistent anti-tumor effects in animal models could be due to:

  • Tumor Model and Microenvironment: The choice of tumor model and its specific microenvironment can influence the efficacy of this compound. Preclinical studies have shown significant anti-tumor effects in B16F10 melanoma and orthotopic Hepa 1-6 hepatocarcinoma models.[4] However, the response to checkpoint inhibitors alone can be minimal in some models, such as the B16 melanoma model.[4]

    • Troubleshooting:

      • Thoroughly characterize the immune composition of your tumor model, including the baseline levels of iNKT cells.

      • Consider the expression of CD1d on tumor cells and antigen-presenting cells within the tumor microenvironment.

  • Combination Therapy Synergy: The synergistic effect of this compound with checkpoint inhibitors is a key aspect of its therapeutic potential.[4]

    • Troubleshooting:

      • Optimize the dosing and scheduling of both this compound and the checkpoint inhibitor to maximize synergy.

      • Analyze changes in the tumor microenvironment, such as the ratio of CD8+ T cells to regulatory T cells, to understand the combined effect.

Quantitative Data Summary

Table 1: this compound Phase 1/2 Clinical Trial in Hepatocellular Carcinoma (HCC)

ParameterValueReference
Patient Population Heavily pre-treated HCC patients, many previously exposed to checkpoint inhibitors
Treatment Regimen This compound (0.1µg, 0.2µg, or 0.4µg) in combination with nivolumab (240mg)[7]
Clinical Benefit Observed in 5 out of 10 patients
Partial Response 1 out of 10 patients[7]
Stable Disease 4 out of 10 patients[7]
Median Progression-Free Survival (all patients) 113.5 days (range: 49-450 days)
Median Progression-Free Survival (patients with clinical benefit) 276 days (range: 172-450 days)
Safety Well tolerated, no dose-limiting toxicities or treatment-related serious adverse events reported

Experimental Protocols & Methodologies

While specific, detailed protocols were not available in the provided search results, the following outlines a general experimental workflow based on the described preclinical studies.

General Preclinical Experimental Workflow for Evaluating this compound in a Mouse Tumor Model:

  • Animal Model Selection: Choose a suitable mouse strain (e.g., C57BL/6) and tumor model (e.g., B16F10 melanoma or Hepa 1-6 hepatocarcinoma).[4]

  • Tumor Implantation: Implant tumor cells into the mice and allow tumors to establish.

  • Treatment Groups: Randomize mice into different treatment groups:

    • Vehicle control

    • This compound monotherapy

    • Checkpoint inhibitor (e.g., anti-PD-1) monotherapy

    • This compound and checkpoint inhibitor combination therapy[4]

  • Dosing and Administration: Administer treatments according to a predetermined schedule and route.

  • Monitoring:

    • Measure tumor volume regularly.

    • Monitor animal survival.[4]

  • Immunophenotyping: At the end of the study (or at specific time points), collect tissues (spleen, tumor, tumor-draining lymph nodes) for flow cytometry analysis to assess:

    • iNKT cell populations

    • CD8+ T cell populations

    • Regulatory T cell populations

    • CD1d+ cell populations[4]

  • Data Analysis: Statistically analyze the differences in tumor growth, survival, and immune cell populations between the treatment groups.

Visualizations

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC APC CD1d CD1d TCR TCR CD1d->TCR Presents to iNKT iNKT Cell Cytokines Cytokine Release (e.g., IFN-γ) iNKT->Cytokines Leads to Tumor_Lysis Direct Tumor Cell Lysis iNKT->Tumor_Lysis TCR->iNKT Activates This compound This compound This compound->CD1d Binds to Immune_Response Enhanced Anti-Tumor Immune Response Cytokines->Immune_Response Experimental_Workflow start Start: Tumor Model Selection & Implantation treatment Treatment Administration: - Vehicle - this compound - Checkpoint Inhibitor - Combination start->treatment monitoring Tumor Growth & Survival Monitoring treatment->monitoring analysis Endpoint Analysis: - Immunophenotyping - Cytokine Profiling monitoring->analysis data_analysis Data Interpretation & Statistical Analysis analysis->data_analysis

References

Technical Support Center: ABX196 Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing ABX196 in long-term animal studies. The focus of this guide is to anticipate and address potential issues related to the toxicity of this compound, offering actionable solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic glycolipid that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves binding to the CD1d molecule on antigen-presenting cells, which then presents this compound to the T-cell receptor of iNKT cells. This interaction triggers the activation of iNKT cells, leading to a rapid release of a broad range of cytokines. This cytokine cascade can, in turn, activate other immune cells, including NK cells and conventional T cells, to mount an anti-tumor immune response.

Q2: What are the primary toxicity concerns associated with long-term administration of this compound in animal studies?

Based on preclinical studies with this compound and its parent compound, α-galactosylceramide (α-GalCer), the two primary toxicity concerns in long-term animal studies are:

  • Hepatotoxicity (Liver Injury): At very high doses, this compound has been observed to cause a moderate elevation of hepatic enzymes in mice.[1] This is thought to be mediated by the rapid and massive release of inflammatory cytokines, particularly TNF-α, following iNKT cell activation, leading to inflammatory cell infiltration in the liver.[2][3]

  • iNKT Cell Anergy: Repeated administration of iNKT cell agonists can lead to a state of hyporesponsiveness known as anergy.[4][5][6] Anergic iNKT cells exhibit reduced proliferation and cytokine production upon restimulation, which can compromise the long-term efficacy of the treatment.

Q3: Are there species-specific differences in this compound toxicity?

Yes, preclinical data suggests species-specific differences in hepatotoxicity. While high doses of this compound led to elevated liver enzymes in mice, this effect was not observed in monkeys, indicating a potentially different toxicity profile in non-rodent species.[1]

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes Observed During a Long-Term Study

Symptoms:

  • Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Histological evidence of inflammatory cell infiltration in the liver.

Potential Causes:

  • Dose-dependent hepatotoxicity: The administered dose of this compound may be too high for the specific animal model or strain.

  • Cytokine storm: A massive and rapid release of pro-inflammatory cytokines following iNKT cell activation can lead to liver damage.

Troubleshooting Steps & Mitigation Strategies:

  • Dose Reduction:

    • Recommendation: If elevated liver enzymes are observed, consider reducing the dose of this compound in subsequent administrations.

    • Rationale: Toxicity is often dose-dependent. Finding the maximum tolerated dose (MTD) is crucial for long-term studies.

  • Alternative Dosing Schedule:

    • Recommendation: Instead of frequent high-dose administrations, explore less frequent dosing or a dose-escalation schedule.

    • Rationale: Allowing for a washout period between doses may permit the liver to recover and reduce the cumulative toxic effects.

  • Investigate Liposomal Formulation:

    • Recommendation: this compound is delivered in a liposomal formulation. Ensure the integrity and stability of the formulation.

    • Rationale: Liposomal delivery can alter the biodistribution and pharmacokinetics of a drug, potentially concentrating it in the liver. Variations in the liposome preparation could influence toxicity.

  • Co-administration of Adrenergic Agonists:

    • Recommendation: For research purposes, consider the co-administration of an adrenergic receptor agonist.

    • Rationale: Preclinical studies with α-GalCer have shown that stimulating the sympathetic nervous system can mitigate iNKT-induced liver injury without compromising its anti-tumor activity.[7]

Issue 2: Reduced Anti-Tumor Efficacy Over Time (Suspected iNKT Cell Anergy)

Symptoms:

  • Initial anti-tumor response followed by a lack of response to subsequent this compound administrations.

  • Reduced in vivo expansion of iNKT cells upon restimulation.

  • Decreased cytokine production (e.g., IFN-γ, IL-4) by iNKT cells after ex vivo restimulation.

Potential Causes:

  • iNKT cell anergy: Repeated stimulation with a potent agonist can render iNKT cells hyporesponsive.

Troubleshooting Steps & Mitigation Strategies:

  • Confirm Anergy:

    • Recommendation: Isolate splenocytes or liver lymphocytes from treated and control animals and restimulate them ex vivo with this compound. Measure iNKT cell proliferation (e.g., via CFSE dilution) and intracellular cytokine production (IFN-γ and IL-4) using flow cytometry.

    • Rationale: This will confirm whether the lack of efficacy is due to iNKT cell anergy.

  • Administer Exogenous IL-2:

    • Recommendation: Co-administer recombinant interleukin-2 (IL-2) with this compound.

    • Rationale: Studies have shown that exogenous IL-2 can reverse iNKT cell anergy and restore their proliferative and cytokine-producing capacity.[4][5]

  • Modify Dosing Schedule:

    • Recommendation: Implement a less frequent dosing schedule.

    • Rationale: Allowing a longer interval between doses may prevent the induction of a deep anergic state.

Quantitative Data Summary

Table 1: Preclinical Toxicity Profile of this compound and α-GalCer

CompoundAnimal ModelDoseObserved ToxicityCitation
This compound MiceVery high dosesModerate elevation of hepatic enzymes[1]
MonkeysVery high dosesNo observed liver toxicity[1]
α-GalCer Mice2 µ g/mouse (i.p.)Hepatocyte damage, elevated transaminases[8]
MiceNot specifiedInflammatory cell infiltration in the liver[2]

Table 2: Time-Course of α-GalCer-Induced Liver Injury in Mice

Time PointObservationCitation
Day 1 No evident histological changes[9]
Day 2 Peak serum ALT levels, evident inflammatory cell infiltration[2]
Day 4 Peak in Galectin-3-positive cell clusters (marker of inflammation)[2]
Day 7 Resolution of inflammation, disappearance of Galectin-3-positive cells[2]

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in Mice
  • Preparation: Reconstitute lyophilized this compound in a sterile, pyrogen-free vehicle (e.g., PBS with 0.5% polysorbate-20) to the desired concentration.

  • Animal Restraint: Properly restrain the mouse. Various methods can be used, such as a commercial restraint tube.

  • Vein Dilation: If necessary, dilate the lateral tail vein using a heat lamp or by immersing the tail in warm water.

  • Injection: Using a 27-30 gauge needle, perform the intravenous injection into the lateral tail vein. The typical dose used in some preclinical models is 100 ng per animal.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Protocol 2: Monitoring for Hepatotoxicity
  • Blood Collection: Collect blood samples via a suitable method (e.g., retro-orbital sinus, submandibular vein) at baseline and at various time points after this compound administration (e.g., 24h, 48h, 72h, and then weekly).

  • Serum Chemistry: Analyze serum samples for liver enzyme levels, primarily ALT and AST.

  • Histopathology: At the end of the study, or at predetermined time points, euthanize the animals and collect liver tissue.

    • Fix the liver in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and prepare 4-5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess for inflammation, necrosis, and other pathological changes.

Protocol 3: Assessment of iNKT Cell Anergy by Flow Cytometry
  • Cell Isolation: Euthanize mice and prepare single-cell suspensions from the spleen and liver.

  • Ex Vivo Restimulation:

    • Plate the cells at a density of 1-2 x 10^6 cells/well in a 96-well plate.

    • Stimulate the cells with this compound (e.g., 100 ng/mL) or a vehicle control for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).

  • Surface Staining:

    • Wash the cells and stain with fluorescently labeled antibodies against surface markers to identify iNKT cells (e.g., anti-TCRβ and a CD1d-tetramer loaded with a glycolipid antigen).

  • Intracellular Staining:

    • Fix and permeabilize the cells using a commercial kit.

    • Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ and anti-IL-4).

  • Flow Cytometry Analysis:

    • Acquire the data on a flow cytometer.

    • Gate on the iNKT cell population and quantify the percentage of cells producing IFN-γ and IL-4. A significant reduction in the percentage of cytokine-producing iNKT cells in the restimulated group from this compound-treated animals compared to the control group is indicative of anergy.

Visualizations

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d TCR Invariant TCR CD1d->TCR Presents this compound to Activation Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines This compound This compound This compound->CD1d Binds to Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response

Caption: Mechanism of action of this compound leading to an anti-tumor immune response.

Troubleshooting_Hepatotoxicity Start Elevated Liver Enzymes (ALT, AST) Dose_Reduction Reduce this compound Dose Start->Dose_Reduction Alt_Dosing Modify Dosing Schedule Start->Alt_Dosing Formulation_Check Verify Liposomal Formulation Start->Formulation_Check Adrenergic_Agonist Consider Adrenergic Agonist (Research Setting) Start->Adrenergic_Agonist Monitor Monitor Liver Enzymes and Histology Dose_Reduction->Monitor Alt_Dosing->Monitor Formulation_Check->Monitor Adrenergic_Agonist->Monitor

Caption: Troubleshooting workflow for managing hepatotoxicity.

Troubleshooting_Anergy Start Reduced Anti-Tumor Efficacy Confirm_Anergy Confirm Anergy (ex vivo restimulation) Start->Confirm_Anergy IL2_Admin Administer Exogenous IL-2 Confirm_Anergy->IL2_Admin Modify_Dosing Modify Dosing Schedule Confirm_Anergy->Modify_Dosing Assess_Efficacy Re-assess Anti-Tumor Efficacy IL2_Admin->Assess_Efficacy Modify_Dosing->Assess_Efficacy

Caption: Troubleshooting workflow for addressing iNKT cell anergy.

References

Enhancing the Therapeutic Potential of ABX196: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance the therapeutic index of this promising immunotherapeutic agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent synthetic analog of alpha-galactosylceramide (α-GalCer) that functions as an agonist for invariant Natural Killer T (iNKT) cells.[1] Its primary mechanism of action involves binding to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor (TCR) of iNKT cells. This interaction triggers the activation of iNKT cells, leading to a cascade of downstream immune responses, including the production of various cytokines and the activation of other immune cells like NK cells, T cells, and B cells.

Q2: What is the therapeutic index of this compound and what are the observed toxicities?

Q3: How does the liposomal formulation of this compound contribute to its therapeutic index?

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no iNKT cell activation in vitro 1. Suboptimal concentration of this compound.2. Poor viability or low frequency of iNKT cells in the culture.3. Inadequate antigen presentation by APCs.4. Incorrect culture conditions.1. Perform a dose-response titration to determine the optimal concentration of this compound (typically in the ng/mL range for potent α-GalCer analogs).2. Ensure proper isolation and handling of PBMCs or purified iNKT cells. Check cell viability using trypan blue or a viability dye for flow cytometry.3. Use healthy, mature dendritic cells or other suitable APCs. Co-culture iNKT cells with irradiated or mitomycin C-treated APCs pulsed with this compound.4. Ensure appropriate media, supplements (e.g., IL-2 for T-cell survival), and incubation times are used.
High background cytokine production in control wells 1. Contamination of cell cultures with endotoxin (LPS).2. Pre-activation of immune cells during isolation.1. Use endotoxin-free reagents and plasticware. Test reagents for endotoxin levels.2. Handle cells gently during isolation to minimize stress and activation.
Inconsistent results between experiments 1. Variability in donor cells (if using primary human cells).2. Inconsistent preparation of this compound working solutions.3. Pipetting errors.1. If possible, use cells from the same donor for comparative experiments or use a larger donor pool to account for biological variability.2. Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution.3. Use calibrated pipettes and ensure proper mixing of reagents.
Low cell viability after in vitro culture 1. Inappropriate cell density.2. Nutrient depletion or accumulation of toxic metabolites.3. Over-stimulation leading to activation-induced cell death (AICD).1. Optimize cell seeding density. Too high or too low densities can negatively impact viability.2. Perform partial media changes during longer culture periods.3. Titrate the concentration of this compound and consider the duration of stimulation.

Strategies to Enhance the Therapeutic Index of this compound

Improving the therapeutic index of this compound involves maximizing its anti-tumor or adjuvant effects while minimizing off-target toxicities. Key strategies include:

Optimizing the Liposomal Formulation

The current liposomal formulation is a significant step towards improving the therapeutic index. Further enhancements could involve:

  • Targeted Liposomes: Incorporating ligands (e.g., antibodies, peptides) on the surface of liposomes that specifically bind to receptors on APCs. This would increase the concentration of this compound at the desired site of action and reduce exposure to other tissues.

  • Stimuli-Responsive Liposomes: Designing liposomes that release their payload in response to specific triggers in the tumor microenvironment, such as lower pH or the presence of certain enzymes.

Combination Therapies
  • Checkpoint Inhibitors: Combining this compound with checkpoint inhibitors like anti-PD-1 (nivolumab) can enhance the anti-tumor immune response.[5] this compound activates the initial immune response, while checkpoint inhibitors prevent the tumor from suppressing this activated response.

  • Tumor Vaccines: this compound can act as a potent adjuvant to enhance the efficacy of cancer vaccines by stimulating a robust and durable antigen-specific T-cell response.

Dose and Schedule Optimization

Further clinical studies are needed to fine-tune the dosing and administration schedule of this compound to achieve the optimal balance between immune activation and potential side effects.

Data Presentation

Table 1: Preclinical Efficacy and Toxicity of this compound in Animal Models

Animal ModelEfficacious Dose RangeObserved EfficacyToxic DoseObserved ToxicityReference
MiceLow doses (not specified)Induction of specific cellular and humoral responses to HBV vaccine.Very high doses (not specified)Moderate elevation of hepatic enzymes.[1]
MonkeysNot specifiedSignificant adjuvant effect.Not specifiedNo appreciable toxicity.[1]

Table 2: Clinical Dose Escalation and Safety of this compound

Clinical Trial PhasePopulationDoses AdministeredMaximum Tolerated Dose (MTD)Key Adverse Events (Grade 1/2)Reference
Phase 1Healthy Volunteers0.2µg, 0.4µg, 2.0µgNot specifiedSafe and well-tolerated.[1]
Phase 1/2 (in combination with nivolumab)Hepatocellular Carcinoma Patients0.1µg, 0.2µg, 0.4µgNot reached at 0.4µgDiarrhea, malaise/fatigue, AST/ALT increase.[3][4]

Experimental Protocols

Protocol 1: In Vitro iNKT Cell Activation Assay

Objective: To assess the ability of this compound to activate iNKT cells in vitro by measuring cytokine production or upregulation of activation markers.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • This compound stock solution.

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin).

  • Recombinant human IL-2.

  • 96-well round-bottom culture plates.

  • Flow cytometer and relevant antibodies (e.g., anti-CD3, anti-iNKT TCR, anti-CD69, anti-IFN-γ).

  • ELISA kits for desired cytokines (e.g., IFN-γ, IL-4).

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted this compound to the appropriate wells. Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration).

  • Add IL-2 to a final concentration of 10-20 U/mL to support T-cell viability.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • For cytokine analysis by ELISA: After incubation, centrifuge the plate and collect the supernatant. Measure cytokine concentrations using a commercial ELISA kit according to the manufacturer's instructions.

  • For activation marker analysis by flow cytometry: After incubation, harvest the cells and wash them with FACS buffer. Stain the cells with fluorescently labeled antibodies against a T-cell marker (CD3), an iNKT cell marker (e.g., Vα24-Jα18 TCR), and an activation marker (e.g., CD69). Analyze the samples on a flow cytometer.

Protocol 2: In Vivo Evaluation of this compound in a Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in a syngeneic mouse tumor model.

Materials:

  • C57BL/6 mice.

  • B16F10 melanoma cells or Hepa 1-6 hepatocarcinoma cells.

  • This compound solution for injection.

  • Checkpoint inhibitor antibody (e.g., anti-PD-1).

  • Calipers for tumor measurement.

  • Materials for tissue collection and processing for flow cytometry or immunohistochemistry.

Procedure:

  • Inject a suspension of tumor cells (e.g., 1 x 10^5 B16F10 cells) subcutaneously into the flank of C57BL/6 mice.

  • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, this compound alone, anti-PD-1 alone, this compound + anti-PD-1).

  • Administer treatments as per the study design. For example, inject this compound intraperitoneally or intravenously at a specified dose and schedule.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Monitor mice for signs of toxicity and record body weights.

  • At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., flow cytometry to analyze immune cell infiltration, immunohistochemistry).

Visualizations

Signaling Pathway of iNKT Cell Activation by this compound

ABX196_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_this compound CD1d-ABX196 Complex CD1d->CD1d_this compound ABX196_internal This compound ABX196_internal->CD1d Loading iNKT_TCR iNKT TCR CD1d_this compound->iNKT_TCR Recognition Activation iNKT Cell Activation iNKT_TCR->Activation Cytokines Cytokine Production (IFN-γ, IL-4, etc.) Activation->Cytokines Downstream Downstream Immune Cell Activation (NK, T, B cells) Activation->Downstream

Caption: iNKT cell activation by this compound presented on CD1d.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start tumor_implant Tumor Cell Implantation start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (this compound +/- other agents) randomization->treatment monitoring Tumor Measurement & Toxicity Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor size, Immune profiling) monitoring->endpoint Study Conclusion end End endpoint->end

Caption: Workflow for an in vivo cancer immunotherapy study.

References

Validation & Comparative

ABX196 Demonstrates Promising Anti-Tumor Efficacy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparison of Preclinical and Clinical Findings

ABX196, a novel synthetic glycolipid agonist that stimulates invariant Natural Killer T (iNKT) cells, is emerging as a promising immunotherapeutic agent for hepatocellular carcinoma (HCC).[1][2][3] Both preclinical and early clinical studies have demonstrated its potential to enhance anti-tumor immunity, particularly when used in combination with checkpoint inhibitors. This guide provides a comprehensive analysis of the anti-tumor efficacy of this compound in HCC, with a focus on experimental data, protocols, and comparisons with alternative treatments.

Mechanism of Action: Activating the Immune System against Cancer

This compound's therapeutic effect is rooted in its ability to activate iNKT cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[1][3] Upon activation by this compound, iNKT cells initiate a cascade of immune responses, leading to the proliferation and accumulation of cytotoxic T cells within the tumor microenvironment, ultimately resulting in tumor cell death.[1][3]

ABX196_Mechanism_of_Action cluster_APCs Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_ImmuneResponse Downstream Effects APC CD1d iNKT_Cell iNKT Cell Receptor APC->iNKT_Cell presents to Cytokine_Release Cytokine Release (e.g., IFNγ) iNKT_Cell->Cytokine_Release activates Effector_Cell_Activation Activation of NK & CD8+ T Cells Cytokine_Release->Effector_Cell_Activation Tumor_Cell_Lysis Tumor Cell Lysis Effector_Cell_Activation->Tumor_Cell_Lysis This compound This compound This compound->APC binds to

Caption: this compound signaling pathway in anti-tumor response.

Preclinical Efficacy in a Murine HCC Model

In a well-established orthotopic mouse model of HCC (Hepa 1-6 cells in C57BL/6 mice), this compound demonstrated significant anti-tumor activity, both as a monotherapy and in combination with an anti-PD-1 antibody.[1][3]

Experimental Protocol: Orthotopic HCC Mouse Model

Preclinical_Workflow Tumor_Implantation Orthotopic Implantation of Hepa 1-6 cells in C57BL/6 mice Treatment_Groups Treatment Groups: - Vehicle - Sorafenib - this compound - Anti-PD-1 - this compound + Anti-PD-1 Tumor_Implantation->Treatment_Groups Monitoring Tumor Growth Monitoring (MRI) Treatment_Groups->Monitoring Endpoint_Analysis Endpoint Analysis: - Survival - Immunohistochemistry Monitoring->Endpoint_Analysis

Caption: Preclinical experimental workflow for this compound in HCC.
Key Findings:

Treatment GroupMean Liver Tumor Invasion (%)Survival at Day 61 (%)
Vehicle Control58%[7]31%
Sorafenib40%[7]42%
Anti-PD-16%[7]92%
This compound5%92%
This compound + Anti-PD-10%[7]100%

The combination of this compound and an anti-PD-1 antibody resulted in a synergistic effect, completely inhibiting macroscopic liver tumor invasion and leading to 100% survival in the preclinical model.[7] This enhanced efficacy was associated with a significant increase in CD8+ effector T cells and a more favorable T-effector to regulatory T cell (Treg) ratio within the tumor.[1][3]

Clinical Validation: A Phase I/II Study in Advanced HCC

Building on the promising preclinical data, a Phase I/II clinical trial was initiated to evaluate the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC who had progressed on prior systemic therapies.[2][8][9]

Experimental Protocol: Phase I/II Clinical Trial (NCT03897543)

This open-label, dose-escalation study enrolled patients with advanced HCC.[8][9] In a 3+3 dose-escalation design, patients received intramuscular this compound at doses of 0.1, 0.2, or 0.4 µg following an infusion of nivolumab (240mg) on day 1 of every other 28-day cycle.[8][9] Nivolumab was also administered on day 15 of each cycle.[8][9] The primary objectives were to assess safety and determine the maximum tolerated dose (MTD).[8][9] Secondary endpoints included objective response rate (ORR) and progression-free survival (PFS).[8][9]

Clinical_Trial_Workflow Patient_Enrollment Enrollment of Patients with Advanced HCC (previously treated) Dose_Escalation 3+3 Dose Escalation of this compound (0.1, 0.2, 0.4 µg) Patient_Enrollment->Dose_Escalation Treatment_Regimen This compound (IM) + Nivolumab (IV) on a 28-day cycle Dose_Escalation->Treatment_Regimen Endpoint_Evaluation Evaluation of: - Safety & MTD - ORR & PFS Treatment_Regimen->Endpoint_Evaluation

Caption: Phase I/II clinical trial workflow for this compound in HCC.
Key Findings:

Clinical OutcomeResult (n=10)
Objective Response Rate (ORR)10% (1 Partial Response)[8]
Clinical Benefit Rate (ORR + Stable Disease)50% (1 PR + 4 SD)[8][10]
Median Progression-Free Survival (All Patients)113.5 days[8][10]
Median Progression-Free Survival (Patients with Clinical Benefit)276 days[8][10]

The combination of this compound and nivolumab was well-tolerated, with no dose-limiting toxicities observed.[8][10] In a heavily pre-treated patient population, including many who had previously received checkpoint inhibitors, the combination showed promising signals of clinical activity.[8][10]

Comparative Landscape: this compound vs. Standard of Care

The current first-line standard of care for advanced HCC is the combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF antibody).[11][12][13] Other approved therapies include tyrosine kinase inhibitors (TKIs) like sorafenib and lenvatinib, as well as other immunotherapy combinations.[14][15]

TreatmentMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
This compound + Nivolumab (Phase I/II) Not Reported3.8 months[8][10]10%[8]
Atezolizumab + Bevacizumab (IMbrave150) 19.2 months[16]6.8 months[11]27.3%
Sorafenib (SHARP Trial) 10.7 months5.5 months2%
Lenvatinib (REFLECT Trial) 13.6 months7.3 months24.1%

While direct cross-trial comparisons are challenging, the early data for this compound in a heavily pre-treated, second-line and beyond setting is encouraging. The ability of this compound to potentially re-sensitize patients to checkpoint inhibitors is a particularly noteworthy finding that warrants further investigation in larger, randomized controlled trials.

Future Directions

The promising preclinical and early clinical results for this compound in HCC underscore its potential as a novel immunotherapeutic agent. Future clinical development will likely focus on confirming its efficacy in larger patient populations, potentially in earlier lines of therapy, and in combination with other standard-of-care treatments. The unique mechanism of action of this compound, centered on the activation of iNKT cells, offers a distinct and potentially synergistic approach to overcoming the immunosuppressive tumor microenvironment in HCC.

References

A Comparative Guide to iNKT Cell Agonists: ABX196 vs. α-Galactosylceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent invariant Natural Killer T (iNKT) cell agonists: ABX196 and its parent compound, α-galactosylceramide (α-GalCer). Both molecules are potent activators of iNKT cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems, making them attractive targets for immunotherapy in cancer and infectious diseases.[1][2][3] This document outlines their mechanisms of action, comparative efficacy based on preclinical and clinical data, and detailed experimental protocols for key assays.

Mechanism of Action: Activating the iNKT Cell Response

Both this compound and α-GalCer function by binding to the CD1d molecule, a non-classical MHC class I-like molecule expressed on antigen-presenting cells (APCs).[4][5][6] The resulting glycolipid-CD1d complex is then recognized by the semi-invariant T-cell receptor (TCR) on iNKT cells.[1][5] This interaction triggers the activation of iNKT cells, leading to the rapid secretion of a diverse array of cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4).[1][7] These cytokines, in turn, modulate the activity of other immune cells such as NK cells, dendritic cells (DCs), B cells, and conventional T cells, orchestrating a broad and potent immune response.[3][7][8]

This compound is a synthetic analog of α-GalCer, designed to enhance certain immunological responses.[4] Preclinical studies have shown that while both compounds activate iNKT cells, this compound induces a more potent, Th1-biased cytokine response, characterized by higher levels of IFN-γ and lower levels of IL-4 compared to α-GalCer.[4][9]

cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d Complex Glycolipid-CD1d Complex CD1d->Complex Agonist This compound or α-GalCer Agonist->CD1d Binding TCR Invariant TCR Complex->TCR Recognition Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines Downstream Downstream Immune Modulation (NK cells, T cells, B cells) Cytokines->Downstream

Figure 1: General signaling pathway for iNKT cell activation by glycolipid agonists.

Performance Comparison: this compound vs. α-GalCer

Preclinical studies have demonstrated that this compound is a more potent iNKT cell agonist than α-GalCer.[4] This increased potency translates to enhanced adjuvant effects and a distinct cytokine profile.

Table 1: Preclinical Efficacy Comparison
ParameterThis compoundα-GalCerKey FindingsReference
iNKT Cell Activation Potent activatorPotent activatorBoth activate iNKT cells effectively.[4]
Cytokine Release (in vivo, mice)
   IFN-γ (Th1)High levelsLower levelsThis compound induces a stronger Th1-biased response.[4][9][4]
   IL-4 (Th2)Significantly reduced quantitiesHigher levelsThis compound shows a clear Th1 skew.[4][9][4]
In Vivo Cytotoxicity Higher at low dosesLower at very low dosesThis compound is more potent in inducing CD8+ T cell-mediated cytotoxicity.[4][4]
Adjuvant Effect (Hepatitis B Vaccine)
   Protective Antibody Response (in humans)Majority of subjectsNot directly compared in the same studyA single injection with this compound as an adjuvant was sufficient to induce protective immunity in a majority of healthy volunteers.[4][4]
Table 2: Clinical Trial Information
CompoundIndicationPhaseKey FindingsReference
This compound Hepatocellular Carcinoma (in combination with nivolumab)Phase 1/2Well-tolerated with promising signals of clinical benefit, even in heavily pre-treated patients.[10]
Prophylactic Hepatitis B VaccinePhase 1/2Demonstrated safety, tolerability, and potent activation of iNKT cells. Acted as an effective adjuvant, inducing protective antibody responses.[4][11][4]
α-GalCer Various CancersMultiple Phase 1 and 2 trialsGenerally well-tolerated, but with modest and inconsistent clinical outcomes.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vivo Cytotoxicity Assay

This protocol is adapted from standard methods for assessing antigen-specific CD8+ T cell killing activity in vivo.[13][14][15]

cluster_workflow In Vivo Cytotoxicity Assay Workflow A 1. Immunize Mice (e.g., with OVA protein + adjuvant) D 4. Inject Target Cells (1:1 ratio into immunized mice) A->D B 2. Prepare Target Cells (Splenocytes from naive mice) C 3. Label Target Cells - SIINFEKL-pulsed: High CFSE - Unpulsed: Low CFSE B->C C->D E 5. Analyze Spleen (After 24 hours) D->E F 6. Quantify Lysis (FACS analysis of CFSE signals) E->F

Figure 2: Workflow for an in vivo cytotoxicity assay.

Materials:

  • C57BL/6 mice

  • Ovalbumin (OVA) protein

  • SIINFEKL peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI 1640 medium, DPBS, Fetal Bovine Serum (FBS)

  • Flow cytometer

Procedure:

  • Immunization: Immunize C57BL/6 mice with the antigen of interest (e.g., OVA protein) along with the iNKT cell agonist (this compound or α-GalCer) as an adjuvant. A control group should receive the antigen without an adjuvant.

  • Target Cell Preparation: 7 days post-immunization, prepare target cells by harvesting spleens from naive C57BL/6 mice and preparing a single-cell suspension.

  • Peptide Pulsing and Labeling:

    • Divide the splenocytes into two populations.

    • Pulse one population with the specific peptide (e.g., SIINFEKL at 10 µg/ml) for 1 hour at 37°C.

    • Label the peptide-pulsed cells with a high concentration of CFSE (e.g., 2.5 µM) and the unpulsed cells with a low concentration of CFSE (e.g., 0.25 µM).

  • Injection: Mix the two labeled cell populations at a 1:1 ratio and inject intravenously into the immunized mice.

  • Analysis: After 18-24 hours, harvest spleens from the recipient mice, prepare single-cell suspensions, and analyze by flow cytometry to determine the percentage of CFSEhigh and CFSElow cells.

  • Calculation of Specific Lysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (%CFSE_high in immunized / %CFSE_low in immunized) / (%CFSE_high in control / %CFSE_low in control)) * 100

Cytokine Quantification by ELISA

This protocol outlines the general steps for measuring IFN-γ and IL-4 levels in mouse serum using a sandwich ELISA kit.[16][17][18]

Materials:

  • Mouse IFN-γ and IL-4 ELISA kits

  • Mouse serum samples

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.

  • Coating: If not pre-coated, coat a 96-well plate with the capture antibody and incubate overnight.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample and Standard Incubation: Add standards and serum samples to the wells and incubate.

  • Detection Antibody: Add the biotinylated detection antibody and incubate.

  • Enzyme Conjugate: Add streptavidin-HRP and incubate.

  • Substrate Addition: Add the TMB substrate and incubate in the dark.

  • Stop Reaction: Add the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve and calculate the concentration of IFN-γ and IL-4 in the serum samples.

Hepatitis B Vaccination and Antibody Titer Measurement

This protocol is based on studies evaluating the adjuvant effects of iNKT cell agonists in a hepatitis B vaccine model.[4][12][19][20][21]

Materials:

  • Hepatitis B surface antigen (HBsAg)

  • This compound or α-GalCer

  • Mice (e.g., C57BL/6)

  • ELISA plates coated with HBsAg

  • Anti-mouse IgG-HRP conjugate

  • TMB substrate and stop solution

Procedure:

  • Vaccination: Immunize mice with HBsAg alone or in combination with this compound or α-GalCer. Administer one or more doses according to the study design.

  • Serum Collection: Collect blood samples at specified time points post-vaccination to obtain serum.

  • Antibody Titer Measurement (ELISA):

    • Coat a 96-well plate with HBsAg.

    • Block the plate.

    • Add serial dilutions of the mouse serum to the wells and incubate.

    • Add anti-mouse IgG-HRP conjugate and incubate.

    • Add TMB substrate and stop the reaction.

    • Read the absorbance at 450 nm.

    • The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.

Conclusion

This compound emerges as a more potent iNKT cell agonist than its predecessor, α-GalCer, particularly in its capacity to induce a robust, Th1-skewed immune response. This characteristic makes it a promising candidate for applications where a strong cell-mediated immunity is desired, such as in cancer immunotherapy and as a vaccine adjuvant. The data presented in this guide, supported by detailed experimental protocols, provides a comprehensive resource for researchers and drug development professionals evaluating the potential of these iNKT cell agonists in various therapeutic contexts. Further clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

ABX196: A Novel Approach to Overcoming Checkpoint Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanism of ABX196 in tumors resistant to checkpoint inhibitors, with a focus on hepatocellular carcinoma.

Preclinical Efficacy of this compound in Combination with Anti-PD-1 Therapy

Preclinical studies in mouse models of melanoma (B16F10) and hepatocellular carcinoma (HCC) (Hepa 1-6) have demonstrated the synergistic anti-tumor effects of this compound when combined with an anti-PD-1 antibody. The combination therapy was associated with a shift in the tumor microenvironment from immunosuppressive to inflammatory, characterized by an increased infiltration of CD8+ effector T cells and a higher ratio of CD8+ effector cells to regulatory T cells (Tregs).

Quantitative Preclinical Data Summary
ModelTreatment GroupKey Efficacy MetricsSource
Hepatocellular Carcinoma (Mouse) This compound + Anti-PD-10% macroscopic liver tumor invasion[4]
Anti-PD-1 alone6% macroscopic liver tumor invasion[4]
Sorafenib40% macroscopic liver tumor invasion[4]
Vehicle58% macroscopic liver tumor invasion[4]
Melanoma (Mouse) This compound + Anti-PD-1Significant synergistic antitumor effect
This compound aloneTransient effect on tumor volume
Anti-PD-1 aloneNo significant effect on tumor volume or survival

Clinical Evaluation in Checkpoint Inhibitor-Experienced Hepatocellular Carcinoma

A Phase 1/2 clinical trial (NCT03897543) is currently evaluating the safety and efficacy of this compound in combination with nivolumab, an anti-PD-1 antibody, in patients with advanced hepatocellular carcinoma who have been heavily pre-treated.[3][5][6] Notably, the majority of patients enrolled had previously received checkpoint inhibitor therapy.[6] The initial results from the dose-escalation phase of this study are promising.[5][7]

Phase 1/2 Clinical Trial Data (NCT03897543)
Efficacy EndpointResultSource
Clinical Benefit Rate 50% (in the first 10 patients)[5][6][7]
Objective Response Rate (ORR) 10% (1 partial response)[6]
Disease Control Rate (DCR) 50% (1 partial response, 4 stable disease)[6]
Median Progression-Free Survival (PFS) - All Patients 113.5 days[6]
Median Progression-Free Survival (PFS) - Patients with Clinical Benefit 276 days[6]

Mechanism of Action: this compound Signaling Pathway

This compound mechanism of action in activating the anti-tumor immune response.

Experimental Protocols

Preclinical Mouse Models
  • Animal Models: C57BL/6 mice were used for both the B16F10 melanoma and orthotopic Hepa 1-6 hepatocellular carcinoma models.

  • Tumor Cell Implantation: B16F10 melanoma cells were injected subcutaneously. For the HCC model, Hepa 1-6 cells were implanted directly into the liver.

  • Treatment Regimen: this compound was administered as a monotherapy or in combination with an anti-PD-1 antibody. Dosing and schedules were optimized for each model.

  • Efficacy Assessment: Tumor growth was monitored by measuring tumor volume for the melanoma model and through MRI for the HCC model. Survival was a key endpoint in both studies.

  • Immunophenotyping: Flow cytometry was used to analyze the immune cell populations within the tumor microenvironment, including CD8+ T cells, CD4+ T cells, and FoxP3+ regulatory T cells. Immunohistochemistry was also used to assess immune cell infiltration in the HCC model.

Clinical Trial (NCT03897543)
  • Study Design: A Phase 1/2, open-label, dose-escalation, and expansion study.[3]

  • Patient Population: Patients with advanced hepatocellular carcinoma who have progressed on or are intolerant to at least one prior line of systemic therapy.[6]

  • Treatment Regimen:

    • Nivolumab: 240 mg administered intravenously on days 1 and 15 of each 28-day cycle.[6]

    • This compound: Administered intramuscularly at escalating doses (0.1, 0.2, or 0.4 µg) 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle.[6]

  • Endpoints: The primary endpoints are to assess the safety and tolerability and to determine the maximum tolerated dose. Secondary endpoints include overall response rate, progression-free survival, and overall survival.[3]

Experimental_Workflow cluster_Preclinical Preclinical Studies cluster_Clinical Clinical Trial (NCT03897543) start_preclinical Tumor Cell Implantation (Melanoma or HCC) treatment_preclinical Treatment Administration (this compound +/- Anti-PD-1) start_preclinical->treatment_preclinical monitoring_preclinical Tumor Growth Monitoring (Calipers or MRI) treatment_preclinical->monitoring_preclinical analysis_preclinical Immunophenotyping (Flow Cytometry, IHC) monitoring_preclinical->analysis_preclinical endpoint_preclinical Efficacy & Survival Analysis analysis_preclinical->endpoint_preclinical start_clinical Patient Enrollment (Advanced HCC) treatment_clinical Combination Therapy (this compound + Nivolumab) start_clinical->treatment_clinical safety_clinical Safety & Tolerability Monitoring treatment_clinical->safety_clinical efficacy_clinical Efficacy Assessment (ORR, PFS, OS) safety_clinical->efficacy_clinical endpoint_clinical Data Analysis efficacy_clinical->endpoint_clinical

References

Comparative Guide to ABX196 in Second-Line Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results for ABX196 in combination with nivolumab for the treatment of advanced hepatocellular carcinoma (HCC) against other approved second-line therapies. The information is intended to support research, scientific evaluation, and drug development efforts in the field of oncology.

Overview of this compound

This compound is a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] Its mechanism of action involves the potent stimulation of this specialized subset of T lymphocytes, leading to the secretion of a large volume of cytokines that can activate a broad anti-tumor immune response.[1][2][3] Preclinical studies in mouse models of HCC have demonstrated that this compound, both as a monotherapy and in combination with an immune checkpoint inhibitor, can significantly reduce tumor growth and increase survival.[2]

Clinical Trial Results for this compound in Combination with Nivolumab

A Phase 1/2 clinical trial (NCT03899254) evaluated the safety and preliminary efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with advanced HCC who had been previously treated with systemic therapy.

Efficacy and Safety Data

The dose-escalation phase of the study included 10 heavily pre-treated patients. The combination of this compound and nivolumab was found to be well-tolerated with no dose-limiting toxicities or treatment-related serious adverse events reported.

Efficacy EndpointResult
Clinical Benefit Rate 50%
Objective Response Rate (ORR) 10% (1 partial response)
Stable Disease (SD) 40% (4 patients)
Median Progression-Free Survival (PFS) - All Patients 113.5 days
Median Progression-Free Survival (PFS) - Patients with Clinical Benefit 276 days

Comparison with Alternative Second-Line Therapies for HCC

The following tables summarize the clinical trial data for other approved second-line treatments for advanced HCC, providing a comparative landscape for evaluating the potential of this compound.

Tyrosine Kinase Inhibitors (TKIs)
DrugClinical TrialTreatment ArmControl ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Regorafenib RESORCERegorafenibPlacebo10.6 months[4]3.1 months[4]11%[4]
Cabozantinib CELESTIALCabozantinibPlacebo10.2 months5.2 months[5]4%[6]
VEGFR2 Antagonist
DrugClinical TrialTreatment ArmControl ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Ramucirumab (in patients with AFP ≥400 ng/mL)REACH-2RamucirumabPlacebo8.5 months2.8 months5%
Immune Checkpoint Inhibitors
DrugClinical TrialTreatment ArmControl ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Pembrolizumab KEYNOTE-240PembrolizumabPlacebo13.9 months[7][8][9]3.0 months[9][10]18.3%[7]
Nivolumab CheckMate 040 (sorafenib-experienced cohort)Nivolumab-15.1 months[11]4.1 months14%[11]

Experimental Protocols

This compound in Combination with Nivolumab (NCT03899254) - Phase 1/2 Dose Escalation
  • Patient Population: Adults with a confirmed diagnosis of HCC, not amenable to curative surgery or local therapy, who have shown radiographic progression during or after at least one prior systemic therapy. Patients were required to have an ECOG performance status of 0 or 1 and Child-Pugh class A liver function.

  • Study Design: This was a 3+3 dose-escalation study.

  • Treatment Regimen: Nivolumab was administered intravenously at a dose of 240 mg on days 1 and 15 of each 28-day cycle. This compound was administered as an intramuscular injection 120 minutes after the nivolumab infusion on day 1 of every other 28-day cycle. The doses of this compound were escalated in cohorts from 0.1 µg to 0.4 µg.

  • Assessments: Tumor response was evaluated every 8 weeks using RECIST v1.1. Safety was monitored continuously through the reporting of adverse events.

Regorafenib (RESORCE Trial)
  • Patient Population: Patients with HCC who had radiological progression on sorafenib treatment and had Child-Pugh A liver function.[12][13][14] Patients needed to have tolerated sorafenib at a dose of at least 400 mg per day for at least 20 of the last 28 days of treatment.[13][14]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[14][15]

  • Treatment Regimen: Patients were randomized 2:1 to receive either regorafenib (160 mg once daily for the first 21 days of each 28-day cycle) or a matching placebo, in addition to best supportive care.[16]

  • Assessments: Tumor assessments were performed every 8 weeks. The primary endpoint was overall survival.

Cabozantinib (CELESTIAL Trial)
  • Patient Population: Patients with advanced HCC who had previously received sorafenib and may have received up to two prior systemic therapies.[17][18][19] Eligible patients had a Child-Pugh A score and an ECOG performance status of 0 or 1.[17][18]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]

  • Treatment Regimen: Patients were randomized 2:1 to receive either cabozantinib (60 mg once daily) or placebo.

  • Assessments: The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate, assessed by investigators per RECIST 1.1.[18][20]

Ramucirumab (REACH-2 Trial)
  • Patient Population: Patients with advanced HCC with baseline alpha-fetoprotein (AFP) levels of ≥400 ng/mL who had progressed on or were intolerant to sorafenib.[21][22] Patients had Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[21]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[21][23][24]

  • Treatment Regimen: Patients were randomized 2:1 to receive either intravenous ramucirumab (8 mg/kg every 2 weeks) or placebo.[22]

  • Assessments: The primary endpoint was overall survival.

Pembrolizumab (KEYNOTE-240 Trial)
  • Patient Population: Patients with a confirmed diagnosis of HCC who had radiographic progression on or were intolerant to sorafenib.[8][25][26] Patients had Child-Pugh A liver disease and an ECOG performance status of 0 or 1.[8][25][26]

  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 study.[8][25]

  • Treatment Regimen: Patients were randomized 2:1 to receive either intravenous pembrolizumab (200 mg every 3 weeks) or placebo, both in combination with best supportive care.[25]

  • Assessments: Tumor response was assessed every 6 weeks per RECIST v1.1 by central imaging review.[25] The dual primary endpoints were overall survival and progression-free survival.[7]

Nivolumab (CheckMate 040 Trial)
  • Patient Population: The sorafenib-experienced cohort included patients with advanced HCC who had progressed on or were intolerant to sorafenib.[27][28] Patients had Child-Pugh A or B cirrhosis.[29]

  • Study Design: A phase 1/2, open-label, non-comparative, multicenter trial.[29]

  • Treatment Regimen: Patients in the dose-expansion phase received intravenous nivolumab at 3 mg/kg every 2 weeks.[27][28]

  • Assessments: The primary endpoint in the dose-expansion phase was objective response rate as assessed by the investigator using RECIST v1.1.[27]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell APC APC CD1d CD1d TCR Invariant TCR CD1d->TCR Presents this compound to iNKT iNKT Cell Cytokines Cytokine Release (IFN-γ, IL-2, etc.) iNKT->Cytokines Induces TCR->iNKT Activates This compound This compound This compound->CD1d Binds to Immune_Activation Downstream Immune Activation (NK cells, CD8+ T cells, B cells) Cytokines->Immune_Activation Leads to Tumor_Cell_Lysis Tumor Cell Lysis Immune_Activation->Tumor_Cell_Lysis

Caption: this compound activates iNKT cells via CD1d presentation, leading to cytokine release and anti-tumor immunity.

Experimental Workflow for this compound Phase 1/2 Trial

ABX196_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Cycle (28 days) cluster_assessment Assessment Eligibility Patient Eligibility Criteria: - Advanced HCC - Prior Systemic Therapy - ECOG PS 0-1 - Child-Pugh A Informed_Consent Informed Consent Eligibility->Informed_Consent Day1 Day 1: - Nivolumab IV (240mg) - this compound IM (dose escalation) Informed_Consent->Day1 Day15 Day 15: - Nivolumab IV (240mg) Day1->Day15 Tumor_Assessment Tumor Assessment (RECIST 1.1) Every 8 weeks Day1->Tumor_Assessment Safety_Monitoring Continuous Safety Monitoring Day1->Safety_Monitoring Cycle_Repeat Repeat Cycle Day15->Cycle_Repeat Cycle_Repeat->Day1 Endpoint_Analysis Endpoint Analysis: - Safety & Tolerability - ORR, PFS Tumor_Assessment->Endpoint_Analysis Safety_Monitoring->Endpoint_Analysis

References

Comparative Analysis of ABX196's Immunogenicity as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the immunogenicity of ABX196, a novel vaccine adjuvant, against other established adjuvants. It is intended for researchers, scientists, and drug development professionals interested in the next generation of vaccine and immunotherapy technologies.

Introduction to this compound

This compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) that acts as a potent agonist for invariant Natural Killer T (iNKT) cells.[1] iNKT cells are a unique subset of T lymphocytes that, upon activation, can rapidly produce large quantities of cytokines, bridging the innate and adaptive immune systems. This mechanism of action makes this compound a promising adjuvant for enhancing immune responses in both prophylactic vaccines and cancer immunotherapies.

Mechanism of Action of this compound and Comparative Adjuvants

This compound's mechanism is distinct from traditional adjuvants like aluminum salts (alum) and newer adjuvants such as CpG oligodeoxynucleotides (CpG ODNs) and saponin-based adjuvants like QS-21.

  • This compound: Binds to the CD1d molecule on antigen-presenting cells (APCs), forming a complex that is recognized by the T-cell receptor of iNKT cells. This interaction leads to the activation of iNKT cells, which then release a cascade of cytokines (e.g., IFN-γ, IL-4), activating other immune cells like NK cells, B cells, and T cells.[1]

  • Alum: Aluminum salts are the most widely used adjuvants in human vaccines. Their mechanism is thought to involve the formation of a depot at the injection site, which slowly releases the antigen. Alum also induces the release of danger signals from dying cells and activates the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.

  • CpG ODNs: These synthetic oligonucleotides mimic bacterial DNA and are potent agonists for Toll-like receptor 9 (TLR9). Activation of TLR9 on APCs, particularly plasmacytoid dendritic cells and B cells, leads to the production of type I interferons and other pro-inflammatory cytokines, driving a strong Th1-biased immune response.[2]

  • QS-21: A saponin extracted from the bark of the Quillaja saponaria tree, QS-21 is known for its ability to induce both Th1 and Th2 immune responses.[3] Its mechanism involves the activation of APCs and the induction of pro-inflammatory cytokines.[3]

Comparative Immunogenicity Data

The following tables summarize the available quantitative data on the immunogenicity of this compound compared to other adjuvants in different settings.

Prophylactic Vaccine Adjuvanticity: Hepatitis B

A Phase I/II clinical trial evaluated the adjuvant effect of this compound when co-administered with the Hepatitis B surface antigen (HBsAg).

Vaccine FormulationNumber of SubjectsSeroprotection Rate (Anti-HBsAg ≥10 mIU/mL)
HBsAg with this compound (all doses)1979%
HBsAg alone617%
Heberbiovac HB® (Commercial Vaccine)650%

Data from a Phase I/II dose-escalation study in healthy volunteers.[4]

For comparison, clinical trials of a CpG-adjuvanted hepatitis B vaccine (Heplisav-B) have shown high seroprotection rates compared to a traditional alum-adjuvanted vaccine (Engerix-B).

Vaccine FormulationPopulationSeroprotection Rate
Heplisav-B (CpG-adjuvanted)Healthy Adults90-100%
Engerix-B (Alum-adjuvanted)Healthy Adults71-90%
Heplisav-B (CpG-adjuvanted)Adults with Type 2 Diabetes90%
Engerix-B (Alum-adjuvanted)Adults with Type 2 Diabetes65%

Data from multiple Phase 3 clinical trials.[1][5]

Cancer Immunotherapy Adjuvanticity: Preclinical and Clinical Data

Preclinical studies have demonstrated the anti-tumor efficacy of this compound in mouse models of melanoma and hepatocellular carcinoma (HCC).

Cancer ModelTreatment GroupOutcome
B16F10 MelanomaThis compound + anti-PD-1Significant reduction in mean tumor volume at day 17 (P < 0.05 vs. control)
Hepa 1-6 HCCThis compound monotherapySignificant improvement in survival (P < 0.01 vs. control)
Hepa 1-6 HCCThis compound + anti-PD-1Significant improvement in survival (P < 0.001 vs. control)
Hepa 1-6 HCCThis compound + sorafenibSignificant improvement in survival (P < 0.005 vs. control)

Data from preclinical studies in C57BL/6 mice.

A Phase 1/2 clinical trial is currently evaluating this compound in combination with the checkpoint inhibitor nivolumab in patients with advanced HCC.

Clinical Trial PhaseTreatmentOutcome
Phase 1/2This compound + NivolumabIn 10 heavily pre-treated patients, 5 experienced a clinical benefit (1 partial response, 4 stable disease). Median progression-free survival for all patients was 113.5 days.

Data from an ongoing clinical trial in patients with HCC.

Experimental Protocols

Measurement of Anti-HBsAg Antibody Titers (ELISA)

A standard enzyme-linked immunosorbent assay (ELISA) is used to quantify anti-HBsAg antibodies in serum.

  • Coating: 96-well microplates are coated with recombinant HBsAg at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Non-specific binding sites are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.

  • Sample Incubation: Serum samples are serially diluted in a sample diluent (e.g., blocking buffer) and added to the wells. Plates are incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection Antibody: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: The optical density is measured at 450 nm using a microplate reader. Antibody titers are determined by comparing the sample dilutions to a standard curve.

In Vivo Tumor Models

B16F10 Melanoma Model:

  • Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Tumor Inoculation: 1 x 10⁵ to 5 x 10⁵ B16F10 cells in 100 µL of sterile PBS are injected subcutaneously into the flank of C57BL/6 mice.

  • Tumor Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.

  • Treatment: Treatment with this compound and/or other agents is initiated when tumors reach a palpable size (e.g., 50-100 mm³).

  • Endpoint: Mice are euthanized when tumors reach a predetermined size or show signs of ulceration, and tumors are excised for further analysis. Survival is also monitored.

Hepa 1-6 Hepatocellular Carcinoma (HCC) Model:

  • Cell Culture: Hepa 1-6 mouse hepatoma cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]

  • Tumor Inoculation: 1 x 10⁶ to 2 x 10⁶ Hepa 1-6 cells in 50 µL of a 1:1 mixture of PBS and Matrigel are injected orthotopically into the liver of C57BL/6 mice.

  • Tumor Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as MRI or bioluminescence imaging (if cells are engineered to express luciferase).

  • Treatment: Treatment is initiated at a specified time point after tumor inoculation.

  • Endpoint: Mice are euthanized at a predetermined time point or when they show signs of distress. Livers are harvested to assess tumor burden, and survival is monitored.

Signaling Pathways and Experimental Workflows

ABX196_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Response Immune Response CD1d CD1d Complex This compound-CD1d Complex CD1d->Complex Antigen Antigen Antigen->CD1d This compound This compound This compound->CD1d TCR TCR Complex->TCR Recognition Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4) Activation->Cytokines NK_activation NK Cell Activation Cytokines->NK_activation B_cell_help B Cell Help Cytokines->B_cell_help T_cell_activation T Cell Activation Cytokines->T_cell_activation

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_Prophylactic Prophylactic Vaccine Study cluster_Therapeutic Cancer Immunotherapy Study P1 Immunization of Subjects (HBsAg +/- Adjuvant) P2 Blood Sample Collection P1->P2 P3 ELISA for Anti-HBsAg Titer P2->P3 P4 Determination of Seroprotection Rate P3->P4 T1 Tumor Cell Inoculation (e.g., B16F10, Hepa 1-6) T2 Tumor Growth Monitoring T1->T2 T3 Treatment Administration (this compound +/- Checkpoint Inhibitor) T2->T3 T4 Measurement of Tumor Volume and Survival Analysis T3->T4

Caption: Experimental Workflow Overview.

References

Unlocking Synergistic Antitumor Immunity: A Comparative Guide to ABX196 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the synergistic effects of ABX196, a potent invariant Natural Killer T (iNKT) cell agonist, with anti-PD-1 checkpoint inhibitors. This guide provides an objective analysis of preclinical and clinical data, highlighting the potential of this combination therapy to overcome resistance to immunotherapy and enhance antitumor responses.

Preclinical Evidence: Synergistic Efficacy in Murine Cancer Models

Studies in melanoma (B16F10) and hepatocellular carcinoma (HCC; Hepa 1-6) mouse models have demonstrated the potent synergy between this compound and anti-PD-1 antibodies.[1][4]

Summary of Preclinical Efficacy Data
ModelTreatment GroupKey OutcomesStatistical Significance (vs. Control/Monotherapy)
B16F10 Melanoma This compound + anti-PD-1Significant reduction in tumor volumep < 0.05 vs. control (Day 17); p = 0.005 vs. This compound alone (Day 17); p < 0.05 vs. anti-PD-1 alone (Day 17)[1]
Significant increase in survival timep < 0.05 vs. control[1]
Highest ratio of CD8+ effector T cells to FoxP3+ regulatory T cells (Tregs) in the tumor[1]
Hepa 1-6 HCC This compound + anti-PD-1Significant antitumor effects[1][4]
Increased CD8+ cells in the tumor[1][4][5]
Sustained activation of iNKT cells (indicated by IFNγ measurement)[1][5]

Clinical Validation: A Phase 1/2 Study in Hepatocellular Carcinoma

A Phase 1/2 clinical trial (NCT03897543) evaluated the safety and efficacy of this compound in combination with the anti-PD-1 antibody nivolumab in patients with previously treated HCC.[5][6][7]

Summary of Phase 1/2 Clinical Trial Data (NCT03897543)
ParameterValue
Patient Population 10 heavily pre-treated HCC patients (9 with prior immune checkpoint inhibitor therapy)[6][8]
Treatment This compound (0.1, 0.2, or 0.4 µg) + Nivolumab (240mg)[6][8]
Maximum Tolerated Dose (MTD) Not reached[6][8]
Safety Well tolerated, with 95% of adverse events being Grade 1/2. No dose-limiting toxicities or treatment-emergent serious adverse events.[6][8]
Clinical Benefit Rate 50% (1 partial response, 4 stable disease)[6][8]
Objective Response Rate (ORR) 10%[6]
Median Progression-Free Survival (PFS) - All Patients 113.5 days[6][8]
Median Progression-Free Survival (PFS) - Patients with Clinical Benefit 276 days[6][8]

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and anti-PD-1 therapy is rooted in their complementary mechanisms of action. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating this combination.

ABX196_Anti_PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Tumor Tumor Cell cluster_TCell Effector T Cell APC APC CD1d CD1d APC->CD1d presents this compound TCR TCR CD1d->TCR activates iNKT iNKT Cell Cytokines Cytokine Release (e.g., IFNγ) iNKT->Cytokines releases TumorKilling Tumor Cell Killing iNKT->TumorKilling direct lysis TCR->iNKT Tumor Tumor Cell PDL1 PD-L1 Tumor->PDL1 PD1 PD-1 PDL1->PD1 inhibits T Cell TCell Effector T Cell TCell->PD1 TCell->TumorKilling This compound This compound This compound->APC AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1 blocks Cytokines->TCell activates

Caption: Mechanism of synergistic action between this compound and anti-PD-1 therapy.

Preclinical_Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Groups cluster_Analysis Data Analysis TumorImplant Tumor Cell Implantation (e.g., B16F10 or Hepa 1-6) Control Vehicle Control TumorImplant->Control Randomization ABX196_mono This compound Monotherapy TumorImplant->ABX196_mono Randomization AntiPD1_mono Anti-PD-1 Monotherapy TumorImplant->AntiPD1_mono Randomization Combination This compound + Anti-PD-1 TumorImplant->Combination Randomization TumorVolume Tumor Volume Measurement Control->TumorVolume Survival Survival Analysis Control->Survival ImmuneProfiling Immune Profiling (Flow Cytometry, IHC) Control->ImmuneProfiling ABX196_mono->TumorVolume ABX196_mono->Survival ABX196_mono->ImmuneProfiling AntiPD1_mono->TumorVolume AntiPD1_mono->Survival AntiPD1_mono->ImmuneProfiling Combination->TumorVolume Combination->Survival Combination->ImmuneProfiling

Caption: Generalized workflow for preclinical evaluation of combination therapy.

Experimental Protocols

Murine B16F10 Melanoma Model
  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: B16F10 melanoma cells are implanted subcutaneously.

  • Treatment Regimen:

    • Anti-PD-1 antibody (100 µg in 100 µL) administered intraperitoneally on days 6, 9, 12, 15, and 18 post-implantation.

    • This compound (100 ng in 100 µL) administered intravenously via the tail vein on day 10 post-implantation.[1]

  • Efficacy Endpoints:

    • Tumor volume measured regularly.

    • Survival time monitored.

  • Immunoprofiling: At day 11, spleen, tumor-draining lymph nodes, and tumors are harvested for analysis by flow cytometry to identify and quantify immune cell populations (e.g., CD4+, CD8+, FoxP3+, iNKT cells).[1]

Human Phase 1/2 HCC Trial (NCT03897543)
  • Study Design: 3+3 dose escalation design.[6][8]

  • Patient Population: Patients with hepatocellular carcinoma previously treated with at least one line of prior systemic therapy.

  • Treatment Regimen:

    • Nivolumab (240mg) administered intravenously on day 1 and 15 of each 28-day cycle.

    • This compound (at doses of 0.1, 0.2, or 0.4 µg) administered intramuscularly 120 minutes after nivolumab infusion on day 1 of every other cycle.[6][8]

  • Primary Objectives: Assess the safety and maximum tolerated dose (MTD) of the combination therapy.

  • Secondary Objectives: Evaluate preliminary signs of clinical benefit, including Objective Response Rate (ORR) and Progression-Free Survival (PFS).[6]

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to enhance the efficacy of cancer immunotherapy. Preclinical data robustly demonstrates a synergistic antitumor effect, which is supported by encouraging safety and preliminary efficacy signals from early-phase clinical trials in a heavily pre-treated patient population. This combination has the potential to convert non-responders to responders and deepen the responses in patients receiving immune checkpoint inhibitors. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel combination.

References

Head-to-Head Comparison of ABX196 Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive, data-driven comparison of different formulations of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells. This document synthesizes preclinical and clinical findings to objectively evaluate the performance of various this compound formulations, offering insights into their therapeutic potential and safety profiles.

This compound has emerged as a promising immunomodulatory agent with applications in oncology and as a vaccine adjuvant.[1][2] Its mechanism of action centers on the potent activation of iNKT cells, which play a crucial role in orchestrating both innate and adaptive immune responses.[3][4] The formulation of this compound is a critical determinant of its efficacy and safety, influencing its biodistribution and subsequent immunological effects. This guide will delve into the available data on two key formulations: a liposomal formulation and an emulsion-based formulation.

Comparative Performance of this compound Formulations

The primary formulations of this compound discussed in the available literature are a liposomal formulation, which has been evaluated in clinical trials, and an emulsion-based formulation, which has been explored in preclinical studies to mitigate toxicity.[1][5]

FormulationKey CharacteristicsTherapeutic ApplicationEfficacy HighlightsSafety/Toxicity Profile
Liposomal this compound Synthetic glycolipid agonist of iNKT cells encapsulated in liposomes.[1]- Hepatocellular Carcinoma (HCC) in combination with checkpoint inhibitors.[1][6] - Prophylactic Hepatitis B vaccine adjuvant.[5]- HCC: In combination with nivolumab, showed promising signals of clinical benefit in heavily pre-treated patients, including those previously exposed to checkpoint inhibitors. A clinical benefit was observed in 5 patients, with 1 partial response and 4 with stable disease. - Hepatitis B Vaccine: A single injection with HBsAg resulted in protective antibody responses in the majority of patients.[7]- In a Phase 1/II trial for a hepatitis B vaccine, 3 out of 29 subjects receiving this compound experienced serious adverse events with significant increases in hepatic transaminases (AST and ALT), leading to their withdrawal from the study.[8] This hepatotoxicity was attributed to NKT cell activation in the liver.[8]
Emulsion-based this compound This compound formulated in an emulsion containing oil, solvent, and/or surfactant.[5]Investigated in post-clinical mouse studies to reduce systemic toxicity.[5]- Comparable Cytotoxic Activity: In a mouse model, the emulsion formulation did not negatively impact the induction of OVA-specific cytotoxic responses compared to the liposomal formulation.[5]- Reduced Systemic Toxicity: In mice, the emulsion formulation led to greatly diminished IFN-γ secretion and blood Alanine Aminotransferase (ALT) levels compared to the liposomal formulation, suggesting reduced liver toxicity.[5]

Preclinical Comparison of this compound with Other iNKT Agonists

Preclinical studies have benchmarked this compound against other iNKT cell agonists, demonstrating its potency.

CompoundComparison MetricResults
This compound vs. α-GalCer (parental compound) NKT cell activation (in vitro and in vivo)This compound exhibited a very similar profile to α-GalCer.[5]
PotencyThis compound was more potent than α-GalCer.[5]
Cytokine ReleaseThis compound induced a cytokine release comparable to the superagonist PBS-57.[5] As compared to α-GalCer, this compound produces high levels of systemic IFN-γ but significantly lower levels of IL-4, indicating a pro-inflammatory TH1 skew.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

In Vivo Mouse Study Comparing Liposomal and Emulsion Formulations
  • Objective: To evaluate if a new formulation could alter the systemic delivery of this compound and reduce liver toxicity.

  • Animal Model: Mice.

  • Formulations Tested:

    • Classical liposomal formulation of this compound.

    • Emulsion containing this compound, oil, solvent, and/or surfactant.

  • Readouts:

    • IFN-γ Secretion: Measurement of systemic IFN-γ levels as an indicator of iNKT cell activation.

    • Blood ALT Levels: Measurement of Alanine Aminotransferase in the blood as a marker for liver toxicity.

    • Cytotoxic Activity: Assessed by VITAL assay to determine the induction of OVA-specific cytotoxic responses following immunization.[5]

Phase I/II Clinical Trial of Liposomal this compound as a Hepatitis B Vaccine Adjuvant
  • Objective: To evaluate the safety and preliminary efficacy of this compound as an adjuvant for a prophylactic hepatitis B vaccine in healthy volunteers.

  • Study Design: Phase I/II clinical trial.

  • Participants: Healthy volunteers.

  • Intervention:

    • HBsAg with this compound adjuvant (at dose levels of 0.2 µg, 0.4 µg, and 2.0 µg).

    • Heberbiovac HB® (commercial hepatitis B vaccine).

    • HBsAg alone.

  • Key Assessments:

    • Safety: Monitoring of adverse events, with a focus on liver function tests (e.g., ALT levels).

    • Immunogenicity: Measurement of anti-HBs antibody titers at baseline and various time points post-vaccination (Day 15, 28, 43, and 56). Protective levels were noted as ≥10 IU/mL.

    • NKT Cell Activation: Monitoring of peripheral blood NKT cell numbers.[5][8]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

ABX196_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell CD1d CD1d CD1d_this compound CD1d-ABX196 Complex CD1d->CD1d_this compound ABX196_internal This compound ABX196_internal->CD1d Loading iNKT_TCR Invariant T-Cell Receptor (iTCR) CD1d_this compound->iNKT_TCR Recognition Activation Activation iNKT_TCR->Activation Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-4) Activation->Cytokine_Release Immune_Response Downstream Immune Response Cytokine_Release->Immune_Response

Caption: this compound signaling pathway.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_analysis Analysis Liposomal Liposomal this compound Administration In Vivo Administration (Mouse Model) Liposomal->Administration Emulsion Emulsion-based this compound Emulsion->Administration Blood_Sampling Blood Sampling Administration->Blood_Sampling Efficacy_Assay Cytotoxic T-Lymphocyte (CTL) Assay Administration->Efficacy_Assay Immunization & Challenge Cytokine_Assay IFN-γ Secretion Assay Blood_Sampling->Cytokine_Assay Toxicity_Assay ALT Level Measurement (Liver Toxicity) Blood_Sampling->Toxicity_Assay

Caption: Preclinical experimental workflow.

References

Unveiling the Cross-Species Reactivity of ABX196: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the cross-species reactivity and efficacy of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells, in both murine models and human clinical settings. Designed for researchers, scientists, and drug development professionals, this document compiles preclinical and clinical data to offer an objective analysis of this compound's performance against other iNKT cell activators, namely α-galactosylceramide (α-GalCer) and PBS-57.

Executive Summary

This compound, a novel analog of α-GalCer, has demonstrated potent activation of both mouse and human iNKT cells, positioning it as a promising candidate for cancer immunotherapy. Preclinical studies in mouse models of melanoma and hepatocellular carcinoma (HCC) have shown its ability to induce a robust anti-tumor response, both as a monotherapy and in synergy with checkpoint inhibitors.[1][2] Clinical trials in healthy human volunteers and patients with HCC have further established its safety profile and preliminary efficacy.[3][4] A key characteristic of this compound is its induction of a Th1-biased cytokine response, with high levels of interferon-gamma (IFN-γ) and significantly reduced quantities of interleukin-4 (IL-4) compared to α-GalCer.[3] This profile is believed to contribute to its potent anti-tumor effects.

Comparative Analysis of iNKT Cell Activation

This compound has been shown to be a more potent activator of iNKT cells than its parent compound, α-GalCer, and induces a cytokine release comparable to the superagonist PBS-57 in mice.[3]

Preclinical Data (Mouse)

In preclinical mouse models, this compound has demonstrated significant anti-tumor activity.

Table 1: Serum IFN-γ Levels in HCC Mouse Model Following Treatment [1]

Treatment GroupMean IFN-γ Concentration (ng/mL)
Vehicle Control< 0.188
Anti-PD-1< 0.188
This compound6.95
This compound + Anti-PD-119.23

Table 2: Survival Rate in HCC Mouse Model [1]

Treatment GroupSurvival Rate (%)
Vehicle ControlNot Reported
SorafenibNot Reported
This compoundStatistically significant improvement vs. control
Anti-PD-1Statistically significant improvement vs. control
This compound + SorafenibStatistically significant improvement vs. control and sorafenib alone
This compound + Anti-PD-1Statistically significant improvement vs. control

Table 3: Tumor Volume Reduction in Melanoma Mouse Model [1]

Treatment GroupOutcome
This compoundTransient, non-significant effect on tumor volume
This compound + Anti-PD-1Significant reduction in mean tumor volume vs. control and monotherapies
Clinical Data (Human)

Clinical studies have provided insights into the activity of this compound in humans.

Table 4: iNKT Cell Activation in Healthy Human Volunteers [3][5]

Dose of this compoundPercentage of Subjects with Measurable Circulating IFN-γ (24h post-administration)
0.2 µg45%
0.4 µg45%
2.0 µg45%

Table 5: Clinical Response in Phase 1/2 Trial in HCC Patients (this compound + Nivolumab) [4]

MetricResult
Clinical Benefit (Partial Response + Stable Disease)50% of patients (5 out of 10)
Objective Response Rate (Partial Response)10% of patients (1 out of 10)

Signaling Pathways and Experimental Workflows

The activation of iNKT cells by this compound follows a well-defined signaling pathway, initiating a cascade of immune responses. The experimental workflows for evaluating its efficacy in preclinical models are standardized procedures.

This compound iNKT Cell Activation Pathway cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_downstream Downstream Effects This compound This compound CD1d CD1d This compound->CD1d Binding iNKT_TCR iNKT TCR CD1d->iNKT_TCR Presentation Signaling_Cascade Downstream Signaling Cascade iNKT_TCR->Signaling_Cascade Cytokine_Release Cytokine Release (IFN-γ, etc.) Signaling_Cascade->Cytokine_Release NK_Cell_Activation NK Cell Activation Cytokine_Release->NK_Cell_Activation CD8_T_Cell_Activation CD8+ T Cell Activation Cytokine_Release->CD8_T_Cell_Activation DC_Maturation DC Maturation Cytokine_Release->DC_Maturation

Caption: this compound-mediated iNKT cell activation pathway.

Preclinical Mouse Model Workflow Tumor_Cell_Implantation Tumor Cell Implantation (e.g., B16F10 or Hepa 1-6) Tumor_Growth Allow Tumors to Establish Tumor_Cell_Implantation->Tumor_Growth Treatment_Initiation Treatment Initiation (this compound, anti-PD-1, etc.) Tumor_Growth->Treatment_Initiation Monitoring Monitor Tumor Volume and Survival Treatment_Initiation->Monitoring Immunological_Analysis Immunological Analysis (Flow Cytometry, IHC) Monitoring->Immunological_Analysis

Caption: General workflow for preclinical mouse tumor models.

Experimental Protocols

Murine B16F10 Melanoma Model[1][7]
  • Cell Culture: B16F10 mouse melanoma cells are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: C57BL/6 mice are used for this syngeneic tumor model.

  • Tumor Implantation: A suspension of 1 x 105 B16F10 cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they are palpable and reach a predetermined size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers.

  • Treatment: Mice are randomized into treatment groups and receive intraperitoneal or intramuscular injections of this compound, anti-PD-1 antibody, or a combination, according to the study design.

  • Endpoint Analysis: Mice are monitored for tumor growth and survival. At the end of the study, tumors and spleens may be harvested for immunological analysis, including flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells) and immunohistochemistry.

Murine Hepa 1-6 Hepatocellular Carcinoma (HCC) Model[1][8]
  • Cell Culture: Hepa 1-6 mouse HCC cells are maintained in culture.

  • Animal Model: C57BL/6 or C57L/J mice are used.

  • Tumor Implantation: An orthotopic model is established by surgically implanting Hepa 1-6 cells into the liver of the mice. Alternatively, a subcutaneous model can be used by injecting cells into the flank.

  • Tumor Growth Monitoring: Tumor growth is monitored using imaging techniques such as MRI or bioluminescence imaging (if cells are luciferase-tagged) and by measuring survival.

  • Treatment: Once tumors are established, mice are treated with this compound, sorafenib, anti-PD-1 antibody, or combinations as per the experimental plan.

  • Endpoint Analysis: The primary endpoints are typically survival and reduction in tumor burden. Livers and tumors can be collected for histological and immunological analysis. Serum is collected to measure cytokine levels, such as IFN-γ.

Human iNKT Cell Activation Assay[3]
  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in complete RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

  • iNKT Cell Stimulation: PBMCs are stimulated with different concentrations of this compound.

  • Cytokine Analysis: After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of cytokines, particularly IFN-γ, is measured using an enzyme-linked immunosorbent assay (ELISA) or a cytometric bead array (CBA).

  • Flow Cytometry: To assess iNKT cell activation, cells can be stained with fluorescently labeled antibodies against surface markers (e.g., CD3, CD69, and a Vα24-Jα18 TCR-specific antibody) and analyzed by flow cytometry.

Conclusion

This compound demonstrates robust and consistent activation of both mouse and human iNKT cells, leading to potent anti-tumor immune responses. Its Th1-biased cytokine profile distinguishes it from α-GalCer and suggests a favorable mechanism of action for cancer immunotherapy. The preclinical and clinical data presented in this guide support the continued development of this compound as a promising immunotherapeutic agent, particularly in combination with checkpoint inhibitors. Further research is warranted to fully elucidate its downstream signaling pathways and to optimize its clinical application in various cancer types.

References

Independent Validation of ABX196's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ABX196, a novel invariant Natural Killer T (iNKT) cell agonist, with other alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's mechanism of action and its performance in preclinical and clinical settings.

Executive Summary

This compound is a synthetic glycolipid analog of α-galactosylceramide (α-GalCer) designed to activate iNKT cells, key players in bridging the innate and adaptive immune systems.[1][2] Independent preclinical studies have demonstrated that this compound is a more potent activator of iNKT cells compared to the parental compound α-GalCer and induces a robust, Th1-biased cytokine response comparable to the superagonist PBS-57.[1] This heightened and targeted immune activation translates into significant antitumor activity in various cancer models, both as a monotherapy and in combination with checkpoint inhibitors.[2][3] Clinical data from a Phase 1/2 trial in hepatocellular carcinoma (HCC) patients indicates that this compound, in combination with nivolumab, is well-tolerated and shows promising signs of clinical benefit.

Comparative Performance of iNKT Cell Agonists

The potency and cytokine profile of iNKT cell agonists are critical determinants of their therapeutic efficacy. Preclinical data consistently demonstrates the superior performance of this compound compared to the benchmark compound, α-GalCer.

AgonistPotency ComparisonCytokine ProfileIn Vitro iNKT Cell ExpansionIn Vivo CytotoxicityReference
This compound More potent than α-GalCerTh1-biased: High IFN-γ, low IL-4Significantly higher than α-GalCerComparable to PBS-57, superior to α-GalCer at very low doses[1]
α-GalCer Parental compoundMixed Th1/Th2 responseBaselineLower than this compound and PBS-57 at very low doses[1]
PBS-57 SuperagonistStrong cytokine releaseComparable to this compoundComparable to this compound[1]

Mechanism of Action: iNKT Cell Activation

This compound's mechanism of action centers on the activation of iNKT cells. This process initiates a cascade of downstream immune responses crucial for antitumor immunity.

This compound Mechanism of Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_Downstream Downstream Effects CD1d CD1d iNKT_Cell iNKT Cell CD1d->iNKT_Cell Presents this compound ABX196_APC This compound Cytokines IFN-γ, IL-2, etc. iNKT_Cell->Cytokines Releases NK_Cell NK Cell Activation Cytokines->NK_Cell CD8_T_Cell CD8+ T Cell Activation Cytokines->CD8_T_Cell DC_Maturation Dendritic Cell Maturation Cytokines->DC_Maturation Tumor_Cell_Lysis Tumor Cell Lysis NK_Cell->Tumor_Cell_Lysis CD8_T_Cell->Tumor_Cell_Lysis Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PBMC_Isolation PBMC Isolation iNKT_Stimulation iNKT Cell Stimulation (this compound, α-GalCer, PBS-57) PBMC_Isolation->iNKT_Stimulation Cytokine_Assay Cytokine Release Assay (ELISA, Luminex) iNKT_Stimulation->Cytokine_Assay Proliferation_Assay Proliferation Assay iNKT_Stimulation->Proliferation_Assay Tumor_Implantation Tumor Cell Implantation (B16F10 or Hepa 1-6) Treatment Treatment with this compound (alone or with anti-PD-1) Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Immune_Profiling Immune Cell Profiling (Flow Cytometry) Tumor_Monitoring->Immune_Profiling

References

comparative study of ABX196's safety profile against other immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Safety Profiles with Supporting Experimental Data

The advent of immunotherapies has revolutionized the landscape of cancer treatment. As novel agents emerge, a thorough evaluation of their safety profiles in comparison to existing therapies is paramount for informed clinical development. This guide provides a comparative study of the safety profile of ABX196, a novel invariant Natural Killer T (iNKT) cell agonist, against established immunotherapies, primarily focusing on checkpoint inhibitors.

Executive Summary

This compound is a synthetic glycolipid agonist that activates iNKT cells, a specialized subset of T cells that bridge the innate and adaptive immune systems.[1] Early clinical data for this compound in combination with the checkpoint inhibitor nivolumab in patients with advanced hepatocellular carcinoma (HCC) have indicated a favorable safety profile. The combination was well-tolerated, with no dose-limiting toxicities or treatment-related serious adverse events reported.[2][3] The most common adverse events were mild to moderate and included diarrhea, fatigue, and transient elevations in liver enzymes.[4]

In contrast, while highly effective, checkpoint inhibitors such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies are associated with a broader spectrum of immune-related adverse events (irAEs).[4][5] These can affect various organ systems and, in some cases, can be severe or life-threatening.[4][5] Combination therapies involving different classes of checkpoint inhibitors tend to increase the frequency and severity of these adverse events.[6][7]

This guide presents a quantitative comparison of the adverse event profiles, details the experimental methodologies used to assess safety, and provides visual diagrams of the key biological pathways and experimental workflows.

Quantitative Safety Data Comparison

The following table summarizes the incidence of common adverse events observed with this compound in combination with nivolumab, compared to monotherapy with various checkpoint inhibitors. It is important to note that this is an indirect comparison, as the data are derived from different clinical trials with varying patient populations and study designs.

Adverse EventThis compound (with Nivolumab)¹Nivolumab (monotherapy)²Pembrolizumab (monotherapy)³Ipilimumab (monotherapy)⁴Atezolizumab (monotherapy)⁵Durvalumab (monotherapy)⁶
Any Grade Adverse Events 76 events in 10 patients71%~66%64.2% (irAEs)69%57.8% (treatment-related)
Grade 3/4 Adverse Events 5% (G1/G2: 95%)10%14%25.3%13%11.5% (treatment-related)
Diarrhea/Colitis 6 events (Any Grade)13% (Any Grade)9.47% (Any Grade)High incidence (Any Grade)10.8% (Any Grade)1.9% (imAEs, Any Grade)
Fatigue/Malaise 6 events (Any Grade)25% (Any Grade)18.26% (Any Grade)High incidence (Any Grade)24.5% (Any Grade)High incidence (Any Grade)
Hepatitis (AST/ALT Increase) 6 events (Any Grade)<5% (Grade 3/4)3.6% (Grade 3/4)Low incidence1.8% (AST/ALT increase)6.1% (imAEs, Any Grade)
Rash/Pruritus Not specified17% (Pruritus), 13% (Rash)10.61% (Pruritus)High incidence (Any Grade)8.4% (Rash), 9.6% (Pruritus)1.6% (imAEs, Any Grade)
Injection Site Reaction 1 event (Any Grade)N/AN/AN/AN/AN/A

¹Data from the Phase 1/2 study of this compound in combination with nivolumab in 10 patients with HCC. A total of 76 adverse events were reported.[4] ²Pooled analysis of nivolumab monotherapy in patients with advanced melanoma.[8][[“]] ³Systematic review and meta-analysis of PD-1 and PD-L1 inhibitors in clinical trials.[10] ⁴Pooled analysis of ipilimumab in 14 completed trials in advanced melanoma.[11][12][13] ⁵Systematic review and pooled-analysis of atezolizumab in 14 clinical trials.[14] ⁶Pooled analysis of durvalumab monotherapy from 13 clinical trials.[7]

Experimental Protocols

A comprehensive assessment of the safety profile of an immunotherapy involves a combination of preclinical and clinical evaluations. Below are the methodologies for key experiments cited in the safety assessment of agents like this compound.

Preclinical Toxicology Studies

Objective: To identify potential target organs for toxicity, establish a safe starting dose for clinical trials, and understand the reversibility of any adverse effects.[15]

Methodology:

  • Animal Models: Typically conducted in two species, one rodent (e.g., mouse) and one non-rodent (e.g., cynomolgus monkey), selected based on pharmacological relevance.[15]

  • Dose and Administration: The investigational drug is administered at multiple dose levels, including a control group. The route and frequency of administration mimic the intended clinical use.[16]

  • Endpoints:

    • Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.

    • Body Weight and Food Consumption: Measured regularly to assess general health.

    • Hematology and Clinical Chemistry: Blood samples are collected at various time points to analyze a wide range of parameters, including complete blood counts and markers of liver and kidney function.

    • Immunophenotyping: Flow cytometry is used to analyze different immune cell populations (e.g., T cells, B cells, NK cells) in the blood and tissues.

    • Cytokine Analysis: Blood levels of key cytokines (e.g., TNF-α, IFN-γ, IL-6) are measured to detect potential cytokine release syndrome.

    • Anatomic Pathology: At the end of the study, a full necropsy is performed, and all organs and tissues are examined macroscopically and microscopically for any treatment-related changes.[16]

Clinical Trial Safety Monitoring

Objective: To evaluate the safety and tolerability of the investigational drug in humans and to identify any adverse events.

Methodology:

  • Patient Population: Patients are enrolled based on specific inclusion and exclusion criteria outlined in the clinical trial protocol (e.g., NCT03897543 for this compound).[17]

  • Adverse Event Monitoring: All adverse events are recorded and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This includes regular physical examinations, patient-reported symptoms, and laboratory tests.

  • Immune-Related Adverse Event (irAE) Management: Specific guidelines, such as those from the American Society of Clinical Oncology (ASCO), are followed for the monitoring and management of irAEs.[14][18] This often involves a multidisciplinary team and may require treatment with corticosteroids or other immunosuppressive agents.

  • Laboratory Assessments: Regular blood tests are conducted to monitor hematology, clinical chemistry (including liver and kidney function), and endocrine function (e.g., thyroid hormones).

  • Imaging: Imaging studies, such as CT scans or MRI, are performed to monitor for tumor response and to detect any inflammatory changes in organs (e.g., pneumonitis, colitis).

Cytokine Release Assay (In Vitro)

Objective: To assess the potential of a new immunotherapy to induce a "cytokine storm" in vitro before human administration.

Methodology:

  • Cell Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[19]

  • Stimulation: The PBMCs are exposed to the investigational drug at various concentrations. The drug can be in a soluble form or immobilized on a plate to mimic cell-surface presentation.[19]

  • Cytokine Measurement: Supernatants from the cell cultures are collected at different time points (e.g., 6 and 24 hours). The concentrations of a panel of key cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) are measured using a multiplex immunoassay, such as a bead-based assay (e.g., LEGENDplex™) or ELISA.[19][20]

  • Controls: A positive control (e.g., an anti-CD28 superagonist antibody known to induce cytokine release) and a negative control (vehicle) are included in the assay.[19]

Mandatory Visualizations

Signaling Pathway of this compound

ABX196_Signaling_Pathway This compound This compound APC Antigen Presenting Cell (APC) This compound->APC Uptake CD1d CD1d APC->CD1d Loading TCR TCR CD1d->TCR Presentation iNKT_Cell iNKT Cell Cytokines Cytokine Release (IFN-γ, IL-4, etc.) iNKT_Cell->Cytokines Activation & Secretion TCR->iNKT_Cell Immune_Response Downstream Immune Response (NK cell & CD8+ T cell activation) Cytokines->Immune_Response Preclinical_Safety_Workflow start Start: Test Article (e.g., this compound) animal_model Select Relevant Animal Models (e.g., Mouse, Monkey) start->animal_model dosing Dose Administration (Multiple Dose Levels) animal_model->dosing monitoring In-Life Monitoring dosing->monitoring clinical_obs Clinical Observations monitoring->clinical_obs blood_collection Blood Collection monitoring->blood_collection necropsy Terminal Necropsy monitoring->necropsy report Safety Assessment Report clinical_obs->report hematology Hematology & Clinical Chemistry blood_collection->hematology cytokine Cytokine Analysis blood_collection->cytokine histopathology Histopathology necropsy->histopathology hematology->report cytokine->report histopathology->report

References

Safety Operating Guide

Navigating the Final Disposal of ABX196: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of potent, investigational pharmaceutical agents.

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations. [2]

Waste Segregation and Management

Proper segregation of waste streams is critical to ensure safe and compliant disposal. The following table outlines the recommended segregation for waste generated during the handling of this compound.

Waste TypeDescriptionRecommended Disposal ContainerDisposal Method
Unused/Expired this compound Solid powder or original formulation of the compound.Clearly labeled, sealed, and chemically compatible container.Dispose of as hazardous chemical waste through your institution's EHS-approved vendor.
Liquid Waste Solutions containing this compound (e.g., in DMSO or other solvents), and contaminated buffers or media.Dedicated, sealed, and leak-proof hazardous waste container.Collect and dispose of as liquid hazardous chemical waste. Do not dispose of down the drain. [2]
Contaminated Labware Disposable items that have come into direct contact with this compound, such as pipette tips, gloves, vials, and culture plates.Designated hazardous waste bag or sharps container (for sharps).Segregate as solid hazardous waste.
Contaminated Sharps Needles, syringes, or other sharp objects contaminated with this compound.Puncture-resistant sharps container.Dispose of through your institution's biohazardous or chemical sharps waste stream, as directed by EHS.
Decontamination Waste Absorbent materials used for spill cleanup and personal protective equipment (PPE) worn during decontamination.Sealed hazardous waste bag.Dispose of as solid hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a general framework for the safe disposal of this compound.

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Segregate at the Source: As you generate waste, immediately segregate it into the appropriate, clearly labeled waste containers as outlined in the table above.

  • Unused Compound:

    • For solid this compound, ensure the container is tightly sealed and clearly labeled with the full chemical name.

    • Store in a designated hazardous waste accumulation area until pickup by your institution's EHS-approved waste vendor.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, chemically compatible, and leak-proof container.

    • The container must be clearly labeled as "Hazardous Waste" and include the name of the compound and all solvents present.

    • Keep the container sealed when not in use.

  • Contaminated Labware and PPE:

    • Place all disposable items that have come into contact with this compound into a designated hazardous waste bag.

    • Do not overfill waste bags to prevent punctures and spills.

  • Spill Decontamination:

    • In the event of a spill, alert personnel in the immediate area and follow your institution's established spill response procedures.

    • Use an appropriate absorbent material for liquid spills and carefully collect all contaminated materials.

    • Decontaminate the affected area with a suitable cleaning agent.

    • All materials used for cleanup, including absorbents and PPE, must be disposed of as hazardous waste.

  • Waste Pickup:

    • Contact your institution's EHS department to schedule a pickup for all this compound-contaminated waste.

    • Ensure all containers are properly labeled and sealed before transport.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ABX196_Disposal_Workflow start Waste Generation (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Dispose in Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_solid_compound Is it unused/expired solid compound? is_liquid->is_solid_compound No liquid_waste_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste_container Yes solid_compound_container Dispose in Original or Sealed, Labeled Container is_solid_compound->solid_compound_container Yes contaminated_labware Dispose in Labeled Solid Hazardous Waste Container is_solid_compound->contaminated_labware No (Contaminated Labware/PPE) ehs_pickup Arrange for EHS Hazardous Waste Pickup sharps_container->ehs_pickup liquid_waste_container->ehs_pickup solid_compound_container->ehs_pickup contaminated_labware->ehs_pickup

This compound Disposal Decision Workflow

References

Personal protective equipment for handling ABX196

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of ABX196, a synthetic glycolipid agonist of invariant Natural Killer T (iNKT) cells. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure risk. The following PPE is recommended based on available safety data.[1]

PPE CategoryItemSpecifications
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection GlovesChemical impermeable gloves. Gloves must be inspected prior to use. Wash and dry hands after handling.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1] Wear suitable protective clothing to avoid skin contact.[1]
Respiratory Protection RespiratorIf exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Operational Procedures for Handling this compound

Adherence to proper handling procedures is crucial for safety.

Engineering Controls:

  • Ensure adequate ventilation in the handling area.[1]

  • Handle in accordance with good industrial hygiene and safety practice.[1]

  • Set up emergency exits and a risk-elimination area.[1]

General Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Emergency Procedures

In Case of Accidental Release:

  • Avoid dust formation.

  • Avoid breathing mist, gas, or vapors.[1]

  • Avoid contact with skin and eyes.[1]

  • Use personal protective equipment, including chemical impermeable gloves.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

The Safety Data Sheet for this compound does not provide specific disposal instructions. Therefore, disposal should be handled in accordance with local, state, and federal regulations for chemical waste. As a general guideline:

  • Dispose of unwanted material as a hazardous waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Mechanism of Action of this compound

This compound is a synthetic glycolipid that acts as a potent stimulator of invariant Natural Killer T (iNKT) cells.[2][3] Upon administration, this compound is presented by CD1d molecules on antigen-presenting cells (APCs). This complex is then recognized by the T-cell receptor of iNKT cells, leading to their activation. Activated iNKT cells secrete a variety of cytokines, which in turn can stimulate other immune cells, including CD8+ T cells, to mount an anti-tumor response.[2][3]

ABX196_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_iNKT iNKT Cell cluster_ImmuneResponse Downstream Immune Response APC APC CD1d CD1d APC->CD1d Presents this compound TCR T-Cell Receptor CD1d->TCR Recognition iNKT iNKT Cell Cytokines Cytokine Secretion (e.g., IFN-γ) iNKT->Cytokines Induces TCR->iNKT Activates ImmuneActivation Immune System Activation Cytokines->ImmuneActivation TumorLysis Tumor Cell Lysis ImmuneActivation->TumorLysis This compound This compound This compound->APC Uptake

Caption: Mechanism of action of this compound, leading to iNKT cell activation and anti-tumor immune response.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.